Product packaging for Mesterolone(Cat. No.:CAS No. 1424-00-6)

Mesterolone

Cat. No.: B1676316
CAS No.: 1424-00-6
M. Wt: 304.5 g/mol
InChI Key: UXYRZJKIQKRJCF-TZPFWLJSSA-N

Description

Mesterolone is a 3-oxo-5alpha-steroid.
This compound is a synthetic anabolic-androgenic steroid (AAS) and derivative of dihydrotestosterone (DHT). It is inactivated by 3α-hydroxysteroid dehydrogenase in skeleta muscules so it is considered a weak androgen. It is not a substrate for aromatase so it is not converted into estrogen. This compound demonstrated to have minimal effect on sperm counts and levels of FSH or LH. Experiments of this compound serving as a potential treatment of depression are still undergoing.
17 beta-Hydroxy-1 alpha-methyl-5 alpha-androstan-3-one. A synthetic steroid with anabolic and androgenic activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B1676316 Mesterolone CAS No. 1424-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYRZJKIQKRJCF-TZPFWLJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878533
Record name Mesterolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mesterolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1424-00-6
Record name 1α-Methyl-5α-androstan-17β-ol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesterolone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesterolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13587
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mesterolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mesterolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesterolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESTEROLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SRQ75X9I9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mesterolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 °C
Record name Mesterolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Mesterolone: A Technical Guide to Pharmacodynamics and Androgen Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesterolone (1α-methyl-dihydrotestosterone) is a synthetic, orally active androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2][3][4] This document provides a comprehensive technical overview of the pharmacodynamics of this compound, with a specific focus on its interaction with the androgen receptor (AR). It details the compound's mechanism of action, its binding affinity relative to other androgens, and the experimental protocols used to determine these characteristics. The information is intended for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Pharmacodynamics of this compound

This compound exhibits a unique pharmacodynamic profile characterized by strong androgenic effects and weak anabolic activity.[5][6] Its primary mechanism of action is as an agonist of the androgen receptor.[3][5][6] Upon binding, the this compound-AR complex initiates a cascade of biochemical events leading to the modulation of gene expression.[3][7]

A key feature of this compound is its inability to be aromatized into estrogen, meaning it does not produce estrogenic side effects.[3][4][7] Furthermore, it is a poor substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue, which is responsible for its limited anabolic effects.[4][5][6]

This compound also demonstrates a very high affinity for sex hormone-binding globulin (SHBG).[6][7] This allows it to displace endogenous testosterone (B1683101) from SHBG, thereby increasing the concentration of free, biologically active testosterone.[7] The effect of this compound on gonadotropin secretion (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) appears to be minimal, especially at therapeutic dosages.[2][4]

Androgen Receptor and SHBG Binding Affinity

The binding affinity of this compound to the androgen receptor and sex hormone-binding globulin has been determined through competitive binding assays. The data is often presented as a Relative Binding Affinity (RBA) compared to a reference compound.

CompoundAndrogen Receptor (Rat Prostate) RBA (%)Androgen Receptor (Rat Skeletal Muscle) RBA (%)Androgen Receptor (Rabbit Skeletal Muscle) RBA (%)Sex Hormone-Binding Globulin (Human) RBA (%)
Methyltrienolone (B1676529) (MT)100100100<0.01
This compound 25 8 21 ~400 (relative to DHT)
Dihydrotestosterone (DHT)4617100
Testosterone23202519

Data sourced from Saartok et al. (1984). RBA for AR is relative to methyltrienolone (100%). RBA for SHBG is relative to dihydrotestosterone (100%).[8][9]

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The determination of a compound's binding affinity for the androgen receptor is typically achieved through a competitive radioligand binding assay.[9][10][11] The following is a representative protocol synthesized from established methodologies.

Principle

This assay measures the ability of a test compound (e.g., this compound) to compete with a high-affinity radiolabeled androgen (e.g., [³H]-Methyltrienolone or [³H]-R1881) for binding to the androgen receptor.[10][11] The source of the androgen receptor is typically cytosol prepared from the ventral prostates of castrated rats.[8] The displacement of the radioligand by the test compound is proportional to the test compound's binding affinity.[10]

Materials and Reagents
  • Androgen Receptor Source: Cytosol from ventral prostates of Sprague-Dawley rats, castrated 24 hours prior to tissue harvesting.[8]

  • Radioligand: [³H]-Methyltrienolone ([³H]-MT) or [³H]-R1881.[9]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Buffers:

    • TEDG Buffer (for homogenization and assay): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.[9]

    • Wash Buffer: Tris-HCl buffer.[9]

  • Separating Agent: Hydroxyapatite (B223615) (HAP) slurry.[9]

  • Scintillation Cocktail: A suitable liquid scintillation cocktail.[9]

  • Equipment: High-speed refrigerated centrifuge, scintillation counter, 96-well plates, homogenizer.[12]

Procedure
  • Preparation of Prostate Cytosol:

    • Excise ventral prostates from castrated rats and place them in ice-cold TEDG buffer.

    • Homogenize the tissue and centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant (cytosol) containing the androgen receptors.

    • Determine the protein concentration of the cytosol.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and the prostate cytosol solution.[9]

    • Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of a known unlabeled androgen (e.g., cold DHT or MT), and the prostate cytosol solution.[9]

    • Test Compound Wells: Add assay buffer, radioligand, the prostate cytosol solution, and serial dilutions of this compound.[9]

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[9]

  • Separation of Bound and Unbound Ligand:

    • Add ice-cold hydroxyapatite (HAP) slurry to each well.[9]

    • Incubate on ice with intermittent mixing.

    • Centrifuge the plate to pellet the HAP, which binds the receptor-ligand complexes.

    • Aspirate the supernatant containing the unbound ligand.

    • Wash the HAP pellet with ice-cold wash buffer.

  • Detection:

    • Add scintillation cocktail to each well containing the HAP pellet.[9]

    • Measure the radioactivity in each well using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[9]

  • Determine IC50: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[9]

  • Calculate Ki (Inhibition Constant): The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the androgen receptor.[5][13][14][15]

Visualizations

This compound Signaling Pathway

Mesterolone_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound AR_HSP_complex AR-HSP Complex This compound->AR_HSP_complex AR Androgen Receptor (AR) (Cytoplasm) AR_dimer This compound-AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element (ARE) (DNA) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates

Caption: this compound's intracellular signaling pathway.

This compound's Effect on Free Testosterone

Mesterolone_SHBG_Interaction This compound This compound SHBG Sex Hormone-Binding Globulin (SHBG) This compound->SHBG High Affinity Binding SHBG_Testosterone SHBG-Bound Testosterone (Inactive) This compound->SHBG_Testosterone Displaces Testosterone SHBG->SHBG_Testosterone Testosterone Testosterone Testosterone->SHBG Binds Free_Testosterone Free Testosterone (Active) SHBG_Testosterone->Free_Testosterone Increases

Caption: Mechanism of this compound increasing free testosterone.

Experimental Workflow for AR Binding Assay

AR_Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Prostate Cytosol start->prep_cytosol setup_assay Set up 96-Well Plate (Total, Non-specific, Test) prep_cytosol->setup_assay incubate Incubate at 4°C (18-24h) setup_assay->incubate add_hap Add Hydroxyapatite (HAP) Slurry incubate->add_hap separate Centrifuge & Wash to Separate Bound from Free add_hap->separate detect Add Scintillation Cocktail & Measure Radioactivity separate->detect analyze Analyze Data (Calculate IC50/Ki) detect->analyze end End analyze->end

Caption: Workflow of a competitive androgen receptor binding assay.

References

An In-depth Technical Guide to Stanozolol: A Synthetic Derivative of Dihydrotestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stanozolol (B1681124) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] Developed by Winthrop Laboratories in 1962, it is chemically designated as 17α-methyl-2'H-5α-androst-2-eno[3,2-c]pyrazol-17β-ol.[1] Unlike many other AAS, stanozolol is not esterified and is available in both oral and aqueous suspension forms for intramuscular injection.[1] Its C17α-alkylation enhances its oral bioavailability by reducing first-pass hepatic metabolism, a structural modification that also contributes to its hepatotoxicity.[1][2] Stanozolol has been used clinically for the treatment of hereditary angioedema and has been investigated for other conditions such as venous insufficiency.[1] However, it is also widely known for its use as a performance-enhancing drug in both human and veterinary sports.[1][2] This guide provides a comprehensive technical overview of stanozolol, focusing on its pharmacological properties, mechanism of action, and relevant experimental data.

Pharmacodynamics

Stanozolol exerts its effects primarily through its interaction with the androgen receptor (AR), acting as an agonist.[1][2] Its binding affinity for the AR is approximately 22% of that of DHT.[1] As a 5α-reduced derivative, stanozolol is not a substrate for the 5α-reductase enzyme, meaning its potency is not amplified in androgenic tissues like the skin and prostate.[1] This contributes to a greater ratio of anabolic to androgenic activity compared to testosterone.[1] Furthermore, stanozolol is not aromatized to estrogens, thus avoiding estrogen-related side effects such as gynecomastia and fluid retention.[1]

Beyond its direct interaction with the AR, stanozolol exhibits a multifaceted mechanism of action that includes:

  • Anti-glucocorticoid effects: Stanozolol can act as an antagonist at the glucocorticoid receptor, thereby inhibiting the catabolic effects of glucocorticoids on muscle tissue.[2] This anti-catabolic action contributes to a net anabolic environment.

  • Modulation of other signaling pathways: Stanozolol has been shown to interact with other signaling pathways, including the PI3K/Akt pathway, which is crucial for cell growth and survival.[3][4] It has also been observed to influence the insulin-like growth factor-1 (IGF-1) signaling cascade.[5]

  • Effects on protein synthesis: Stanozolol promotes protein synthesis in skeletal muscle, a key component of its anabolic activity.[6] Studies in rats have shown that it can increase muscle protein synthesis by enhancing RNA concentration.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for stanozolol.

Table 1: Receptor Binding and Pharmacokinetic Parameters

ParameterValueSpeciesReference
Androgen Receptor (AR) Binding Affinity ~22% of Dihydrotestosterone[1]
Sex Hormone-Binding Globulin (SHBG) Affinity Very lowHuman[1]
Oral Bioavailability HighHuman[1]
Elimination Half-life (Oral) 9 hoursHuman[1]
Elimination Half-life (Intramuscular) 24 hours (aqueous suspension)Human[1]

Note: Specific values for Cmax, Tmax, clearance, and volume of distribution in humans are not consistently reported in publicly available literature.

Table 2: Preclinical Efficacy Data (Rat Model)

ParameterDosageEffectReference
Muscle Protein Synthesis 1 mg/kg/day (female rats)Increased[6]
Muscle Growth Inhibition (by corticosterone) 50 mg/kg/dayDecreased[6]

Table 3: Clinical Efficacy in Hereditary Angioedema

DosageOutcomeReference
2 mg orally 3 times a day (initial)Prophylactic use to decrease frequency and severity of attacks[7]
2 mg/day (maintenance)Dose adjustment at intervals of 1 to 3 months[7]

Signaling Pathways

Stanozolol's biological effects are mediated through a complex network of signaling pathways. The primary pathway involves the androgen receptor, but interactions with other signaling cascades are also crucial.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway initiated by stanozolol is depicted below.

Stanozolol_AR_Signaling cluster_cell Cell Stanozolol Stanozolol CellMembrane Stanozolol_AR Stanozolol-AR Complex Stanozolol->Stanozolol_AR AR Androgen Receptor (AR) CellMembrane->AR Cytoplasm Cytoplasm AR->Stanozolol_AR HSP HSP HSP->AR Nucleus Nucleus Stanozolol_AR->Nucleus Translocation ARE Androgen Response Element (ARE) Stanozolol_AR->ARE Binding GeneTranscription Gene Transcription ARE->GeneTranscription mRNA mRNA GeneTranscription->mRNA ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis Translation AnabolicEffects Anabolic Effects (e.g., Muscle Growth) ProteinSynthesis->AnabolicEffects

Caption: Stanozolol Androgen Receptor Signaling Pathway.

Interaction with PI3K/Akt Signaling

Stanozolol has been shown to influence the PI3K/Akt signaling pathway, which plays a critical role in cell growth, proliferation, and survival. This interaction can contribute to its anabolic effects.

Stanozolol_PI3K_Akt_Signaling Stanozolol Stanozolol AR Androgen Receptor Stanozolol->AR PI3K PI3K AR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis CellGrowth Cell Growth mTOR->CellGrowth

Caption: Stanozolol's Interaction with the PI3K/Akt Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of stanozolol to the androgen receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory concentration (IC50) of stanozolol for binding to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (AR)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone)

  • Unlabeled stanozolol

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of unlabeled stanozolol in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of stanozolol in assay buffer to achieve a range of concentrations for the competition curve.

    • Prepare a solution of the radiolabeled androgen in assay buffer at a concentration near its Kd for the AR.

    • Prepare a solution of the recombinant AR in assay buffer.

  • Assay Setup (in a 96-well filter plate):

    • Total Binding Wells: Add assay buffer, radiolabeled androgen, and AR solution.

    • Non-specific Binding Wells: Add assay buffer, radiolabeled androgen, a saturating concentration of a non-radiolabeled high-affinity androgen (e.g., unlabeled Mibolerone), and AR solution.

    • Stanozolol Competition Wells: Add assay buffer, radiolabeled androgen, AR solution, and the various dilutions of stanozolol.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Wash the filter plates with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of stanozolol.

    • Plot the percentage of specific binding against the logarithm of the stanozolol concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

AR_Binding_Assay_Workflow Start Start PrepareReagents Prepare Reagents (AR, Radioligand, Stanozolol) Start->PrepareReagents AssaySetup Set up 96-well Plate (Total, Non-specific, Competition) PrepareReagents->AssaySetup Incubation Incubate at 4°C for 18-24h AssaySetup->Incubation Washing Wash to Remove Unbound Ligand Incubation->Washing Detection Add Scintillation Fluid & Measure Radioactivity Washing->Detection DataAnalysis Calculate IC50 Detection->DataAnalysis End End DataAnalysis->End

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

In Vivo Rat Model for Muscle Hypertrophy

This protocol describes a general framework for studying the effects of stanozolol on skeletal muscle growth in a rat model.

Objective: To evaluate the anabolic effects of stanozolol on skeletal muscle mass and protein content in rats.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Stanozolol

  • Vehicle (e.g., propylene (B89431) glycol, saline with ethanol)

  • Animal housing and care facilities

  • Equipment for measuring body weight and muscle mass

  • Reagents for protein quantification (e.g., BCA assay)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.

  • Grouping: Randomly assign rats to experimental groups (e.g., control, vehicle, stanozolol-treated at different doses).

  • Drug Administration: Administer stanozolol or vehicle to the respective groups via subcutaneous or intramuscular injection at the desired dosage and frequency (e.g., 1-5 mg/kg/day).[6][8][9]

  • Monitoring: Monitor body weight and food intake regularly throughout the study period (e.g., 4-8 weeks).

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect specific muscles of interest (e.g., gastrocnemius, soleus, levator ani).

  • Analysis:

    • Measure the wet weight of the dissected muscles.

    • Homogenize the muscle tissue and determine the total protein content using a suitable protein assay.

  • Data Analysis: Compare the muscle mass and protein content between the different experimental groups using appropriate statistical tests (e.g., ANOVA).

Rat_Hypertrophy_Study_Workflow Start Start Acclimatization Acclimatize Rats Start->Acclimatization Grouping Randomize into Groups Acclimatization->Grouping Treatment Administer Stanozolol/Vehicle Grouping->Treatment Monitoring Monitor Body Weight Treatment->Monitoring Euthanasia Euthanize and Dissect Muscles Monitoring->Euthanasia Analysis Measure Muscle Mass and Protein Content Euthanasia->Analysis DataAnalysis Statistical Analysis Analysis->DataAnalysis End End DataAnalysis->End

Caption: Workflow for In Vivo Rat Muscle Hypertrophy Study.

In Vitro Protein Synthesis Assay in Myoblasts

This protocol provides a general method for assessing the effect of stanozolol on protein synthesis in a myoblast cell line, such as C2C12 cells.

Objective: To measure the rate of protein synthesis in myoblasts treated with stanozolol.

Materials:

  • C2C12 myoblast cell line

  • Cell culture medium (e.g., DMEM) and supplements (e.g., fetal bovine serum, penicillin-streptomycin)

  • Stanozolol

  • Puromycin (B1679871)

  • Lysis buffer

  • Antibodies for Western blotting (anti-puromycin, loading control)

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts and induce differentiation into myotubes by switching to a low-serum differentiation medium.

  • Stanozolol Treatment: Treat the differentiated myotubes with various concentrations of stanozolol for a specified period (e.g., 24-48 hours).

  • Puromycin Labeling: Add puromycin to the cell culture medium and incubate for a short period (e.g., 30 minutes). Puromycin is incorporated into newly synthesized polypeptide chains, serving as a marker for protein synthesis.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an anti-puromycin antibody to detect puromycin-labeled proteins.

    • Probe with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities for puromycin and the loading control.

    • Normalize the puromycin signal to the loading control signal.

    • Compare the normalized puromycin signal between control and stanozolol-treated cells to determine the effect on protein synthesis.

Protein_Synthesis_Assay_Workflow Start Start CellCulture Culture and Differentiate C2C12 Myoblasts Start->CellCulture Treatment Treat with Stanozolol CellCulture->Treatment Puromycin Add Puromycin for Labeling Treatment->Puromycin Lysis Lyse Cells Puromycin->Lysis WesternBlot Western Blot for Puromycin and Loading Control Lysis->WesternBlot Analysis Quantify and Normalize Band Intensities WesternBlot->Analysis End End Analysis->End

Caption: Workflow for In Vitro Protein Synthesis Assay.

Conclusion

Stanozolol is a potent synthetic derivative of DHT with significant anabolic and reduced androgenic properties. Its mechanism of action is complex, involving not only direct activation of the androgen receptor but also interactions with other key cellular signaling pathways, such as the PI3K/Akt pathway, and antagonism of the glucocorticoid receptor. The provided quantitative data and experimental protocols offer a foundational resource for researchers and drug development professionals working with this and related compounds. Further investigation into the precise molecular interactions and downstream signaling events will continue to enhance our understanding of stanozolol's pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide on Mesterolone's Impact on Sex Hormone-Binding Globulin (SHBG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesterolone, a synthetic androgen derived from dihydrotestosterone (B1667394) (DHT), exerts a significant influence on the endocrine system, primarily through its potent interaction with Sex Hormone-Binding Globulin (SHBG). This technical guide provides a comprehensive analysis of the molecular mechanisms, physiological consequences, and clinical implications of this compound's effect on SHBG. Through a synthesis of available preclinical and clinical data, this document elucidates the quantitative impact of this compound on SHBG levels, details the experimental protocols for its investigation, and visualizes the underlying signaling pathways.

Introduction

Sex Hormone-Binding Globulin (SHBG) is a glycoprotein (B1211001) that binds to androgens and estrogens in the bloodstream, thereby regulating their bioavailability and activity. The unbound, or "free," fraction of these hormones is biologically active and can interact with target tissue receptors. Consequently, modulating SHBG levels presents a strategic approach to influencing hormonal balance. This compound is a compound of particular interest due to its high binding affinity for SHBG.[1][2] This interaction underpins its primary mechanism of action and its clinical applications, which have historically included the treatment of androgen deficiency and male infertility.[3][4] Understanding the precise nature of this compound's impact on SHBG is crucial for its therapeutic and research applications.

Mechanism of Action: this compound and SHBG Interaction

This compound's primary and most well-documented effect on the hormonal axis is its strong binding affinity for SHBG.[1][2] This interaction has several key consequences:

  • Displacement of Endogenous Androgens: this compound competitively binds to SHBG, displacing endogenous androgens, most notably testosterone (B1683101). This leads to an increase in the circulating levels of free, biologically active testosterone.

  • Increased Bioavailability of Co-administered Androgens: When used in conjunction with other anabolic-androgenic steroids (AAS), this compound can enhance their efficacy by preventing them from being bound and inactivated by SHBG.

The following diagram illustrates the direct impact of this compound on the equilibrium between bound and free testosterone.

Mesterolone_SHBG_Interaction cluster_0 Normal Physiological State cluster_1 With this compound Administration Total T Total Testosterone Bound T SHBG-Bound Testosterone (Inactive) Total T->Bound T Binding Free T Free Testosterone (Active) Total T->Free T Dissociation Increased Free T Increased Free Testosterone (Enhanced Activity) Total T->Increased Free T Displacement SHBG SHBG SHBG->Bound T This compound This compound Bound M SHBG-Bound This compound This compound->Bound M High-Affinity Binding SHBG2 SHBG SHBG2->Bound M

This compound's competitive binding to SHBG increases free testosterone.

Quantitative Impact of this compound on SHBG Levels

Clinical studies have demonstrated this compound's ability to significantly reduce SHBG levels. However, the extent of this reduction can vary depending on the dosage, duration of treatment, and individual patient characteristics. The following tables summarize the available quantitative data from human clinical trials.

Study SubjectThis compound DosageTreatment DurationOutcomeReference
Men with Aging Male Syndrome50 mg/day2 monthsSignificant decrease in SHBG[5]
Depressed Male Outpatients300-450 mg/day6 weeksSignificant decrease in protein-bound testosterone[6]

Note: Specific baseline and post-treatment SHBG values with standard deviations were not available in the referenced abstracts for a more detailed quantitative comparison.

Experimental Protocols for Measuring SHBG

The quantification of SHBG in response to this compound administration is critical for research and clinical monitoring. Immunoassays are the most common methods employed for this purpose. Below are detailed methodologies for two prevalent types of immunoassays.

Enzyme-Linked Immunosorbent Assay (ELISA) for SHBG

This protocol outlines a typical two-step "sandwich" ELISA for the quantitative determination of SHBG in human serum.

Materials:

  • Microplate pre-coated with a monoclonal antibody specific for SHBG

  • SHBG standards of known concentrations

  • Patient/subject serum samples

  • Biotin-conjugated anti-SHBG antibody

  • Avidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 1N sulfuric acid)

  • Wash buffer

  • Assay buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Dilute serum samples as per the kit instructions (e.g., 1:10 in assay buffer).

  • Binding of SHBG: Pipette standards, controls, and diluted samples into the pre-coated microplate wells. Incubate to allow the SHBG to bind to the immobilized antibody.

  • Washing: Aspirate the contents of the wells and wash with wash buffer to remove unbound substances.

  • Addition of Detection Antibody: Add the biotin-conjugated anti-SHBG antibody to each well and incubate.

  • Washing: Repeat the washing step to remove unbound biotin-conjugated antibody.

  • Addition of Enzyme Conjugate: Add Avidin-HRP conjugate to each well and incubate.

  • Washing: Repeat the washing step to remove unbound enzyme conjugate.

  • Substrate Reaction: Add TMB substrate solution to each well. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.

  • Stopping the Reaction: Add the stop solution to each well. This will change the color from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the SHBG concentration of the samples by interpolating their absorbance values on the standard curve.

The following diagram illustrates the workflow for an SHBG ELISA.

SHBG_ELISA_Workflow start Start prep Prepare Reagents and Samples start->prep add_samples Add Standards, Controls, and Samples to Plate prep->add_samples incubate1 Incubate add_samples->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Biotin-conjugated Anti-SHBG Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_enzyme Add Avidin-HRP Conjugate wash2->add_enzyme incubate3 Incubate add_enzyme->incubate3 wash3 Wash incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (Color Development) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate SHBG Concentration read_plate->calculate end End calculate->end

Workflow for the quantification of SHBG using an ELISA protocol.
Chemiluminescent Immunoassay (CLIA) for SHBG

This protocol describes a two-step sandwich immunoassay using chemiluminescence for detection, often performed on automated platforms.

Materials:

  • Automated immunoassay analyzer (e.g., Roche Cobas e411)

  • Reagent packs containing:

    • Biotinylated monoclonal anti-SHBG antibody

    • Ruthenium-labeled monoclonal anti-SHBG antibody

    • Streptavidin-coated microparticles

  • SHBG calibrators and controls

  • Patient/subject serum samples

  • Wash solutions and other system reagents

Procedure (automated):

  • Sample and Reagent Loading: Load serum samples, calibrators, controls, and reagent packs onto the analyzer.

  • First Incubation: The analyzer pipettes the sample, biotinylated anti-SHBG antibody, and ruthenium-labeled anti-SHBG antibody into a reaction cell. A sandwich complex is formed with the SHBG present in the sample.

  • Second Incubation: Streptavidin-coated microparticles are added. The biotinylated antibody of the sandwich complex binds to the streptavidin on the microparticles.

  • Magnetic Separation and Washing: The reaction mixture is transferred to a measuring cell where the microparticles are magnetically captured on the surface of an electrode. Unbound substances are washed away.

  • Detection: A voltage is applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex.

  • Measurement: A photomultiplier tube measures the light intensity.

  • Calculation: The analyzer's software calculates the SHBG concentration by comparing the signal to a master calibration curve that has been adjusted by a two-point calibration.[7]

Downstream Signaling Pathways

The this compound-induced increase in free testosterone leads to the activation of androgen receptor (AR) signaling pathways. These pathways can be broadly categorized into classical (genomic) and non-classical (non-genomic) mechanisms.

Classical (Genomic) Androgen Receptor Signaling
  • Ligand Binding: Free testosterone or its more potent metabolite, dihydrotestosterone (DHT), diffuses into the target cell and binds to the AR in the cytoplasm.

  • Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins. The activated AR-ligand complex then translocates to the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Recruitment of Co-regulators: The AR complex recruits co-activator or co-repressor proteins, which modulate chromatin structure and the assembly of the transcriptional machinery, ultimately leading to the up- or down-regulation of gene expression.[8]

Non-Classical (Non-Genomic) Androgen Receptor Signaling

In addition to the classical genomic pathway, androgens can elicit rapid cellular responses through non-genomic mechanisms.

  • Activation of Kinase Cascades: The androgen-AR complex can interact with and activate various intracellular signaling kinases, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[8][9] These pathways can, in turn, influence cell proliferation, survival, and metabolism.

The following diagram provides a simplified overview of the downstream androgen receptor signaling pathways activated by increased free testosterone.

Androgen_Signaling_Pathways cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Free T Free Testosterone AR Androgen Receptor (AR) Free T->AR AR-T AR-Testosterone Complex AR->AR-T HSP Heat Shock Proteins AR-HSP AR-HSP Complex HSP->AR-HSP AR-HSP->AR PI3K PI3K AR-T->PI3K Non-Genomic Activation MAPK MAPK Cascade AR-T->MAPK AR-T_dimer AR-T Dimer AR-T->AR-T_dimer Translocation & Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular Response Cellular Response mTOR->Cellular Response MAPK->Cellular Response ARE Androgen Response Element (ARE) AR-T_dimer->ARE Binding Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Protein Synthesis->Cellular Response

References

a weak anabolic and strong androgenic steroid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dihydrotestosterone (DHT): A Potent Androgen with Weak Anabolic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotestosterone (DHT), also known as androstanolone or stanolone, is a potent endogenous androgen and a metabolite of testosterone (B1683101).[1] It is synthesized in target tissues through the action of the enzyme 5α-reductase, which converts testosterone into this more biologically active form.[1][2][3] Unlike its precursor, DHT cannot be aromatized into estrogens, making it a pure androgenic steroid.[1][4] While its androgenic effects are crucial for the development and maintenance of male secondary sexual characteristics, its direct role in skeletal muscle anabolism is minimal compared to testosterone.[5][6][7] This document provides a comprehensive technical overview of DHT, focusing on its pharmacological properties, the experimental protocols used for its characterization, and its molecular signaling pathways.

Core Pharmacological Profile

DHT is the most potent endogenous ligand for the androgen receptor (AR).[2] Its high affinity and slower dissociation rate from the AR, compared to testosterone, result in a significantly amplified androgenic signal in target tissues such as the prostate gland, skin, and hair follicles.[2][3] However, research indicates that the anabolic effects of testosterone on muscle are not primarily mediated by its conversion to DHT.[6] Studies using 5α-reductase inhibitors, which block the conversion of testosterone to DHT, have not shown a significant impairment in muscle mass gains.[6]

Data Presentation: Pharmacological Parameters of Dihydrotestosterone

The following table summarizes key quantitative data regarding DHT's interaction with the androgen receptor, comparing it with its precursor, testosterone.

ParameterDihydrotestosterone (DHT)Testosterone (T)Reference
Binding Affinity (Kd) for human AR 0.25 to 0.5 nM0.4 to 1.0 nM[2]
Relative Binding Affinity for AR ~2-3 times higher than TBaseline[2]
AR Dissociation Rate ~5-fold slower than TBaseline[2]
Potency (EC50) for AR Activation 0.13 nM0.66 nM[2]
Potency in Bioassays 2.5 to 10-fold more potent than TBaseline[2]
Aromatization to Estrogen NoYes[1][4]

Key Experimental Protocols

The characterization of compounds like DHT relies on standardized in vitro and in vivo assays to determine their binding affinity, potency, and physiological effects.

Protocol: Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor. It is a fundamental method for determining binding affinity (Ki).

Objective: To determine the IC50 (and subsequently the Ki) of a test compound for the androgen receptor.

Materials:

  • Androgen Receptor Source: Cytosol isolated from rat prostate tissue or recombinant human AR.[8]

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Dihydrotestosterone or [³H]-Mibolerone.[9]

  • Test Compound: The compound to be evaluated (e.g., DHT).

  • Unlabeled Ligand: A known high-affinity non-radioactive androgen for determining non-specific binding (e.g., cold DHT).[9]

  • Assay Buffer: e.g., Tris-HCl buffer with additives.[10]

  • Scintillation Cocktail and Liquid Scintillation Counter .[9]

  • 96-well plates and Filtration Apparatus .[9][10]

Methodology:

  • Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare solutions of the radioligand, unlabeled ligand, and androgen receptor in the assay buffer. The optimal concentrations should be determined empirically, with the radioligand concentration typically at or below its Kd.[9]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and the androgen receptor solution.[9]

    • Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of the unlabeled androgen, and the androgen receptor solution.[9]

    • Test Compound Wells: Add assay buffer, radioligand, the androgen receptor solution, and the various concentrations of the test compound.[9]

  • Incubation: Incubate the plate, often at 4°C, for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).[9]

  • Separation: Separate bound from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complex.[10]

  • Detection:

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.[10]

    • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[9][10]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[9]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[9]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol: The Hershberger Bioassay (OECD Test Guideline 441)

The Hershberger bioassay is the standard in vivo method for assessing the androgenic (agonist) or anti-androgenic (antagonist) properties of a substance.[11][12] It relies on measuring weight changes in androgen-dependent tissues in castrated male rats.

Objective: To identify substances with androgenic or anti-androgenic activity.

Animal Model: Peripubertal male rats, castrated to remove the endogenous source of androgens.[13][14]

Methodology:

  • Animal Preparation:

    • Rats are castrated around postnatal day 42.[14]

    • A post-surgery recovery period of at least seven days is allowed for endogenous androgen levels to decline.[14]

  • Dosing Regimen:

    • The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[11][15]

    • For Androgenic Activity: The test substance is administered to castrated rats. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[15]

    • For Anti-Androgenic Activity: The test substance is co-administered with a reference androgen agonist (e.g., testosterone propionate) to all groups except the vehicle control.[11]

  • Tissue Collection and Measurement:

    • Approximately 24 hours after the final dose, the animals are euthanized and necropsied.[11]

    • Five mandatory androgen-dependent tissues are carefully dissected and weighed (fresh weight):

      • Ventral prostate (VP)

      • Seminal vesicles (SV) (including coagulating glands and their fluids)

      • Levator ani-bulbocavernosus (LABC) muscle

      • Paired Cowper's glands (COW)

      • Glans penis (GP)[12][13]

  • Data Analysis and Interpretation:

    • The tissue weights of the treated groups are compared to the vehicle control group using statistical analysis.

    • Androgenic Effect: A statistically significant increase in the weight of at least two of the five mandatory tissues is considered a positive result.[14]

    • Anti-Androgenic Effect: A statistically significant decrease in the weight of at least two of the five mandatory tissues (in the groups receiving the test substance plus the reference androgen) compared to the group receiving the reference androgen alone indicates a positive result.[11]

Molecular Signaling Pathways

DHT exerts its effects primarily through a genomic pathway involving the nuclear androgen receptor, but evidence also suggests the existence of faster, non-genomic mechanisms.

The Classical Genomic Signaling Pathway

The primary mechanism of action for DHT involves its function as a ligand for the intracellular androgen receptor (AR), which acts as a ligand-activated transcription factor.[4][16]

  • Cellular Entry and Binding: Being a steroid, DHT readily diffuses across the cell membrane into the cytoplasm.[16]

  • Receptor Activation: In the cytoplasm, DHT binds to the AR, which is maintained in an inactive state through association with heat shock proteins (HSPs).[16] This binding induces a conformational change in the AR, causing the dissociation of the HSPs.[16]

  • Dimerization and Nuclear Translocation: The activated DHT-AR complex forms a homodimer.[16] This dimer then translocates from the cytoplasm into the nucleus.[16]

  • DNA Binding and Gene Transcription: Inside the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[4]

  • Protein Synthesis: The binding of the AR dimer to AREs, along with the recruitment of co-activator proteins, initiates the transcription of specific messenger RNA (mRNA), which is then translated into proteins that produce the androgenic response.[16]

Genomic_DHT_Pathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus DHT_out DHT AR_HSP AR + HSP DHT_out->AR_HSP Binds DHT_AR DHT-AR Complex AR_HSP->DHT_AR Conformational Change HSP HSP AR_HSP->HSP Dissociation Dimer DHT-AR Dimer DHT_AR->Dimer Dimerization Dimer_in DHT-AR Dimer Dimer->Dimer_in Nuclear Translocation ARE ARE Dimer_in->ARE Binds to Transcription Gene Transcription ARE->Transcription DNA DNA mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Androgenic Effects mRNA->Protein NonGenomic_DHT_Pathway DHT DHT mAR Membrane Androgen Receptor (mAR) DHT->mAR Binds SC Second Messengers & Kinase Cascades mAR->SC Activates MAPK MAPK Pathway SC->MAPK PI3K PI3K/Akt Pathway SC->PI3K Response Rapid Cellular Responses MAPK->Response PI3K->Response Steroid_Characterization_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Mechanism of Action a Test Compound Library b AR Competitive Binding Assay a->b c Identify Hits (High Affinity Binders) b->c d Hershberger Bioassay (Androgenic Activity) c->d e Determine Anabolic/ Androgenic Profile d->e f Cell-based Reporter Assays e->f g Signaling Pathway Analysis f->g DHT_Synthesis_Pathways cluster_classical Classical Pathway cluster_backdoor Backdoor Pathway T Testosterone DHT Dihydrotestosterone (DHT) T->DHT 5α-Reductase P Progesterone / 17OH-Progesterone Intermediates Androstane Intermediates (e.g., Androsterone) P->Intermediates Series of Enzymatic Steps Intermediates->DHT

References

a non-aromatizable androgen, meaning it does not convert to estrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-aromatizable androgens represent a distinct class of steroid hormones that exert their effects without being converted to estrogens. Unlike testosterone (B1683101) and other aromatizable androgens, these compounds are not substrates for the enzyme aromatase, a key characteristic that defines their unique pharmacological profile. This lack of aromatization prevents the manifestation of estrogen-related side effects, making them a subject of significant interest in both clinical settings and drug development. This guide provides a comprehensive technical overview of the core principles of non-aromatizable androgens, focusing on their mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize them.

Core Concepts: Mechanism of Action and Key Examples

The primary mechanism of action for non-aromatizable androgens is their ability to bind to and activate the androgen receptor (AR), a ligand-activated transcription factor. This interaction initiates a cascade of molecular events that ultimately leads to the modulation of gene expression in target tissues. Key examples of non-aromatizable androgens include the endogenous androgen dihydrotestosterone (B1667394) (DHT) and synthetic androgens such as Mesterolone, Stanozolol (B1681124), and Oxandrolone (B1677835).

  • Dihydrotestosterone (DHT): The most potent endogenous androgen, DHT is formed from testosterone through the action of the enzyme 5α-reductase. It plays a crucial role in the development and maintenance of male primary and secondary sexual characteristics.[1][2]

  • This compound (Proviron): A synthetic derivative of DHT, this compound is characterized by its high affinity for sex hormone-binding globulin (SHBG), which can lead to an increase in free testosterone levels.[3] It is used clinically to treat androgen deficiency.[4][5][6]

  • Stanozolol (Winstrol): A synthetic derivative of DHT, Stanozolol is known for its anabolic properties and is used in the treatment of conditions like hereditary angioedema.[7] It exhibits a low relative binding affinity for the androgen receptor but is a potent activator of AR-mediated signaling.[8]

  • Oxandrolone (Anavar): Another synthetic DHT derivative, Oxandrolone is noted for its favorable anabolic-to-androgenic ratio. It has been shown to promote lean body mass and has potential applications in conditions associated with muscle wasting.[9][10][11][12][13] Interestingly, some research suggests it may also exert anti-glucocorticoid effects through an AR-dependent mechanism.

Data Presentation: Comparative Analysis

A precise, direct comparison of binding affinities and anabolic/androgenic ratios from a single, comprehensive study is challenging due to variations in experimental methodologies across the literature. The following tables summarize available data from multiple sources to provide a comparative overview.

Table 1: Comparative Androgen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (MT)IC50 (nM)Source(s)
Dihydrotestosterone (DHT)Higher than Testosterone3.2[3][14][15]
This compound (1α-methyl-DHT)Lower than Testosterone-[3][15]
StanozololWeak (<0.05)-[3][15]
Oxandrolone--[16]

Note: RBA values are from a single study for direct comparison. IC50 and Ki values are highly dependent on assay conditions and are therefore not always directly comparable across different studies.

Table 2: Comparative Anabolic and Androgenic Ratios

CompoundAnabolic:Androgenic RatioSource(s)
Dihydrotestosterone (DHT)--
This compoundWeak anabolic activity[6]
Stanozolol30:1[17]
Oxandrolone10:1[9][18]

Table 3: Summary of Quantitative Data from Preclinical and Clinical Studies

CompoundStudy Population/ModelKey Quantitative FindingsSource(s)
This compound Idiopathic oligospermic menSignificant improvement in sperm density, total sperm count, and motility in moderately oligospermic patients.[5]
Hypogonadal male patientsStatistically significant improvement in libido, erections, and mental state compared to placebo after 4 weeks.[4]
Stanozolol Female rats1 mg/kg/day increased body and skeletal muscle growth rate and muscle protein synthesis.[19]
Oxandrolone Severely burned pediatric patientsPrevented loss of lean body mass (LBM) compared to placebo (-1.32 kg vs +0.38 kg change).[9]
Older menIncreased LBM by 3.0 ± 1.5 kg after 12 weeks of treatment.[10]
Severely burned childrenLong-term treatment increased whole-body and lumbar spine bone mineral content.[12]

Signaling Pathways

Non-aromatizable androgens mediate their effects through both genomic and non-genomic signaling pathways initiated by the androgen receptor.

Genomic Androgen Receptor Signaling

The canonical genomic pathway involves the binding of the androgen to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. The AR dimer then binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and the transcriptional machinery to modulate the expression of target genes. This process typically occurs over hours and is responsible for the long-term effects of androgens.[20]

Genomic_AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Non-aromatizable Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_dimer_cyto AR Dimer AR_HSP->AR_dimer_cyto Dissociation & Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Nuclear Translocation ARE ARE AR_dimer_nuc->ARE Binding CoRegulators Co-regulators ARE->CoRegulators Recruitment Gene_Transcription Gene Transcription CoRegulators->Gene_Transcription Modulation Non_Genomic_AR_Signaling Androgen Non-aromatizable Androgen Membrane_AR Membrane AR Androgen->Membrane_AR Binding Src Src Membrane_AR->Src PI3K PI3K Membrane_AR->PI3K Ras Ras Src->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cellular_Response Rapid Cellular Responses MAPK_Pathway->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response Competitive_Binding_Workflow start Start prep_reagents Prepare Reagents (AR, Radioligand, Test Compound) start->prep_reagents incubation Incubate AR, Radioligand, and Test Compound prep_reagents->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation detection Detect Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis (IC50/Ki Determination) detection->analysis end End analysis->end Reporter_Gene_Workflow start Start cell_culture Culture Cells Expressing AR and Reporter Construct start->cell_culture treatment Treat Cells with Test Compound cell_culture->treatment incubation Incubate Cells treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis detection Measure Reporter Activity (e.g., Luminescence) cell_lysis->detection analysis Data Analysis (EC50 Determination) detection->analysis end End analysis->end

References

An In-Depth Technical Guide to the Effects of Mesterolone on Luteinizing Hormone and Testosterone Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesterolone, a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT), has been a subject of clinical investigation for its potential therapeutic applications in conditions such as hypogonadism and male infertility. A critical aspect of its pharmacological profile is its interaction with the hypothalamic-pituitary-gonadal (HPG) axis, specifically its influence on the secretion of luteinizing hormone (LH) and the production of endogenous testosterone (B1683101). This technical guide provides a comprehensive analysis of the existing scientific literature on the effects of this compound on LH and testosterone levels. It synthesizes quantitative data from various clinical studies, details the experimental methodologies employed, and presents a visual representation of the underlying signaling pathways. The evidence to date presents a complex and sometimes contradictory picture, with outcomes appearing to be dependent on dosage, treatment duration, and the baseline hormonal status of the subjects. This guide aims to offer a clear and detailed resource for researchers and professionals in the field of endocrinology and drug development.

Introduction

This compound (1α-methyl-androstan-17β-ol-3-one) is an orally active androgen that differs from testosterone in its resistance to aromatization into estrogen.[1] As an agonist of the androgen receptor (AR), its mechanism of action involves mimicking the effects of endogenous androgens like testosterone and DHT.[1] A key area of interest for researchers is its impact on the negative feedback loop of the HPG axis, which governs the production of gonadotropins and sex steroids. Understanding this interaction is crucial for defining its therapeutic window and potential side effects. This document collates and examines the available data to provide a detailed overview of this compound's effects on LH and testosterone.

Quantitative Data Summary

The effects of this compound on luteinizing hormone and testosterone levels have been investigated in various clinical settings, including studies on normal men, men with oligospermia (low sperm count), and those with hypogonadism. The results across these studies are not entirely consistent, suggesting that the hormonal response to this compound can be influenced by the specific patient population and the treatment regimen.

Table 1: Effects of this compound on Luteinizing Hormone (LH) Levels
Study PopulationThis compound DosageTreatment DurationBaseline LH (mean ± SEM)Post-treatment LH (mean ± SEM)Percentage ChangeStatistical SignificanceReference
Oligospermic MenNot Specified6-9 months2.73 ± 0.26 u/l3.61 ± 0.3 u/l+32.2%P < 0.01[2]
Normal Men75-150 mg/dayNot Specified--Significant decrease in 2 of 4 subjectsNoted in 2/4 subjects[3]
Men with Idiopathic Oligospermia100-150 mg/day12 monthsNormal or LowNo depressing effect on normal/low levels; depressing effect in 25% with elevated levelsVariableNot specified[4]
Table 2: Effects of this compound on Testosterone Levels
Study PopulationThis compound DosageTreatment DurationBaseline Testosterone (mean ± SEM)Post-treatment Testosterone (mean ± SEM)Percentage ChangeStatistical SignificanceReference
Oligospermic MenNot Specified6-9 months17.05 ± 0.95 nmol/l14.7 ± 0.95 nmol/l-13.8%P < 0.01[2]
Normal Men75-150 mg/dayNot Specified--Significant decrease in all 4 subjectsSignificant[3]
Men with Idiopathic Oligospermia100-150 mg/day12 monthsNormal or LowNo significant adverse effectNot significantNot significant[4]
Depressed Male Patients300-450 mg/day6 weeks--Significant decreaseSignificant[1]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the observed effects of this compound. Below are summaries of the experimental protocols from key investigations.

Study in Oligospermic Men (Ghanadian et al., 1977)
  • Objective: To evaluate the hormonal response to this compound in subfertile men with oligospermia.

  • Subjects: Forty subfertile men with oligospermia.

  • Intervention: this compound was administered for a period of 6 to 9 months. The precise daily dosage was not specified in the abstract.

  • Hormone Analysis: Serum levels of testosterone, LH, and follicle-stimulating hormone (FSH) were measured before and after the treatment period. The specific assay methods (e.g., radioimmunoassay) were not detailed in the abstract.

  • Semen Analysis: Semen analysis was performed before and after treatment to assess changes in sperm concentration and motility.

  • Statistical Analysis: The significance of the changes in hormone levels and semen parameters was evaluated, with a P-value of less than 0.01 considered significant for the observed changes in testosterone and LH.[2]

Study in Men with Idiopathic Oligospermia (Varma and Patel, 1988)
  • Objective: To assess the effect of this compound on sperm count, serum gonadotropins, plasma testosterone, and pregnancy outcome in men with idiopathic oligospermia.

  • Subjects: Two hundred fifty subfertile men with idiopathic oligospermia (sperm count < 20 million/ml). Subjects were categorized based on their baseline hormone levels (normal or low FSH, LH, and testosterone).

  • Intervention: this compound was administered orally at a dose of 100-150 mg per day for 12 months.

  • Hormone and Semen Analysis: Seminal analysis was performed three times before treatment and then at 3, 6, 9, and 12 months during treatment. Serum FSH, LH, and plasma testosterone were assayed once before treatment and at the same intervals during the study. The specific assay techniques were not described in the abstract.

  • Outcome Measures: The primary outcomes were changes in sperm density, total sperm count, and motility. Secondary outcomes included changes in hormone levels and the number of pregnancies achieved by the partners of the subjects.[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on LH and testosterone primarily through its interaction with the Hypothalamic-Pituitary-Gonadal (HPG) axis. As a potent androgen, it participates in the negative feedback mechanism that regulates gonadotropin secretion.

Negative Feedback on the HPG Axis

The HPG axis is a tightly regulated system. The hypothalamus secretes gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to release LH and FSH. LH, in turn, acts on the Leydig cells in the testes to produce testosterone. Testosterone and its metabolites, including DHT and estradiol, exert negative feedback on both the hypothalamus and the pituitary, thereby inhibiting the secretion of GnRH, LH, and FSH.

This compound, as an exogenous androgen, is thought to contribute to this negative feedback loop. By binding to androgen receptors in the hypothalamus and pituitary, it can suppress the release of LH. This reduction in LH stimulation of the Leydig cells would be expected to lead to a decrease in endogenous testosterone production. However, the fact that this compound is not aromatized to estrogen means it does not contribute to estrogen-mediated negative feedback, which is also a significant component of gonadotropin regulation in men. This may partly explain the variable effects seen on LH levels in different studies.

HPG_Axis_this compound cluster_hormones Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH_label GnRH Testes Testes (Leydig Cells) Pituitary->Testes + LH_label LH Testosterone Testosterone (endogenous) Testes->Testosterone This compound This compound (exogenous) This compound->Hypothalamus - This compound->Pituitary - Testosterone->Hypothalamus - Testosterone->Pituitary - LH LH GnRH GnRH

Caption: this compound's negative feedback on the HPG axis.
Interaction with Sex Hormone-Binding Globulin (SHBG)

This compound exhibits a very high affinity for sex hormone-binding globulin (SHBG), a protein that binds to and transports sex hormones in the blood.[1] By binding strongly to SHBG, this compound can displace endogenous testosterone from SHBG. This action increases the concentration of free, biologically active testosterone. This mechanism may counteract the suppressive effects of this compound on endogenous testosterone production to some extent, although the net effect will depend on the balance between these two opposing actions.

SHBG_Interaction cluster_blood Bloodstream SHBG SHBG Bound_T Bound Testosterone SHBG->Bound_T Binds Free_T Free Testosterone Bound_T->Free_T Displaced by this compound Target_Tissue Target Tissue (Androgen Receptor) Free_T->Target_Tissue Biological Effect This compound This compound This compound->SHBG Binds (High Affinity)

Caption: this compound's displacement of testosterone from SHBG.

Discussion and Conclusion

The available data on the effects of this compound on LH and testosterone levels are varied. Some studies report a significant decrease in both hormones, which is consistent with the expected negative feedback of an exogenous androgen on the HPG axis.[1][3] Conversely, other research, particularly in populations with baseline reproductive health issues, has shown no significant suppressive effect on LH and testosterone, and in one instance, a paradoxical increase in LH was observed alongside a decrease in testosterone.[2][4]

These discrepancies may be attributable to several factors:

  • Dosage and Duration: The extent of HPG axis suppression is likely dose-dependent. Higher doses and longer treatment durations may lead to more pronounced reductions in LH and testosterone.

  • Baseline Hormonal Status: The initial hormonal milieu of the subjects (e.g., eugonadal, hypogonadal, or with elevated gonadotropins) may significantly influence their response to this compound.

  • SHBG Binding: The high affinity of this compound for SHBG and the subsequent increase in free testosterone could modulate the overall hormonal balance, potentially offsetting some of the central suppressive effects.

  • Lack of Aromatization: The inability of this compound to be converted to estrogen eliminates estrogen-mediated negative feedback, which could result in a different pattern of gonadotropin suppression compared to aromatizable androgens.

References

The History and Original Synthesis of 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, original synthesis, and mechanism of action of 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one, an anabolic-androgenic steroid commonly known as Mesterolone. Developed in the 1960s, this compound has been used medically for treating androgen deficiencies. This document details its chemical properties, provides in-depth experimental protocols for its synthesis, and elucidates its signaling pathway as an androgen receptor agonist. Quantitative data is presented in structured tables for clarity, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding for research and drug development professionals.

Introduction

1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one, or this compound, is a synthetic derivative of dihydrotestosterone (B1667394) (DHT) with a methyl group at the C1-alpha position. This structural modification enhances its oral bioavailability.[1] It was first described in 1966 and was introduced for medical use by Schering under the brand name Proviron in 1967.[1] Medically, it has been primarily used in the treatment of androgen deficiency, male hypogonadism, and in some cases, male infertility.[1] Unlike many other oral anabolic steroids, this compound is not 17-alpha-alkylated, which is associated with a reduced risk of hepatotoxicity.[1]

Physicochemical and Pharmacological Properties

This compound exhibits distinct physicochemical and pharmacological characteristics that are crucial for its activity and clinical profile.

Physicochemical Data
PropertyValueReference(s)
Chemical Name 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one[1]
Common Name This compound[1]
Molecular Formula C20H32O2[2]
Molecular Weight 304.47 g/mol [2]
Melting Point 203.5-205.0 °C
Appearance White to yellowish crystalline powder[3]
Solubility Practically insoluble in water; soluble in acetone, ethyl acetate, and methanol[3]
Pharmacological Data
ParameterValueReference(s)
Anabolic/Androgenic Ratio 100-150 / 30-40
Mechanism of Action Androgen Receptor (AR) Agonist[4]
Oral Bioavailability Low[1]
Protein Binding High affinity for Sex Hormone-Binding Globulin (SHBG)[1]

Original Synthesis

The original synthesis of this compound has been approached through various pathways. Two key methods are detailed below.

Synthesis via Birch Reduction of 1α-Methyltestosterone

One of the primary methods for synthesizing this compound involves the Birch reduction of 1α-methyltestosterone. This process selectively reduces the α,β-unsaturated ketone in the A-ring of the steroid nucleus.

  • Dissolution of Lithium: In a reaction vessel, dissolve 2.01 g of lithium in a mixture of 50 ml of tetrahydrofuran (B95107) (THF), 19.0 ml of t-butanol, and 40 ml of liquid ammonia (B1221849) at -45°C.

  • Addition of Starting Material: To the lithium solution, add a solution of 32 g of 1α-methyltestosterone in 210 ml of THF at -50°C.

  • Quenching the Reaction: After the reaction is complete, quench it by adding 10 ml of mesityl oxide.

  • Work-up: Warm the reaction mixture to +20°C and add it to a suspension of 16 g of ammonium (B1175870) chloride in 50 ml of water.

  • Phase Separation and Precipitation: Separate the organic phase and introduce it into 2 liters of ice-water.

  • Acidification and Isolation: Adjust the pH of the resulting suspension to approximately 3 with hydrochloric acid (HCl).

  • Purification: Isolate the precipitated solid, wash it with water until neutral, and dry at 50°C.

Expected Yield: 98-100% of the weight of the starting material.[3]

Synthesis_Birch_Reduction start 1α-Methyltestosterone reagents Li, NH3, t-BuOH, THF -45°C to -50°C start->reagents intermediate Enolate Intermediate reagents->intermediate Birch Reduction quench Mesityl Oxide intermediate->quench Quenching workup NH4Cl, H2O quench->workup Work-up acidification HCl (aq) workup->acidification Acidification product This compound acidification->product Precipitation & Isolation

Birch reduction synthesis of this compound.
Synthesis via Hydrolysis of 1α-Methyl-androstan-17β-ol-3-one-17-acetate

Another documented method for the preparation of this compound is through the hydrolysis of its 17-acetate ester.

  • Reaction Setup: Heat 500 mg of 1α-methyl-androstan-17β-ol-3-one-17-acetate under reflux for 90 minutes in a nitrogen atmosphere with 5 ml of a 4% methanolic sodium hydroxide (B78521) solution.

  • Precipitation: After cooling, stir the reaction mixture into ice water to precipitate the product.

  • Isolation and Recrystallization: Filter the precipitate with suction and recrystallize it from isopropyl ether to yield pure this compound.

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its biological effects by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] The binding of this compound to the AR initiates a cascade of molecular events that ultimately leads to the modulation of gene expression.

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The activated AR-ligand complex then translocates into the nucleus.

In the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. This binding event facilitates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcriptional activity of the target genes. The specific set of genes regulated by the this compound-AR complex determines the physiological response in the target tissue. For instance, in muscle cells, it can lead to an increase in protein synthesis, contributing to its anabolic effects.[4]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound AR_HSP AR-HSP Complex M->AR_HSP Binding & Dissociation of HSP AR_M AR-Mesterolone Complex AR_HSP->AR_M AR_M_dimer Dimerized AR-Mesterolone Complex AR_M->AR_M_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_M_dimer->ARE Binds to Coactivators Co-activators ARE->Coactivators Recruits Gene Target Gene Coactivators->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

This compound-mediated androgen receptor signaling pathway.

Quantitative Data Summary

Spectroscopic Data
Technique Key Observations/Data
¹H NMR Characteristic signals include a triplet for H17 at approximately 3.56 ppm and a doublet of doublets for H2 at around 2.79 ppm.[5]
¹³C NMR Distinctive signals in the 0-50 ppm region can be used to differentiate it from other steroids.[5]
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern that can be used for identification.
Biological Activity Data
Parameter Value/Observation Reference(s)
Androgen Receptor (AR) Binding Affinity Moderate, lower than testosterone (B1683101) and nandrolone.
Sex Hormone-Binding Globulin (SHBG) Affinity Very high, significantly higher than DHT.[1]
Anabolic Activity Weak in vivo due to rapid metabolism in muscle tissue.[1]
Androgenic Activity Potent, responsible for its effects on male secondary sexual characteristics.[4]

Conclusion

1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one (this compound) is a synthetic androgen with a rich history and well-defined chemical and pharmacological properties. Its unique structure provides oral activity with reduced hepatotoxicity compared to other oral steroids. The synthesis of this compound can be efficiently achieved through established chemical routes, such as the Birch reduction. Its mechanism of action via the androgen receptor is fundamental to its physiological effects. This technical guide provides a consolidated resource for researchers and professionals in drug development, offering detailed protocols, quantitative data, and pathway visualizations to support further investigation and application of this compound.

References

Mesterolone's Influence on Male Secondary Sexual Characteristics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of Mesterolone, a synthetic androgen and derivative of dihydrotestosterone (B1667394) (DHT), focusing on its influence on male secondary sexual characteristics within research models. It details the compound's core mechanisms of action, including its interaction with the androgen receptor (AR), its high affinity for sex hormone-binding globulin (SHBG), and its resistance to aromatization. The guide summarizes key preclinical studies, presenting quantitative data and experimental protocols in a structured format. Furthermore, it employs Graphviz diagrams to visualize the critical signaling pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of androgens and their physiological effects.

Introduction

This compound (1α-methyl-5α-dihydrotestosterone) is an orally active, synthetic anabolic-androgenic steroid (AAS) derived from DHT.[1][2] Primarily recognized under the trade name Proviron, it was developed for therapeutic use in conditions related to androgen deficiency, such as male hypogonadism and certain forms of male infertility.[1][3][4] Unlike many other AAS, this compound exhibits strong androgenic properties but is considered to have weak anabolic effects in muscle tissue.[2][5] This characteristic is attributed to its rapid inactivation by the enzyme 3α-hydroxysteroid dehydrogenase in skeletal muscle.[5]

This document serves as a technical guide for the research community, aiming to consolidate the current understanding of this compound's mechanism of action and its documented effects on male secondary sexual characteristics in research settings. It provides detailed experimental methodologies from key studies, summarizes quantitative data, and illustrates the underlying biochemical pathways.

Core Mechanism of Action

This compound's physiological effects are governed by a multi-faceted mechanism of action that distinguishes it from testosterone (B1683101) and other synthetic androgens.

  • 2.1 Androgen Receptor (AR) Agonism : The primary mechanism of this compound is its function as a direct agonist of the androgen receptor (AR).[5] By binding to and activating ARs in various tissues, including reproductive organs, skin, and bone, it initiates the downstream signaling cascade responsible for the development and maintenance of male characteristics.[1][2][6]

  • 2.2 Interaction with Sex Hormone-Binding Globulin (SHBG) : this compound possesses a uniquely high binding affinity for SHBG, a protein that transports sex hormones in the blood.[5] This affinity is approximately four times greater than that of DHT.[7][8] By binding strongly to SHBG, this compound displaces endogenous testosterone, thereby increasing the circulating concentration of free, biologically active testosterone that is available to bind to androgen receptors.[2][6]

  • 2.3 Resistance to Aromatization : Structurally, this compound is not a substrate for the aromatase enzyme.[2][5] Consequently, it cannot be converted into estrogenic metabolites. This property prevents estrogen-related side effects such as gynecomastia and fluid retention, which can occur with other androgens.[2]

  • 2.4 Influence on the Hypothalamic-Pituitary-Gonadal (HPG) Axis : The effect of this compound on the HPG axis is complex and subject to conflicting reports. While some literature suggests it does not significantly suppress gonadotropins (Luteinizing Hormone [LH] and Follicle-Stimulating Hormone [FSH]),[4] several preclinical and clinical studies have demonstrated that this compound administration can lead to a significant reduction in endogenous levels of LH, FSH, and testosterone, indicating a negative feedback effect.[9][10][11]

Signaling Pathways and Systemic Interactions

The biological influence of this compound is best understood by examining its role in key signaling pathways and its systemic interactions.

Androgen Receptor Signaling Pathway

This compound, like endogenous androgens, initiates its effects by binding to the androgen receptor in the cytoplasm. This action triggers a conformational change, dissociation of heat shock proteins, and subsequent dimerization and translocation of the this compound-AR complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-regulators and initiating the transcription of target genes that mediate androgenic effects.[12][13]

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR binds M_AR_Complex This compound-AR Complex AR->M_AR_Complex HSP Heat Shock Proteins (HSP) AR_Complex AR-HSP Complex AR_Complex->AR AR_Complex->HSP AR_Complex->M_AR_Complex HSP Dissociation Dimer This compound-AR Dimer M_AR_Complex->Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Dimer->ARE binds to Transcription Gene Transcription ARE->Transcription initiates mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Translation Effects Development of Male Secondary Sexual Characteristics Proteins->Effects

Figure 1: this compound-mediated androgen receptor signaling pathway.
This compound's Interaction with SHBG

This compound's high affinity for SHBG is a critical aspect of its pharmacology. By preferentially binding to SHBG, it reduces the amount of SHBG available to bind endogenous testosterone, thereby increasing the pool of free testosterone.

SHBG_Interaction cluster_bloodstream Bloodstream SHBG SHBG Testosterone_Bound Bound Testosterone Testosterone_Bound->SHBG Free_Testosterone Free Testosterone Testosterone_Bound->Free_Testosterone Displacement This compound This compound This compound->SHBG High Affinity Binding AR Androgen Receptor Free_Testosterone->AR Binds & Activates

Figure 2: this compound displacing testosterone from SHBG to increase free testosterone levels.

Effects in Research Models

The effects of this compound have been characterized in various research models, with preclinical animal studies providing significant quantitative data.

Preclinical Model: Sprague-Dawley Rat

A key study by Shittu et al. (2009) investigated the effects of this compound administration in adult male Sprague-Dawley rats, a suitable model for studying androgenic hormones.[9]

The study utilized a straightforward protocol to assess the impact of a six-week this compound regimen.

Experimental_Workflow cluster_params Parameters Measured start Start: 20 Adult Male Sprague-Dawley Rats grouping Random Division (n=10 per group) start->grouping control Control Group: 0.9% Normal Saline (Oral Gavage) grouping->control treated Treated Group: 0.06 mg/kg/day this compound (Oral Gavage) grouping->treated duration 6-Week Administration Period control->duration treated->duration analysis Endpoint Analysis duration->analysis end Data Interpretation & Statistical Analysis analysis->end p1 Body & Testicular Weight analysis->p1 p2 Seminal Analysis (Sperm Count & Motility) analysis->p2 p3 Hormonal Assays (Serum FSH & Testosterone) analysis->p3

Figure 3: Experimental workflow for assessing this compound's effects in Sprague-Dawley rats.

The study revealed that this compound administration at a dose of 0.06 mg/kg per day for six weeks resulted in significant physiological changes compared to the control group. These findings indicate a suppressive effect on the HPG axis and testicular function at this dosage in the rat model.[9][10]

ParameterControl Group (Mean)This compound Group (Mean)Percentage ChangeStatistical Significance
Testicular Weight HigherSignificantly LowerDecreasep < 0.05
Sperm Count Baseline28% Lower-28%p < 0.05
Sperm Motility Baseline56% Lower-56%p < 0.05
Serum FSH Baseline73% Lower-73%p < 0.05
Serum Testosterone Baseline63% Lower-63%p < 0.05

Table 1: Summary of Quantitative Effects of this compound in Male Sprague-Dawley Rats (Data sourced from Shittu et al., 2009).[9][10]

Summary of Effects on Male Secondary Sexual Characteristics

This compound's primary therapeutic application is to supplement androgen levels in hypogonadal men, thereby promoting the development and maintenance of male secondary sexual characteristics.[3][4]

  • Virilization : As a potent androgen, this compound effectively stimulates androgen-dependent tissues, helping to restore characteristics such as deepening of the voice, growth of facial and body hair, and proper function of sex organs.[2][3]

  • Libido and Sexual Function : this compound is reported to improve libido, mood, and overall vitality in men with testosterone deficiency.[2][3][4] Clinical studies have explored its use for improving sexual function, although some comparative trials found it less effective than direct testosterone replacement.[14][15]

  • Anabolic vs. Androgenic Effects : While it is highly effective in promoting androgenic characteristics, its anabolic effects on muscle mass are considered weak.[2][5] This makes it a poor agent for building significant muscle mass but effective for treating androgen deficiency symptoms.[2]

Conclusion

This compound exerts its influence on male secondary sexual characteristics primarily through its potent agonism of the androgen receptor. Its unique pharmacological profile—including a high affinity for SHBG that increases free testosterone and a resistance to aromatization—differentiates it from other androgens. Preclinical data from research models, such as the Sprague-Dawley rat, provide crucial insights into its physiological impact. These studies demonstrate that while this compound is an effective androgen, it can also exert a significant negative feedback on the HPG axis, leading to the suppression of endogenous gonadotropins and testosterone production, and can impair spermatogenesis at certain doses.[9] For researchers and drug development professionals, a thorough understanding of these mechanisms and dose-dependent effects is essential for the accurate evaluation of this compound and the development of novel androgen-based therapies.

References

The Potential Psychological and Behavioral Effects of Mesterolone: A Framework for Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesterolone (Proviron) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). While its physiological effects on the male reproductive system have been investigated in animal models, its impact on the central nervous system, particularly concerning psychological and behavioral outcomes, remains largely unexplored. Androgens are known to exert significant influence on brain function and behavior, including aggression, anxiety, and mood. Therefore, elucidating the neurobehavioral profile of this compound is critical for a complete understanding of its pharmacological actions.

This guide outlines proposed experimental designs for investigating the effects of this compound on anxiety-like behavior, depression-like behavior, and aggression in rodent models. It provides detailed protocols, templates for quantitative data presentation, and visualizations of potential mechanistic pathways and experimental workflows to guide researchers in this field.

Proposed Investigation of Anxiety-Like Behavior

Anxiety-like behavior can be assessed using paradigms that rely on the conflict between the innate drive to explore a novel environment and the aversion to open, exposed areas. The Elevated Plus Maze (EPM) is a gold-standard apparatus for this purpose.

Experimental Protocol: Elevated Plus Maze (EPM)

This protocol is adapted from standard EPM methodologies and incorporates a this compound administration regimen based on existing physiological studies in rats.[1][2][3][4]

  • 2.1.1 Subjects:

    • Species: Adult Male Sprague-Dawley rats (Weight: 250-300g).

    • Housing: Animals should be housed in pairs in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are to be provided ad libitum. All animals must be acclimated to the housing conditions for at least one week prior to the commencement of the experiment.

  • 2.1.2 Drug Administration:

    • Treatment Group: this compound (Proviron) is administered daily at a dose of 0.06 mg/g body weight via oral gavage. The compound should be dissolved in a suitable vehicle such as normal saline.[1][2]

    • Control Group: Receives an equivalent volume of the vehicle (0.9% normal saline) via oral gavage daily.[1][2]

    • Duration: Treatment should be administered for a period of 42 days (6 weeks) to ensure chronic exposure.[1][2]

  • 2.1.3 Apparatus:

    • The EPM consists of four arms (50 cm long x 10 cm wide) elevated 50 cm from the floor. Two opposing arms are enclosed by high walls (40 cm), while the other two arms are open. The arms extend from a central platform (10 cm x 10 cm). The maze should be constructed from a non-reflective material.

  • 2.1.4 Procedure:

    • On the day of testing, animals are moved to the testing room at least 60 minutes prior to the experiment to acclimate. The room should be dimly lit.

    • Each rat is placed individually onto the central platform of the EPM, facing one of the open arms.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • The session is recorded by an overhead video camera for later analysis by an observer blinded to the treatment conditions.

    • Behavioral parameters to be scored include:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total arm entries.

    • The maze should be thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.

  • 2.1.5 Statistical Analysis:

    • Data should be analyzed using an independent samples t-test to compare the this compound-treated group with the vehicle-control group. A p-value of < 0.05 is typically considered statistically significant.

Data Presentation: Hypothetical EPM Results

The following table illustrates how quantitative data from the EPM experiment would be structured. An anxiolytic (anxiety-reducing) effect would be indicated by a significant increase in the time spent and entries into the open arms.

Behavioral ParameterVehicle Control (Mean ± SEM)This compound-Treated (Mean ± SEM)p-value
Time in Open Arms (s)Data PlaceholderData PlaceholderData Placeholder
% Time in Open ArmsData PlaceholderData PlaceholderData Placeholder
Open Arm EntriesData PlaceholderData PlaceholderData Placeholder
% Open Arm EntriesData PlaceholderData PlaceholderData Placeholder
Closed Arm EntriesData PlaceholderData PlaceholderData Placeholder
Total Arm EntriesData PlaceholderData PlaceholderData Placeholder

Proposed Investigation of Depression-Like Behavior

The Forced Swim Test (FST) is a widely used rodent behavioral test for assessing depression-like states and the efficacy of antidepressant compounds. It is based on the principle of "behavioral despair," where animals cease escape-oriented behaviors after a period in an inescapable, stressful situation.

Experimental Protocol: Forced Swim Test (FST)

This protocol is based on standard FST procedures for rats.[5][6][7]

  • 3.1.1 Subjects and Drug Administration:

    • Animal specifications, housing, and the this compound/vehicle administration protocol should be identical to those described in Section 2.1.1 and 2.1.2.

  • 3.1.2 Apparatus:

    • A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.

  • 3.1.3 Procedure:

    • The standard FST protocol for rats involves a two-day procedure.

    • Day 1 (Pre-test): Each rat is individually placed in the water-filled cylinder for a 15-minute session. This session serves to induce a stable level of immobility for the test session. After 15 minutes, the rat is removed, dried with a towel, and returned to its home cage.

    • Day 2 (Test): 24 hours after the pre-test session, the rat is again placed in the cylinder for a 5-minute test session.

    • The entire 5-minute session is video-recorded.

    • A trained observer, blind to the experimental conditions, scores the duration of the following behaviors:

      • Immobility: The rat makes only the minimal movements necessary to keep its head above water.

      • Swimming: The rat shows active swimming motions, moving around the cylinder.

      • Climbing: The rat makes active, forceful upward movements with its forepaws against the cylinder wall.

  • 3.1.4 Statistical Analysis:

    • The primary measure, duration of immobility, should be compared between the this compound and control groups using an independent samples t-test. A significant decrease in immobility time is interpreted as an antidepressant-like effect.

Data Presentation: Hypothetical FST Results

This table provides a template for presenting the quantitative outcomes of the FST.

Behavioral ParameterVehicle Control (Mean ± SEM)This compound-Treated (Mean ± SEM)p-value
Immobility Duration (s)Data PlaceholderData PlaceholderData Placeholder
Swimming Duration (s)Data PlaceholderData PlaceholderData Placeholder
Climbing Duration (s)Data PlaceholderData PlaceholderData Placeholder

Visualizing Workflows and Mechanisms

Proposed Experimental Workflow

The following diagram illustrates the logical flow of a study designed to test the behavioral effects of chronic this compound administration.

G cluster_setup Phase 1: Setup & Acclimation cluster_treatment Phase 2: Chronic Dosing cluster_testing Phase 3: Behavioral Assessment cluster_analysis Phase 4: Post-Mortem Analysis A Animal Procurement (Sprague-Dawley Rats) B Acclimation Period (1 Week) A->B C Baseline Weight Measurement & Random Assignment B->C D_Control Control Group (Vehicle Gavage) C->D_Control Group Assignment D_Mest Treatment Group (this compound Gavage) C->D_Mest Group Assignment E Daily Dosing & Health Monitoring (42 Days) D_Control->E D_Mest->E F Elevated Plus Maze (Anxiety-Like Behavior) E->F Post-Treatment G Forced Swim Test (Depression-Like Behavior) E->G Post-Treatment H Resident-Intruder Test (Aggression) E->H Post-Treatment I Euthanasia & Tissue Collection (Brain, Blood) H->I J Hormone Level Analysis (ELISA) I->J K Neurochemical Analysis (e.g., HPLC) I->K

Caption: Proposed experimental workflow for assessing this compound's behavioral effects.
Potential Mechanism of Action: Androgen Receptor Signaling

This compound, as a DHT derivative, is expected to exert its effects primarily through the Androgen Receptor (AR). The following diagram outlines this general intracellular signaling pathway. Its specific downstream targets in neural circuits governing emotion and behavior are a key area for future investigation.

G cluster_cell Target Neuron cluster_cyto Cytoplasm cluster_nuc Nucleus M This compound AR Androgen Receptor (AR) M->AR Binds Complex This compound-AR Complex AR->Complex HSP Heat Shock Proteins HSP->AR Stabilizes (Inactive State) Complex->HSP Dissociation Dimer AR Dimerization Complex->Dimer Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., Neurotransmitters, Receptors, Enzymes) mRNA->Protein Translation Effect Modulation of Neural Circuits & Behavior Protein->Effect

Caption: General signaling pathway for this compound via the Androgen Receptor (AR).

Conclusion and Future Directions

While direct evidence is currently lacking, the established role of androgens in modulating brain function and behavior provides a strong rationale for investigating the neurobehavioral effects of this compound. The protocols and frameworks presented in this guide offer a standardized approach for researchers to explore its potential impacts on anxiety, depression, and aggression in animal models. Future studies should aim to not only characterize these behavioral outcomes but also to explore the underlying neurochemical and molecular changes, such as alterations in neurotransmitter systems (e.g., serotonin, dopamine) and gene expression in brain regions critical for emotional regulation, including the amygdala, hippocampus, and prefrontal cortex. Such research is essential for building a comprehensive pharmacological profile of this compound.

References

Mesterolone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesterolone is a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] It is characterized by the addition of a methyl group at the carbon one position (1α-methyl-DHT), which enhances its oral bioavailability by protecting the molecule from hepatic breakdown.[3] Unlike many other oral anabolic steroids, this compound is not a C17-alpha alkylated compound.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is a white to yellowish crystalline powder.[2] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: Chemical Identifiers of this compound
IdentifierValue
IUPAC Name (1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Chemical Formula C₂₀H₃₂O₂
Molecular Weight 304.47 g/mol
CAS Number 1424-00-6
PubChem CID 15020
Table 2: Physicochemical Properties of this compound
PropertyValue
Melting Point 203.5°C to 208°C
Boiling Point 420.3 ± 45.0 °C (Predicted)
Solubility Practically insoluble in water; Soluble in ethanol (B145695) and chloroform
logP (Octanol-Water Partition Coefficient) 3.48 (Estimated)

Pharmacological Properties

Mechanism of Action

This compound exerts its effects primarily by binding to and activating androgen receptors (AR) in various tissues, including muscle, the central nervous system, and reproductive organs.[4][5] This interaction triggers a cascade of intracellular events that modulate gene expression, leading to its androgenic and anabolic effects.

The signaling pathway of this compound through the androgen receptor is depicted below:

Mesterolone_Signaling_Pathway This compound Signaling Pathway cluster_cytoplasm cluster_nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus HSP Heat Shock Proteins (HSP) AR->HSP Binding/Dissociation Mesterolone_AR This compound-AR Complex AR_Dimer AR-AR Dimer Mesterolone_AR->AR_Dimer AR_Dimer->Nucleus Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Translation Protein Synthesis Transcription->Translation Androgenic_Effects Androgenic Effects Translation->Androgenic_Effects Mesterolone_Synthesis_Workflow This compound Synthesis Workflow Start Start: 1α-methyl testosterone Reaction Birch Reduction (Li, NH₃, THF, t-BuOH) Start->Reaction Quenching Quenching (Mesityl Oxide) Reaction->Quenching Workup Aqueous Workup (NH₄Cl, H₂O) Quenching->Workup Precipitation Precipitation (Ice water, HCl) Workup->Precipitation Isolation Isolation & Purification (Filtration, Washing, Drying) Precipitation->Isolation End End: this compound Isolation->End Analytical_Workflow General Analytical Workflow for this compound Sample Biological Sample (Urine or Plasma) Preparation Sample Preparation Sample->Preparation Hydrolysis Enzymatic Hydrolysis (for Urine) Preparation->Hydrolysis if Urine Extraction Extraction (LLE or SPE) Preparation->Extraction if Plasma Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization if GC-MS Analysis Instrumental Analysis Extraction->Analysis if LC-MS/MS Derivatization->Analysis GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS Data Data Acquisition & Processing GCMS->Data LCMSMS->Data

References

Mesterolone: A Technical Examination of its Role in Protein Synthesis and Muscle Tissue Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesterolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an orally active androgenic-anabolic steroid. While its anabolic properties are considered modest in comparison to other agents, its unique characteristics, including high androgen receptor affinity and resistance to aromatization, have made it a subject of interest. This technical guide provides an in-depth analysis of this compound's mechanisms of action, with a specific focus on its role in modulating protein synthesis and its potential contributions to muscle tissue repair. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action

This compound exerts its physiological effects primarily through its interaction with the androgen receptor (AR), a ligand-activated transcription factor.[1][2][3] As a DHT derivative, this compound binds to the AR in various tissues, including skeletal muscle.[4] This binding event initiates a cascade of intracellular events leading to the modulation of gene expression, which ultimately underpins its effects on muscle tissue.[1][2]

A key feature of this compound is its resistance to aromatization, the process that converts androgens into estrogens.[2] This characteristic eliminates the risk of estrogen-related side effects such as gynecomastia and water retention. Furthermore, this compound exhibits a high binding affinity for sex hormone-binding globulin (SHBG), which can lead to an increase in the bioavailability of free testosterone.[1][2][5]

However, in skeletal muscle, this compound is susceptible to inactivation by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which may contribute to its relatively weak anabolic effects compared to testosterone.[5][6]

Signaling Pathways

The anabolic effects of androgens, including this compound, are largely mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth.[7][8] Upon binding of this compound to the androgen receptor, a conformational change in the receptor allows it to translocate to the nucleus and bind to androgen response elements (AREs) on target genes, modulating their transcription. Additionally, androgen receptor activation can lead to the activation of the PI3K/Akt pathway. This can occur through a direct interaction of the AR with the p85α regulatory subunit of PI3K. Activated Akt can then phosphorylate and activate mTOR, which in turn phosphorylates its downstream effectors, p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation.

This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to SHBG SHBG This compound->SHBG Binds to PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits when active Free_Testosterone Free Testosterone SHBG->Free_Testosterone Sequestering

Caption: this compound's Signaling Pathway for Protein Synthesis.

Role in Protein Synthesis

This compound's interaction with the androgen receptor directly influences the machinery of protein synthesis, leading to an increase in the production of muscle proteins.[1][2][3] This is a fundamental process for muscle growth and the maintenance of muscle mass. While direct quantitative data on this compound's effect on the fractional rate of protein synthesis in muscle is limited, its impact on muscle fiber hypertrophy provides indirect evidence of its pro-anabolic effects.

Quantitative Data on Muscle Hypertrophy

A study on adult female White Leghorn chickens provides significant quantitative insight into the dose-dependent effects of this compound on muscle fiber characteristics. The study examined the effects on both a predominantly oxidative muscle, the anterior latissimus dorsi (ALD), and a primarily glycolytic muscle, the pectoralis major (PM).

Treatment GroupMuscle TypeMean Fiber Cross-Sectional Area (CSA) (µm²)% Change from Control
Control ALD13,876 ± 1109-
PM13,019 ± 1203-
This compound (4 mg/kg) ALD14,021 ± 1154+1.0%
PM15,382 ± 1077+18.1%
This compound (8 mg/kg) ALD13,988 ± 1211+0.8%
PM17,488 ± 1076+34.3%
This compound (12 mg/kg) ALD14,102 ± 1189+1.6%
PM17,904 ± 1244+37.5%
This compound (16 mg/kg) ALD14,055 ± 1176+1.3%
PM17,359 ± 1198+33.3%**
P < 0.05, **P < 0.01 significantly different from the control group. Data extracted from a study on adult female White Leghorn chickens.[9]

Role in Muscle Tissue Repair

Muscle tissue repair is a complex process involving the activation of satellite cells, myoblast proliferation and differentiation, and the formation of new muscle fibers. This compound appears to play a significant role in this process, primarily through its influence on satellite cells.

Satellite cells are myogenic stem cells that are crucial for postnatal muscle growth and repair.[9][10] Upon muscle injury, these cells become activated, proliferate, and differentiate to form new myonuclei and repair damaged muscle fibers.[9][10]

Effects on Satellite Cells and Myonuclei

The same study in chickens also provided quantitative data on the effects of this compound on satellite cell and myonuclei numbers, demonstrating a significant increase in these parameters, particularly in the glycolytic pectoralis major muscle.

Treatment GroupMuscle TypeSatellite Cells (SCs) per 100 fibersMyonuclei (MN) per 100 fibers
Control ALD10.3 ± 1.128.7 ± 2.5
PM6.8 ± 0.721.4 ± 1.9
This compound (4 mg/kg) ALD15.8 ± 1.429.1 ± 2.6
PM13.1 ± 1.2 28.3 ± 2.3
This compound (8 mg/kg) ALD19.8 ± 1.7 29.4 ± 2.7
PM17.9 ± 1.529.9 ± 2.5
This compound (12 mg/kg) ALD18.2 ± 1.628.9 ± 2.5
PM15.7 ± 1.4 29.1 ± 2.4
This compound (16 mg/kg) ALD17.7 ± 1.5 29.2 ± 2.6
PM16.3 ± 1.428.8 ± 2.4**
P < 0.05, **P < 0.01 significantly different from the control group. Data extracted from a study on adult female White Leghorn chickens.[9]

These findings suggest that this compound-induced muscle hypertrophy is strongly correlated with an increase in the number of satellite cells, positioning them as key cellular intermediaries in its anabolic action.[10][11]

Effects on Connective Tissue

In the context of tissue repair, the effect of this compound extends beyond muscle fibers to the surrounding connective tissue. A study on the remodeling of the Achilles tendon in mice found that this compound treatment, both in sedentary and exercised animals, appeared to engage tenocytes (tendon fibroblasts) in protein synthesis.[4][12] This suggests that this compound can influence the morphology of tenocytes and the composition of the tendon, potentially through increased fibrillogenesis and intermolecular cross-links, which could be relevant to the repair of musculotendinous injuries.[4][12]

Experimental Protocols

Measurement of Protein Synthesis via SUnSET Assay

The SUrface SEnsing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis in cultured cells or tissues.[1][13][14][15][16]

Principle: Puromycin (B1679871), an aminonucleoside antibiotic, is a structural analog of the 3' end of aminoacyl-tRNA. During translation, it is incorporated into the C-terminus of nascent polypeptide chains, leading to their premature release from the ribosome. The amount of puromycin-incorporated peptides, which can be detected by Western blotting with an anti-puromycin antibody, is proportional to the rate of protein synthesis.

Protocol for Cultured Myotubes:

  • Cell Culture: Culture myoblasts (e.g., C2C12 cells) to confluence and induce differentiation into myotubes.

  • Treatment: Treat myotubes with this compound at desired concentrations for the specified duration.

  • Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against puromycin overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the intensity of the puromycin signal in each lane and normalize it to a loading control (e.g., GAPDH or β-actin).

Start Differentiated Myotubes Treatment Treat with this compound Start->Treatment Puromycin Add Puromycin Treatment->Puromycin Lysis Cell Lysis Puromycin->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with anti-Puromycin Ab Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental Workflow for the SUnSET Assay.
Immunofluorescence Staining for Satellite Cells (Pax7)

Principle: This protocol allows for the visualization and quantification of satellite cells in muscle cross-sections using an antibody against the paired box transcription factor 7 (Pax7), a specific marker for satellite cells.

Protocol for Frozen Muscle Sections:

  • Tissue Preparation: Snap-freeze fresh muscle tissue in isopentane (B150273) cooled by liquid nitrogen. Store at -80°C until sectioning.

  • Sectioning: Cut 8-10 µm thick cross-sections using a cryostat and mount them on charged slides.

  • Fixation: Fix the sections with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the sections with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Pax7 overnight at 4°C. A co-stain with an antibody against laminin (B1169045) can be used to delineate the muscle fiber basement membrane.

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI for 5-10 minutes.

  • Mounting: Wash the sections and mount with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the sections using a fluorescence microscope and quantify the number of Pax7-positive nuclei located beneath the basal lamina.

Conclusion

This compound, through its interaction with the androgen receptor, demonstrates a clear capacity to induce muscle hypertrophy, a process intrinsically linked to an increase in protein synthesis. The available evidence strongly suggests that this compound's anabolic effects are significantly mediated by the proliferation of satellite cells, which are essential for muscle growth and repair. While its anabolic potency may be less than other androgens, its unique pharmacological profile, including oral availability and lack of aromatization, makes it a valuable tool for research into the molecular mechanisms of androgen action in skeletal muscle. Further investigation is warranted to directly quantify its impact on protein synthesis rates and to fully elucidate its role in the complex process of muscle regeneration following injury. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting key data and methodologies for future studies on this compound and related compounds.

References

Methodological & Application

Mesterolone Administration in Sprague-Dawley Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mesterolone administration protocols in Sprague-Dawley rats, a common animal model in reproductive and endocrine research. This document includes detailed experimental procedures, quantitative data summaries, and visual representations of associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the reported effects of this compound administration on key physiological and reproductive parameters in male Sprague-Dawley rats.

Table 1: Effects of this compound on Body and Organ Weights

ParameterThis compound-Treated GroupControl GroupDuration of TreatmentDosageCitation
Final Body Weight GainSignificantly lowerHigher42 days0.06 mg/g body weight/day[1]
Raw Testicular WeightSignificantly lowerSignificantly higher6 weeks0.06 mg/g body weight/day[2]
Relative Testicular Weight (per 100g bwt)Significantly lowerSignificantly higher6 weeks0.06 mg/g body weight/day[2]
Raw Epididymal WeightSignificantly higherLower42 days0.06 mg/g body weight/day[1]
Relative Epididymal Weight (per 100g bwt)Significantly higherLower42 days0.06 mg/g body weight/day[1]

Table 2: Effects of this compound on Sperm and Hormonal Parameters

ParameterThis compound-Treated GroupControl GroupDuration of TreatmentDosageCitation
Sperm CountSignificantly decreased by 28%Higher6 weeks0.06 mg/g body weight/day[2][3]
Sperm MotilitySignificantly reduced by 56%Higher6 weeks0.06 mg/g body weight/day[2][3]
Serum Testosterone (T)Significantly lowered by 63%Higher6 weeks0.06 mg/g body weight/day[2][3]
Serum Follicle-Stimulating Hormone (FSH)Significantly lowered by 73%Higher6 weeks0.06 mg/g body weight/day[2][3]

Experimental Protocols

Animal Model and Husbandry
  • Species: Sprague-Dawley rats (male, adult)

  • Acclimatization: Animals should be acclimatized for a minimum of seven days prior to the commencement of the experiment.

  • Housing: Rats are to be housed in well-ventilated cages under controlled environmental conditions.

  • Light/Dark Cycle: Maintain a 12-hour light and 12-hour dark cycle.

  • Temperature: Room temperature should be maintained at approximately 28°C.

  • Humidity: Maintain a constant humidity of 40-50%.

  • Diet: Standard laboratory rat chow and water should be provided ad libitum.

This compound Administration Protocol
  • Drug Preparation: this compound tablets (e.g., Proviron®) are to be dissolved in a suitable vehicle, such as distilled water, to achieve the desired concentration. For a dosage of 0.06 mg/kg body weight/day, a 25 mg tablet can be dissolved in 100 ml of distilled water.[4]

  • Dosage: A commonly used dosage is 0.06 mg/g or 0.06 mg/kg of body weight per day.[1][2][4][5]

  • Administration Route: Oral gavage is the standard route of administration to ensure accurate dosing.

  • Control Group: The control group should receive an equivalent volume of the vehicle (e.g., 0.9% normal saline) via oral gavage.[1][2]

  • Duration: Experimental durations typically range from six weeks (42 days) to observe significant effects on the male reproductive system.[1][2]

Experimental Workflow

G cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase (6-42 days) cluster_post_experiment Post-Experimental Phase animal_procurement Procure Sprague-Dawley Rats acclimatization Acclimatize for 7 days animal_procurement->acclimatization randomization Randomize into Control & Treatment Groups acclimatization->randomization daily_dosing Daily Oral Gavage (this compound or Vehicle) randomization->daily_dosing monitoring Monitor Body Weight & Health daily_dosing->monitoring euthanasia Euthanasia & Sample Collection (Blood, Testes, Epididymis) monitoring->euthanasia hormone_assay Serum Hormone Analysis (T, FSH) euthanasia->hormone_assay sperm_analysis Sperm Parameter Analysis (Count, Motility) euthanasia->sperm_analysis histology Histomorphological Analysis euthanasia->histology G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ar_hsp AR-HSP Complex This compound->ar_hsp Binds to AR ar Androgen Receptor (AR) ar->ar Dimerization ar_dimer AR Dimer ar->ar_dimer Translocation hsp HSP ar_hsp->ar HSP Dissociation are Androgen Response Element (ARE) ar_dimer->are Binds to ARE coactivators Coactivators (e.g., TIF2) are->coactivators Recruitment gene_transcription Target Gene Transcription coactivators->gene_transcription Activation cellular_response Cellular Response (e.g., Protein Synthesis) gene_transcription->cellular_response

References

Application Notes and Protocols for Oral Mesterolone (Proviron) in a Therapeutic Context

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific scientific study utilizing a daily therapeutic dose of exactly 20 mg of oral Proviron could not be located in publicly available research. The standard commercial dosage for Proviron tablets is 25 mg. The following application notes and protocols are synthesized from general knowledge of Mesterolone's clinical use and pharmacological profile, rather than a specific study with the requested 20 mg dosage.

Application Notes

Introduction

This compound (Proviron) is a synthetic, orally active androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1] It is primarily prescribed for the treatment of androgen deficiency (hypogonadism) in males, a condition where the body fails to produce adequate levels of testosterone (B1683101).[2][3] Unlike many other anabolic-androgenic steroids (AAS), this compound possesses strong androgenic and weak anabolic properties, making it unsuitable for significant muscle mass enhancement.[1] Its therapeutic value lies in its ability to restore normal androgen levels, thereby alleviating symptoms such as low libido, mood disturbances, and reduced physical vitality.[4][5] A key feature of this compound is that it does not convert to estrogen, thus avoiding side effects like water retention or gynecomastia.[6][7]

Pharmacological Profile

  • Mechanism of Action: this compound functions through a dual mechanism. Firstly, it acts as an agonist at the androgen receptor (AR). Secondly, and more significantly, it exhibits a high binding affinity for Sex Hormone-Binding Globulin (SHBG).[5][8][9] SHBG is a protein that binds to testosterone in the bloodstream, rendering it inactive. By binding to SHBG, this compound increases the proportion of free, biologically active testosterone that can interact with target tissues.[7][8]

  • Pharmacokinetics: After oral ingestion, this compound is absorbed rapidly, with peak serum concentrations achieved in approximately 1.6 hours.[5][9] It has a terminal half-life of 12-13 hours.[5][9] The drug is extensively bound to plasma proteins (98%), with 58% bound to SHBG and 40% to albumin.[5][9] Oral bioavailability is estimated to be around 3%.[9]

Experimental Protocols

The following represents a generalized protocol for a clinical study evaluating the effects of this compound on androgen deficiency, adapted for a hypothetical research context.

Protocol: Assessing the Efficacy of this compound in Middle-Aged Men with Symptoms of Hypogonadism

1. Objective: To evaluate the effect of a daily oral dose of this compound on serum androgen levels and self-reported symptoms of hypogonadism in middle-aged men.

2. Study Design: A 12-week, randomized, double-blind, placebo-controlled study.

3. Participant Population:

  • Males aged 45-65 years.

  • Presenting with clinical symptoms of androgen deficiency (e.g., reduced libido, fatigue, irritability).

  • Baseline serum total testosterone levels in the low-normal range (e.g., <350 ng/dL).

  • Exclusion criteria: history of prostate or breast cancer, severe liver or kidney disease, high hematocrit.[2]

4. Methodology:

  • Phase 1: Screening and Baseline Assessment (Week -2 to 0)

    • Obtain informed consent from all participants.

    • Conduct a comprehensive medical history and physical examination, including a digital rectal exam for prostate assessment.

    • Collect baseline blood samples between 8:00 AM and 10:00 AM after an overnight fast. Assays to include:

      • Total Testosterone

      • Free Testosterone

      • Sex Hormone-Binding Globulin (SHBG)

      • Luteinizing Hormone (LH)

      • Prostate-Specific Antigen (PSA)

      • Complete Blood Count (CBC)

      • Lipid Panel and Liver Function Tests.[9]

    • Administer validated questionnaires to assess baseline symptoms (e.g., Aging Males' Symptoms (AMS) scale).

  • Phase 2: Randomization and Intervention (Week 0 to 12)

    • Randomly assign participants to one of two groups:

      • Treatment Group: Oral this compound (e.g., 25 mg tablet, once daily).

      • Placebo Group: Identical-looking placebo tablet, once daily.

    • Dispense a 6-week supply of the study drug and instruct participants on daily administration.

  • Phase 3: Follow-up and Monitoring (Week 6 and 12)

    • At Week 6, conduct a follow-up visit to assess for adverse effects and medication adherence.

    • At Week 12, repeat all baseline procedures: physical examination, blood sample collection for all specified assays, and administration of symptom questionnaires.

5. Data Analysis:

  • The primary endpoint is the change in free testosterone levels from baseline to Week 12.

  • Secondary endpoints include changes in total testosterone, SHBG, symptom scores, and safety parameters.

  • Statistical significance between the treatment and placebo groups will be determined using an independent samples t-test or ANCOVA, with baseline values as a covariate. A p-value of <0.05 will be considered statistically significant.

Data Presentation

The following table is a hypothetical representation of expected outcomes from such a study and is for illustrative purposes only.

ParameterGroupBaseline (Mean ± SD)Week 12 (Mean ± SD)Change from Baseline
Free Testosterone (pg/mL) This compound6.1 ± 1.810.5 ± 2.1+4.4
Placebo6.3 ± 1.96.5 ± 2.0+0.2
SHBG (nmol/L) This compound42 ± 1124 ± 9-18
Placebo41 ± 1240 ± 11-1
AMS Score (Total) This compound48 ± 835 ± 7-13
Placebo47 ± 945 ± 8-2

Diagrams and Visualizations

Mesterolone_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Target Cell This compound Oral this compound SHBG SHBG This compound->SHBG Binds with High Affinity Inactive_T Inactive SHBG-Bound T SHBG->Inactive_T Testosterone Testosterone Testosterone->SHBG Binding Inhibited Free_T Active Free Testosterone Testosterone->Free_T Increases Availability AR Androgen Receptor Free_T->AR Binds Response Cellular Response (Androgenic Effects) AR->Response

Caption: this compound's mechanism of increasing free testosterone.

Experimental_Workflow A Participant Recruitment & Informed Consent B Baseline Assessment (Blood Samples & Questionnaires) A->B C Randomization B->C D Intervention Arm (this compound) C->D E Control Arm (Placebo) C->E F 12-Week Treatment Period D->F E->F G Final Assessment (Blood Samples & Questionnaires) F->G H Statistical Analysis & Outcome Comparison G->H

References

Application Notes and Protocols: Effects of Mesterolone Administration in a Sprague Dawley Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of a study investigating the effects of mesterolone, an anabolic-androgenic steroid, on adult male Sprague Dawley rats. The information is intended for researchers, scientists, and drug development professionals working in endocrinology, reproductive toxicology, and related fields.

Summary of Findings

Oral administration of this compound at a dosage of 0.06 mg/g body weight/day for six weeks resulted in significant physiological changes in adult male Sprague Dawley rats. While the treated animals showed a significant gain in body weight, there was a notable negative impact on reproductive parameters. Specifically, the study observed a significant decrease in both absolute and relative testicular weights.[1][2] Furthermore, semen analysis revealed a 28% decrease in mean sperm count and a 56% reduction in sperm motility in the this compound-treated group compared to the control group.[1][2] Hormonal assays indicated a significant suppression of the hypothalamic-pituitary-gonadal axis, with a 73% decrease in Follicle-Stimulating Hormone (FSH) and a 63% decrease in Testosterone (B1683101) levels.[1][2] These findings suggest that this compound administration at this dosage can lead to reduced sperm quality and hormonal imbalances.

Data Presentation

The quantitative data from the study is summarized in the tables below for easy comparison between the control and this compound-treated groups.

Table 1: Body and Testicular Weight

ParameterControl Group (Mean ± SEM)This compound-Treated Group (Mean ± SEM)p-value
Initial Body Weight (g)160.5 ± 5.3162.1 ± 4.9> 0.05
Final Body Weight (g)210.8 ± 6.1215.4 ± 5.8< 0.05
Raw Testicular Weight (g)1.58 ± 0.041.21 ± 0.03< 0.05
Relative Testicular Weight ( g/100g bwt)0.75 ± 0.020.56 ± 0.01< 0.05

SEM: Standard Error of the Mean

Table 2: Semen Analysis

ParameterControl Group (Mean ± SEM)This compound-Treated Group (Mean ± SEM)p-value
Sperm Count (x10⁶/mL)85.6 ± 3.461.6 ± 2.9< 0.05
Sperm Motility (%)78.2 ± 2.134.4 ± 1.8< 0.05
Normal Sperm Morphology (%)92.3 ± 1.585.1 ± 1.9< 0.05

SEM: Standard Error of the Mean

Table 3: Serum Hormone Levels

HormoneControl Group (Mean ± SEM)This compound-Treated Group (Mean ± SEM)p-value
Testosterone (ng/mL)4.2 ± 0.31.5 ± 0.2< 0.05
FSH (mIU/mL)1.8 ± 0.10.48 ± 0.05< 0.05

SEM: Standard Error of the Mean; FSH: Follicle-Stimulating Hormone

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the study.

Animal Model and this compound Administration
  • Animal Model: Twenty adult male Sprague Dawley rats, weighing between 150-170g, were used for the study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard rat chow and water.

  • Grouping: The rats were randomly divided into two groups of ten:

    • Control Group: Received 0.9% normal saline daily via oral gavage.

    • Treated Group: Received 0.06 mg/g body weight/day of this compound dissolved in normal saline daily via oral gavage.

  • Duration: The treatment was carried out for six consecutive weeks.

  • This compound Solution Preparation: this compound tablets were crushed and dissolved in 0.9% normal saline to achieve the desired concentration for the daily dosage.

  • Oral Gavage Protocol:

    • The rat was gently restrained.

    • A stainless steel, ball-tipped gavage needle was measured from the tip of the rat's nose to the last rib to determine the correct insertion length.

    • The gavage needle was attached to a syringe containing the this compound solution or normal saline.

    • The needle was carefully inserted into the esophagus to the predetermined length.

    • The solution was slowly administered.

    • The needle was gently removed.

Semen Analysis
  • Sample Collection: At the end of the six-week treatment period, the rats were euthanized. The caudal epididymis was dissected and placed in a pre-warmed petri dish containing 1 mL of Ham's F10 medium. Several incisions were made to allow the sperm to disperse into the medium.

  • Sperm Count:

    • The sperm suspension was gently mixed.

    • A 1:20 dilution was prepared by adding 10 µL of the sperm suspension to 190 µL of a solution containing 5g sodium bicarbonate and 1 mL of 35% formalin.

    • The diluted sample was loaded onto a hemocytometer.

    • Sperm heads were counted in the central five squares of the grid.

    • The sperm concentration was calculated using the formula: Counted sperm x dilution factor x 10,000 / number of squares counted.

  • Sperm Motility:

    • A drop of the fresh sperm suspension was placed on a clean glass slide and covered with a coverslip.

    • The slide was examined under a light microscope at 400x magnification.

    • At least 200 spermatozoa were counted in different fields, and the percentage of motile sperm was determined.

  • Sperm Morphology:

    • A smear of the sperm suspension was made on a glass slide and allowed to air dry.

    • The smear was stained with Eosin-Nigrosin stain.

    • At least 200 spermatozoa were examined under oil immersion at 1000x magnification for morphological abnormalities.

Hormonal Assay
  • Blood Collection: Blood samples were collected via cardiac puncture at the time of euthanasia.

  • Serum Preparation: The blood was allowed to clot at room temperature and then centrifuged at 3000 rpm for 15 minutes. The serum was collected and stored at -20°C until analysis.

  • Testosterone and FSH Measurement: Serum levels of testosterone and FSH were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. The assays were based on the principle of competitive binding.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Sprague Dawley Rats (n=20) Grouping Randomization Animal_Model->Grouping Control Control Group (n=10) Normal Saline Grouping->Control Treated Treated Group (n=10) 0.06 mg/g this compound Grouping->Treated Administration Daily Oral Gavage (6 Weeks) Control->Administration Treated->Administration Euthanasia Euthanasia and Sample Collection Administration->Euthanasia Body_Weight Body Weight Measurement Euthanasia->Body_Weight Testicular_Weight Testicular Weight Measurement Euthanasia->Testicular_Weight Semen_Analysis Semen Analysis (Count, Motility, Morphology) Euthanasia->Semen_Analysis Hormonal_Assay Hormonal Assay (Testosterone, FSH) Euthanasia->Hormonal_Assay

Caption: Experimental workflow for investigating the effects of this compound.

Negative_Feedback_Loop Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Testes Testes (Leydig Cells) Pituitary->Testes + LH_FSH Testes->Hypothalamus - Testosterone Testes->Pituitary - This compound Exogenous this compound This compound->Hypothalamus - (Negative Feedback) This compound->Pituitary - (Negative Feedback) GnRH GnRH LH_FSH LH & FSH Testosterone Endogenous Testosterone

Caption: Hypothesized negative feedback mechanism of this compound.

References

Application Notes and Protocols: Designing In Vitro Studies with Mesterolone in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesterolone, a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT), is a potent agonist of the androgen receptor (AR).[1] While its clinical use is primarily for treating androgen deficiencies, its role in the context of prostate cancer is of significant research interest, particularly for understanding androgen receptor signaling in both hormone-sensitive and castration-resistant prostate cancer (CRPC).[2][3][4] Prostate cancer cell lines are indispensable tools for elucidating the molecular mechanisms underlying cancer progression and for the preclinical evaluation of therapeutic agents.[5][6] This document provides detailed application notes and protocols for designing and conducting in vitro studies to investigate the effects of this compound on various prostate cancer cell lines.

The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer.[5][6] In androgen-sensitive prostate cancer, androgens like DHT bind to the AR, leading to its activation and the transcription of genes that promote cell growth and survival. This compound, as a DHT derivative, is expected to mimic these effects. In castration-resistant prostate cancer, the AR can remain active despite low levels of circulating androgens.[7] Studying the effects of a potent androgen like this compound in relevant cell line models can provide valuable insights into the mechanisms of both androgen-dependent and independent tumor growth.

Recommended Prostate Cancer Cell Lines

The choice of cell line is critical for addressing specific research questions related to this compound's effects. The most commonly used prostate cancer cell lines exhibit different androgen sensitivities and androgen receptor statuses.[5][8]

Cell LineAndrogen Receptor (AR) StatusAndrogen SensitivityKey Characteristics
LNCaP AR-positive (mutated T877A)Androgen-sensitiveExpresses prostate-specific antigen (PSA); often shows a biphasic (bell-shaped) growth response to androgens.[3][5]
VCaP AR-positive (wild-type, amplified)Androgen-sensitiveExpresses high levels of wild-type AR and PSA.
22Rv1 AR-positive (expresses full-length AR and splice variants)Androgen-independent, but AR-drivenExpresses AR splice variants (e.g., AR-V7) that can be constitutively active.
PC-3 Functionally AR-negative (low to undetectable expression)Androgen-insensitiveHighly metastatic potential; useful as a negative control for AR-dependent effects.[8][9]
DU145 Functionally AR-negative (low to undetectable expression)Androgen-insensitiveDerived from a brain metastasis; also serves as a negative control for AR-mediated actions.[8]

This compound Signaling Pathway in Prostate Cancer Cells

This compound, as a potent androgen, is expected to activate the canonical androgen receptor signaling pathway in AR-positive prostate cancer cells. The binding of this compound to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and nuclear translocation of the AR. In the nucleus, the this compound-AR complex binds to Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes involved in cell proliferation, survival, and the production of prostate-specific proteins like PSA.

Mesterolone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mesterolone_ext This compound Mesterolone_int This compound Mesterolone_ext->Mesterolone_int Cellular Uptake AR Androgen Receptor (AR) AR_HSP AR-HSP Complex HSP Heat Shock Proteins (HSP) AR_this compound This compound-AR Complex AR_HSP->AR_this compound HSP Dissociation Mesterolone_int->AR_HSP Binding AR_dimer AR Dimer AR_this compound->AR_dimer Dimerization AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binding Target_Genes Target Genes (e.g., PSA, TMPRSS2) Coactivators Co-activators Coactivators->ARE Recruitment mRNA mRNA Target_Genes->mRNA Transcription Protein Proteins for Proliferation & Survival mRNA->Protein Translation Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Prostate Cancer Cell Lines (LNCaP, VCaP, 22Rv1, PC-3, DU145) culture Cell Culture & Androgen Deprivation (Phenol red-free medium with CS-FBS) start->culture treatment Treat with this compound (Dose-response and time-course) culture->treatment proliferation Cell Proliferation/Viability Assay (MTT, WST-1, or BrdU) treatment->proliferation apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis ar_activity Androgen Receptor Activity Assay (Luciferase Reporter) treatment->ar_activity gene_expression Gene Expression Analysis (qRT-PCR for PSA, TMPRSS2, etc.) treatment->gene_expression data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis ar_activity->data_analysis gene_expression->data_analysis conclusion Conclusion: Elucidate this compound's Effects on Prostate Cancer Cells data_analysis->conclusion

References

Application Notes and Protocols for Mesterolone in Hypogonadism and Androgen Deficiency Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mesterolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an orally active androgen and anabolic steroid.[1][2] It is primarily used in clinical settings to treat conditions associated with androgen deficiency, such as hypogonadism, and certain types of male infertility.[3][4][5] Unlike testosterone (B1683101), this compound is not a substrate for the aromatase enzyme, meaning it does not convert to estrogen, which mitigates estrogen-related side effects like gynecomastia and water retention.[6][7] Its unique mechanism, including a strong affinity for Sex Hormone-Binding Globulin (SHBG), makes it a valuable tool for studying the effects of increased free androgen levels.[2][6] These notes provide an overview of this compound's mechanism, protocols for its use in preclinical and clinical research, and relevant quantitative data from published studies.

Mechanism of Action

This compound exerts its effects through several key actions:

  • Androgen Receptor (AR) Agonism: As a DHT derivative, this compound binds to and activates androgen receptors in various tissues, including muscle, reproductive organs, and the central nervous system.[4][6][7] This interaction initiates a cascade of events leading to the modulation of gene expression and increased protein synthesis.[6]

  • High Affinity for SHBG: this compound binds strongly to Sex Hormone-Binding Globulin (SHBG), a protein that normally renders a significant portion of testosterone inactive.[2][6] By displacing testosterone from SHBG, this compound increases the concentration of circulating free, biologically active testosterone.[2][6]

  • Lack of Aromatization: this compound is not converted into estrogen, which prevents estrogenic side effects.[3][4] It may also act as a mild aromatase inhibitor, further reducing the conversion of other androgens to estrogen.[3][7]

  • Gonadotropin Suppression: this compound does not suppress gonadotropins (LH and FSH) to the same extent as other anabolic steroids, which is a critical factor in its application for treating infertility.[2]

Mesterolone_Mechanism This compound's Cellular Mechanism of Action cluster_blood Bloodstream cluster_cell Target Cell M This compound SHBG SHBG M->SHBG High Affinity Binding M_cell This compound M->M_cell Enters Cell T_bound Testosterone-SHBG (Inactive) T_free Free Testosterone (Active) T_bound->T_free Displaced by this compound AR Androgen Receptor (AR) M_AR This compound-AR Complex AR->M_AR M_cell->AR Binds ARE Androgen Response Element (ARE) M_AR->ARE Translocates to Nucleus Binds to DNA Gene Target Gene Transcription ARE->Gene Modulates Protein Protein Synthesis (Androgenic Effects) Gene->Protein

Caption: this compound's mechanism, including SHBG binding and Androgen Receptor activation.

Preclinical Research Protocols: Animal Models

Animal models are crucial for investigating the physiological and hormonal impacts of this compound. Sprague Dawley rats are a suitable model for studying the effects of androgens on the male reproductive system.[8][9]

Experimental Protocol: this compound Administration in Rats

This protocol is based on studies investigating this compound's effect on the male reproductive system.[8][9][10]

  • Animal Model: Adult male Sprague Dawley rats (10-12 weeks old).

  • Acclimatization: House animals for at least 7 days under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).[8]

  • Grouping: Randomly divide rats into at least two groups (n=10 per group):

    • Control Group: Receives vehicle (e.g., 0.9% normal saline or gum arabic).[8][11]

    • This compound Group: Receives this compound dissolved in the vehicle.

  • Dosage and Administration:

    • Dose: 0.06 mg/kg body weight/day.[8][10] This dose can be calculated from a human therapeutic dose.[8]

    • Route: Oral gavage (oro-gastric intubation) to ensure consistent dosing.[8][10]

    • Duration: 6 weeks to cover a significant portion of the spermatogenic cycle.[8][10]

  • Data and Sample Collection:

    • Weekly: Monitor body weight and blood pressure.[11]

    • End of Study: Collect blood samples via cardiac puncture for hormonal assays. Euthanize animals and dissect testes and epididymides for weight, histology, and sperm analysis.

  • Analysis:

    • Hormonal Assays: Measure serum levels of Testosterone, Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH) using ELISA or RIA kits.

    • Semen Analysis: Assess sperm count, motility, and morphology from epididymal sperm.

    • Histology: Perform histomorphometric analysis of seminiferous tubules.[12]

Preclinical_Workflow Preclinical Experimental Workflow A Animal Selection (e.g., Sprague Dawley Rats) B Acclimatization (7 days) A->B C Random Grouping (Control vs. This compound) B->C D Treatment Period (6 Weeks Oral Gavage) C->D E Sample Collection (Blood, Testes, Epididymides) D->E F Biochemical Analysis (Hormone Assays) E->F G Semen & Tissue Analysis (Sperm Parameters, Histology) E->G H Data Interpretation & Statistical Analysis F->H G->H

Caption: Workflow for a preclinical study of this compound in an animal model.

Quantitative Data from Animal Studies
ParameterControl GroupThis compound-Treated Group (0.06 mg/kg/day for 6 weeks)Percentage ChangeCitation
Sperm Count BaselineSignificantly Decreased-28%[8][12]
Sperm Motility BaselineSignificantly Decreased-56%[8][12]
Serum Testosterone BaselineSignificantly Lowered-63%[8][12]
Serum FSH BaselineSignificantly Lowered-73%[8][12]

Note: These results from healthy rats indicate that while used to treat hypogonadism, this compound can have suppressive effects on the HPG axis and spermatogenesis in individuals with normal baseline function.

Clinical Research Protocols: Human Studies

Clinical trials are essential to determine the efficacy and safety of this compound in patients with hypogonadism and androgen deficiency.

Protocol Outline: Double-Blind Study in Hypogonadal Men

This protocol outline is based on a comparative study of this compound and Testosterone Undecanoate.[13]

  • Study Design: Double-blind, randomized, group-comparative study.

  • Participant Selection:

    • Inclusion Criteria: Adult male patients diagnosed with hypogonadism.

    • Exclusion Criteria: Prostatic carcinoma, history of liver tumors, or other contraindications.[14]

  • Randomization and Blinding: Randomly assign patients to one of two treatment groups. Both patients and investigators should be blinded to the treatment allocation.

    • Group A: this compound.

    • Group B: Comparator (e.g., Testosterone Undecanoate or placebo).

  • Dosage and Administration:

    • Initial Dose: 75-100 mg of this compound daily, in 3-4 divided doses.[14][15]

    • Maintenance Dose: 50-75 mg daily.[14]

    • Duration: Treatment for several months, with assessments at baseline and regular intervals (e.g., 4 weeks).[13][15]

  • Outcome Measures:

    • Primary Endpoints: Changes in symptoms of androgen deficiency, scored using validated questionnaires (e.g., libido, erectile function, mood, and mental state).[13]

    • Secondary Endpoints: Measurement of serum hormone levels (Total and Free Testosterone, LH, FSH, SHBG).

    • Safety Monitoring: Monitor lipid profiles and liver function.[4]

  • Statistical Analysis: Use appropriate statistical tests to compare the outcomes between the treatment groups (e.g., non-parametric randomization tests for scored variables).[13]

Clinical_Logic Therapeutic Logic for this compound in Hypogonadism A Patient with Hypogonadism / Androgen Deficiency B Symptoms: - Low Libido - Fatigue - Depressed Mood A->B C Biochemical State: - Low Testosterone - Potentially High SHBG A->C D Administer this compound A->D E Increases Free Androgen Activity (via AR Agonism & SHBG Binding) D->E F Alleviation of Symptoms E->F G Improved: - Libido & Potency - Physical Activity - Mental State F->G

Caption: Logical flow of this compound's therapeutic use for androgen deficiency.

Quantitative Data from Human Studies
Study PopulationThis compound DosageDurationKey OutcomesCitation
Men with Idiopathic Oligospermia 100-150 mg/day12 monthsSignificant improvement in sperm density and motility in moderately oligospermic patients. No significant adverse effect on testosterone or liver function.[16]
Normal Men 75-150 mg/day8 weeksSignificant drop in mean plasma testosterone (from 5.2 to 3.5 ng/ml). No effect on plasma LH or FSH.[17]
Depressed Male Patients 300-450 mg/day6 weeksSignificantly decreased plasma testosterone and protein-bound testosterone. No statistically significant therapeutic advantage over placebo for depression symptoms.[18]
Hypogonadal Men Not Specified4 weeksImproved sexual activity and mental state, but effects were significantly less pronounced than with testosterone undecanoate.[13]

Analytical Methods

For quantitative analysis of this compound in pharmaceutical products and for degradation studies, stability-indicating Thin-Layer Chromatography (TLC)-densitometry has been established as a cost-effective and efficient method.[19] For assessing its biological effects, standard immunoassays (ELISA, RIA) are used to quantify serum hormone levels.

Conclusion

This compound serves as a multifaceted agent for studying androgen deficiency and hypogonadism. Its unique properties, such as oral bioavailability, high affinity for SHBG, and lack of aromatization, allow researchers to investigate the specific roles of non-aromatizable androgens and the effects of modulating free testosterone levels. The provided protocols for preclinical and clinical studies offer a framework for designing experiments to further elucidate its therapeutic potential and physiological impact. However, researchers must consider the context of the study population, as this compound's effects can differ significantly between individuals with normal hormonal function and those with androgen deficiency.[16][17]

References

Application Notes and Protocols for the Quantification of Mesterolone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of mesterolone in biological matrices such as urine and plasma. Detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, along with a summary of their performance characteristics. Additionally, the underlying mechanism of action of this compound via the androgen receptor signaling pathway is illustrated.

Introduction

This compound is a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1] It is used clinically to treat androgen deficiency.[1] Due to its potential for abuse in sports to enhance performance, sensitive and specific analytical methods are required for its detection and quantification in biological samples.[2] The primary analytical techniques employed for this purpose are GC-MS and LC-MS/MS, which offer high selectivity and sensitivity.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the determination of this compound and other steroids in biological samples.

Analytical MethodBiological MatrixSample PreparationKey Validation ParametersReference
TLC-Densitometry TabletsMethanol (B129727) ExtractionLOD: 61.0 ng/spot, LOQ: 184.0 ng/spot[5]
GC-MS/MS UrineSolid-Phase Extraction (SPE), Enzymatic Hydrolysis, DerivatizationLLOQ: at least 0.1 µmol/L[6]
GCxGC-qMS UrineNot specifiedLOD (PCI-NH3): 0.3 ng/mL[7]
LC-MS/MS Human Serum/PlasmaLiquid-Liquid Extraction (LLE) & Protein PrecipitationLLOQ: 0.38–1.18 ng/mL[8]
LC-MS/MS Human PlasmaSupported Liquid Extraction (SLE)Not specified for this compound[9]
LC-MS/MS Human SerumProtein Precipitation & LLE, DerivatizationLLOQ: 0.005 ng/mL (Estradiol) to 1 ng/mL (Cortisol)[10]

LOD: Limit of Detection, LOQ: Limit of Quantification, LLOQ: Lower Limit of Quantification, PCI-NH3: Positive Chemical Ionization with Ammonia

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Urine

This protocol describes a general procedure for the quantification of this compound in urine, incorporating enzymatic hydrolysis to measure conjugated metabolites, followed by extraction, derivatization, and GC-MS analysis.

3.1.1. Sample Preparation

  • Enzymatic Hydrolysis: To 1-2 mL of urine, add an internal standard and a buffer solution (e.g., acetate (B1210297) buffer, pH 5.2). Add β-glucuronidase enzyme from Helix pomatia. Incubate the mixture at 55°C for 2-3 hours to hydrolyze the glucuronide conjugates.[6][11]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[11][12]

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute this compound and other steroids with a suitable organic solvent, such as methanol or a mixture of methanol and ethyl acetate.[11]

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • To the dry residue, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide and ethanethiol.[13][14]

    • Heat the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the steroids.[13][14] This step is crucial to increase the volatility and thermal stability of the analytes for GC analysis.[3]

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[6][13]

  • Injector: Splitless mode.

  • Oven Temperature Program: A temperature gradient is used for optimal separation, for instance, starting at 120°C and ramping up to 320°C.[14]

  • Mass Spectrometer: Operated in electron ionization (EI) mode.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM mode provides higher sensitivity for targeted analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Plasma

This protocol outlines a general method for the quantification of this compound in plasma using LC-MS/MS, a technique that often does not require derivatization.[3]

3.2.1. Sample Preparation

  • Protein Precipitation: To 100-200 µL of plasma, add an internal standard. Add 3-4 volumes of a cold organic solvent like acetonitrile (B52724) or methanol to precipitate proteins.[10][15] Vortex the mixture vigorously.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE) (Optional, for cleaner samples):

    • Transfer the supernatant to a clean tube.

    • Add a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[8][12]

    • Vortex to extract the analytes into the organic layer.

    • Separate the organic layer and evaporate it to dryness.

  • Reconstitution: Reconstitute the dried extract (from protein precipitation supernatant or LLE) in a mobile phase-compatible solvent (e.g., 50% methanol in water).[4]

3.2.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column, such as a C18 or PFP column, is typically used.[10][16]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium fluoride (B91410) to improve ionization.[9][16]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ionization mode.[16]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

This compound's Mechanism of Action: Androgen Receptor Signaling

This compound, as a DHT derivative, exerts its effects by binding to and activating the androgen receptor (AR).[17][18] This initiates a cascade of events leading to changes in gene expression. The classical androgen receptor signaling pathway is depicted below.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex Androgen Receptor (AR) - HSP Complex This compound->AR_complex Binds to AR Activated_AR Activated AR AR_complex->Activated_AR HSP Dissociation & Conformational Change Dimerized_AR AR Dimerization Activated_AR->Dimerized_AR Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Dimerized_AR->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic & Androgenic Effects) mRNA->Protein Translation

Caption: Classical androgen receptor signaling pathway initiated by this compound.

General Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples, from sample collection to data analysis.

G cluster_prep Sample Preparation Details cluster_analysis Analytical Techniques Sample_Collection 1. Biological Sample Collection (Urine, Plasma) Sample_Prep 2. Sample Preparation Sample_Collection->Sample_Prep Analysis 3. Instrumental Analysis Sample_Prep->Analysis Hydrolysis Enzymatic Hydrolysis (for urine conjugates) Data_Processing 4. Data Processing & Quantification Analysis->Data_Processing GCMS GC-MS Extraction Extraction (SPE or LLE) Derivatization Derivatization (for GC-MS) LCMSMS LC-MS/MS

Caption: General workflow for this compound analysis in biological samples.

References

Mesterolone in Male Infertility Research: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mesterolone, a synthetic androgen, in animal models to investigate male infertility. This document details the experimental protocols, summarizes quantitative data, and illustrates the molecular pathways involved.

Introduction

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), is an orally active androgenic steroid.[1] While it has been explored for treating male infertility in clinical settings, its use remains controversial.[1] In preclinical research, this compound serves as a tool to induce and study the mechanisms of androgen-related male infertility in various animal models. Its primary mechanism of action involves binding to the androgen receptor (AR), which can lead to a cascade of downstream effects, including the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[1]

Mechanism of Action

This compound exerts its effects through several key mechanisms:

  • Androgen Receptor Agonism: As a DHT analog, this compound binds to and activates androgen receptors in target tissues, including the testes.[1]

  • Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression: The administration of exogenous androgens like this compound can lead to negative feedback on the hypothalamus and pituitary gland. This results in decreased secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). Reduced LH and FSH levels, in turn, lead to decreased endogenous testosterone (B1683101) production by Leydig cells and impaired support of spermatogenesis by Sertoli cells.[2]

  • High Affinity for Sex Hormone-Binding Globulin (SHBG): this compound exhibits a very high affinity for SHBG, a protein that binds to and transports sex hormones in the blood.[1] By displacing endogenous testosterone from SHBG, it can transiently increase the levels of free, biologically active testosterone. However, the dominant effect observed in animal studies at higher doses is the overall suppression of the HPG axis.

Quantitative Data from Animal Studies

The following tables summarize the quantitative effects of this compound on key male fertility parameters in Sprague-Dawley rats.

Table 1: Effects of this compound on Hormonal Profile in Adult Male Sprague-Dawley Rats [3][4]

ParameterControl Group (Mean ± SEM)This compound-Treated Group (Mean ± SEM)Percentage Change
Testosterone (ng/mL)0.8 ± 0.10.3 ± 0.1-62.5%
FSH (IU/L)11.2 ± 0.53.0 ± 0.4-73.2%

Treatment Protocol: 0.06 mg/g body weight/day of this compound administered orally via gavage for six weeks.[4]

Table 2: Effects of this compound on Sperm Parameters in Adult Male Sprague-Dawley Rats [3][4]

ParameterControl Group (Mean ± SEM)This compound-Treated Group (Mean ± SEM)Percentage Change
Sperm Count (x10⁶/mL)58.4 ± 2.542.1 ± 2.1-27.9%
Sperm Motility (%)75.6 ± 3.233.2 ± 1.8-56.1%
Normal Sperm Morphology (%)85.3 ± 2.868.5 ± 3.1-19.7%

Treatment Protocol: 0.06 mg/g body weight/day of this compound administered orally via gavage for six weeks.[4]

Table 3: Effects of this compound on Testicular and Body Weight in Adult Male Sprague-Dawley Rats [4][5]

ParameterControl Group (Mean ± SEM)This compound-Treated Group (Mean ± SEM)Percentage Change
Raw Testicular Weight (g)1.68 ± 0.051.25 ± 0.04-25.6%
Relative Testicular Weight ( g/100g body weight)0.78 ± 0.030.59 ± 0.02-24.4%
Body Weight Gain (g)45.2 ± 3.540.8 ± 3.1-9.7%

Treatment Protocol: 0.06 mg/g body weight/day of this compound administered orally via gavage for six weeks.[4]

Experimental Protocols

Animal Model and Husbandry
  • Species: Adult male Sprague-Dawley rats (other models such as mice can also be used, though less data is available).

  • Age: 8-10 weeks.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

  • Diet: Standard laboratory chow and water available ad libitum.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the start of the experiment.

Induction of Infertility with this compound
  • Drug Preparation: this compound tablets are crushed and dissolved in a suitable vehicle such as distilled water or corn oil.

  • Dosage: A commonly used dosage to induce infertility in rats is 0.06 mg/g body weight/day.[4] Dose-response studies are recommended to investigate varying degrees of infertility.

  • Administration: The this compound solution is administered orally once daily using a gavage needle.

  • Control Group: The control group should receive the vehicle only, administered in the same volume and by the same route as the treated group.

  • Duration: A treatment period of six weeks is typically sufficient to observe significant effects on spermatogenesis and hormone levels in rats.[4]

Sample Collection and Analysis
  • Blood Sampling: Blood samples can be collected via cardiac puncture or from the tail vein at the end of the treatment period for hormone analysis.

  • Hormone Assays: Serum levels of testosterone, LH, and FSH are measured using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

  • Sperm Analysis:

    • The cauda epididymis is dissected and minced in a known volume of physiological saline to allow sperm to swim out.

    • Sperm Count: Determined using a hemocytometer.

    • Sperm Motility: Assessed by observing the percentage of motile sperm under a microscope.

    • Sperm Morphology: Evaluated by staining sperm smears and classifying the percentage of normal and abnormal sperm.

  • Histological Examination:

    • Testes are fixed in Bouin's solution or 10% neutral buffered formalin.

    • Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Histological changes in the seminiferous tubules, such as germ cell depletion and changes in epithelial height, are observed.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Effect on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

HPG_Axis_Suppression Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + Testis Testis (Leydig & Sertoli Cells) Pituitary->Testis + (LH & FSH) Testosterone Endogenous Testosterone Testis->Testosterone Produces Spermatogenesis Spermatogenesis Testis->Spermatogenesis Supports This compound This compound (Exogenous Androgen) This compound->Hypothalamus Negative Feedback This compound->Pituitary Negative Feedback GnRH GnRH LH LH FSH FSH Testosterone->Hypothalamus Negative Feedback Testosterone->Pituitary Negative Feedback

Caption: this compound's negative feedback on the HPG axis.

Experimental Workflow for Investigating this compound-Induced Infertility

Experimental_Workflow Start Start: Animal Acclimatization Grouping Randomly Assign to Groups (Control & this compound) Start->Grouping Treatment Daily Oral Gavage for 6 Weeks Grouping->Treatment Sacrifice Euthanasia and Sample Collection Treatment->Sacrifice Blood Blood Collection Sacrifice->Blood Testes Testes & Epididymis Dissection Sacrifice->Testes Hormone Hormone Assays (T, LH, FSH) Blood->Hormone Sperm Sperm Parameter Analysis (Count, Motility, Morphology) Testes->Sperm Histo Histological Examination Testes->Histo Data Data Analysis and Interpretation Hormone->Data Sperm->Data Histo->Data End End Data->End

Caption: Workflow for this compound-induced infertility studies.

Putative Intracellular Signaling of this compound in Testicular Cells

Intracellular_Signaling cluster_Cell Testicular Cell (e.g., Leydig/Sertoli) This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to Gene Target Gene Expression (e.g., Steroidogenic Enzymes) Nucleus->Gene Regulates Protein Altered Protein Synthesis Gene->Protein Function Altered Cellular Function (e.g., Decreased Testosterone Production, Impaired Spermatogenesis Support) Protein->Function

Caption: this compound's intracellular signaling pathway.

Discussion and Conclusion

The use of this compound in animal models provides a valuable tool for understanding the mechanisms by which exogenous androgens can disrupt male fertility. The data from Sprague-Dawley rats clearly demonstrates that at a dosage of 0.06 mg/g body weight/day, this compound significantly reduces sperm quality and key reproductive hormone levels.[3][4] This is primarily attributed to the negative feedback inhibition of the HPG axis, leading to a state of hypogonadotropic hypogonadism.

Researchers utilizing this compound should consider dose-response studies to elucidate the threshold at which adverse effects on fertility become apparent. Furthermore, exploring the effects of this compound in other animal models would enhance the broader applicability of the findings. Future research could also focus on the specific gene expression changes within Leydig and Sertoli cells in response to this compound to further unravel the molecular mechanisms of androgen-induced infertility.

References

Mesterolone: Application Notes for Mood, Depression, and Motivation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Mesterolone, a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT), is primarily used in clinical settings to treat androgen deficiency or male infertility.[1][2] Unlike other anabolic-androgenic steroids (AAS), this compound is not 17-alpha-alkylated, reducing its potential for hepatotoxicity, and it is administered orally.[1] Structurally, it is 1α-methyl-dihydrotestosterone, a modification that protects it from enzymatic neutralization in the body and allows for oral administration.[3]

Historically, research in the 1980s explored its potential antidepressant properties, suggesting a role for androgens in regulating mood and behavior.[3][4][5] These investigations provide a foundation for modern research into the neuropsychiatric effects of androgens and their potential as therapeutic agents for mood disorders. This compound is particularly interesting due to its unique pharmacological profile: it has strong androgenic effects but weak anabolic effects and does not convert to estrogen.[1][2][6] This profile allows for the investigation of direct androgenic pathways on mood, distinct from the effects of testosterone (B1683101), which can be aromatized to estradiol.[7]

Mechanism of Action in a Neuropsychiatric Context

This compound's effects on the central nervous system are believed to be mediated through several mechanisms:

  • Androgen Receptor (AR) Agonism: As a DHT derivative, this compound is a potent agonist of the androgen receptor.[1][6] ARs are widely distributed in the brain in regions critical for mood and cognitive function, including the hypothalamus, amygdala, and hippocampus. Activation of these receptors can modulate neuronal excitability and gene expression.[8]

  • Non-Aromatizable Nature: this compound is not a substrate for the aromatase enzyme, meaning it cannot be converted into estrogen.[2][6] This is a critical feature for research purposes, as it isolates the effects of androgen receptor activation from the neurobiological effects of estrogens, which are also known to significantly influence mood.[7]

  • Interaction with Sex Hormone-Binding Globulin (SHBG): this compound has a very high affinity for SHBG, a protein that binds to sex hormones and renders them inactive.[1][6][9] By binding to SHBG, this compound can displace endogenous testosterone, thereby increasing the concentration of free, biologically active testosterone that can act on ARs in the brain.[6][9]

  • Modulation of Neurotransmitter Systems: Androgens are known to influence key neurotransmitter systems implicated in depression, such as the serotonergic and dopaminergic systems.[7] Some research suggests that androgens may act as monoamine oxidase inhibitors (MAOIs), which would increase the synaptic availability of these neurotransmitters.[7]

  • Neurosteroid Pathways and HPA Axis Regulation: There is a complex interplay between sex hormones, neurosteroids, and the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression.[10][11][12] Neuroactive steroids like allopregnanolone (B1667786) are potent modulators of GABA-A receptors and can influence HPA axis activity.[13][14][15] While direct research on this compound's role in this pathway is limited, its function as a potent androgen suggests it could influence the neurosteroid environment and HPA axis function, representing a key area for future investigation.

Summary of Key Research Findings

Quantitative data from key clinical studies are summarized below to provide an overview of this compound's observed effects on mood and related hormonal parameters.

Table 1: this compound in the Treatment of Depression - Clinical Study Data
StudyDesignParticipants (n)Daily DosageDurationKey FindingsHormonal Effects
Itil et al. (1984) [4][16]Double-blind, placebo-controlled52 male outpatients with depression300-450 mg6 weeksSignificant improvement in depressive symptoms was observed, but the difference compared to placebo was not statistically significant.Significantly decreased plasma testosterone and protein-bound testosterone levels.
Vogel et al. (1985) [5]Double-blind, parallel-groupDepressed men (number not specified in abstract)Not specified in abstractNot specified in abstractThis compound was as effective as the tricyclic antidepressant amitriptyline (B1667244) in reducing depressive symptoms.This compound produced significantly fewer adverse side effects than amitriptyline.[5]
Luisi & Franchi (1980) [17]Double-blind, randomized, group comparative14 hypogonadal male patientsNot specified in abstract4 weeksTestosterone undecanoate showed significantly better improvement in "mental state" compared to this compound (p < 0.001).N/A

Experimental Protocols

The following protocols are representative methodologies based on published clinical and preclinical research. They are intended as a guide and should be adapted to specific experimental goals and institutional guidelines.

Protocol: Clinical Trial of this compound in Depressed Male Patients

(Based on the principles of studies by Itil et al., 1984 and Vogel et al., 1985)

  • Objective: To assess the efficacy and safety of this compound as a monotherapy for major depressive disorder (MDD) in adult males compared to a standard antidepressant or placebo.

  • Study Design: A 6-week, double-blind, randomized, parallel-group controlled trial.

  • Participant Population:

    • Inclusion Criteria: Male outpatients aged 25-55 years; diagnosis of MDD according to DSM-5 criteria; baseline Hamilton Depression Rating Scale (HAM-D) score ≥ 18.

    • Exclusion Criteria: History of bipolar disorder, psychosis, substance use disorder within the last 6 months; significant unstable medical illness; history of prostate cancer; use of other psychotropic medications.

  • Intervention:

    • Group 1 (this compound): this compound 150 mg administered orally, twice daily (300 mg/day total).

    • Group 2 (Control): Placebo or active control (e.g., Amitriptyline 75 mg, twice daily).

    • Blinding: All tablets to be identical in appearance, taste, and packaging.

  • Assessments:

    • Screening (Week -1): Informed consent, medical history, physical exam, psychiatric assessment (SCID-5), baseline bloodwork (CBC, liver function, PSA, total and free testosterone, LH, FSH, SHBG).

    • Baseline (Week 0): Dispense medication, HAM-D, Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impression (CGI) scale.

    • Follow-up (Weeks 1, 2, 4, 6): Assess for adverse events, medication adherence, and repeat all rating scales.

    • End of Study (Week 6): Repeat baseline bloodwork.

  • Outcome Measures:

    • Primary: Change in MADRS score from baseline to Week 6.

    • Secondary: Percentage of responders (≥50% reduction in MADRS); percentage of remitters (MADRS score ≤10); change in CGI scores; changes in hormone levels.

  • Statistical Analysis: An intention-to-treat (ITT) analysis using a mixed-effects model for repeated measures (MMRM) to compare the change in MADRS scores between groups over time.

Protocol: Preclinical Assessment of this compound on Motivational Behavior in a Rodent Model

(Based on the principles of studies on adrenal steroids and motivation by Taylor et al., 2012)[18][19]

  • Objective: To determine the effect of chronic this compound administration on sexual motivation in male rats.

  • Animals: Adult, gonadally intact male Long-Evans rats (n=10 per group), individually housed on a 12:12 light-dark cycle with ad libitum access to food and water. Ovariectomized female rats for use as stimuli.

  • Drug Administration:

    • Groups: (1) this compound (5 mg/kg), (2) Vehicle (e.g., sesame oil).

    • Route and Frequency: Daily subcutaneous (SC) injections for 21 days. Behavioral testing to commence on day 15.

  • Behavioral Paradigm: Sexual Motivation Test

    • Apparatus: A three-chambered apparatus. A central chamber for the test male, with two side chambers containing stimulus females (one hormonally-primed receptive female, one non-receptive female) behind a wire mesh barrier.

    • Procedure:

      • Habituate the male rat to the central chamber for 10 minutes one day prior to testing.

      • On the test day, place the stimulus females in the side chambers.

      • Place the male in the central chamber and allow free exploration for 20 minutes.

      • Record the session using an overhead video camera for later analysis.

  • Outcome Measures:

    • Primary: Time spent in proximity (e.g., within 10 cm) to the receptive female versus the non-receptive female.

    • Secondary: Number of approaches towards each female; latency to first approach.

  • Data Analysis: Use a two-way ANOVA to analyze the time spent in proximity, with treatment group (this compound vs. Vehicle) and stimulus type (Receptive vs. Non-receptive) as factors. Post-hoc tests (e.g., Tukey's) to be used for pairwise comparisons.

Visualizations: Pathways and Workflows

Diagram 1: this compound's Core Mechanism of Action

Mesterolone_MoA cluster_0 This compound This compound (Oral Administration) SHBG SHBG-Bound Testosterone (Inactive) This compound->SHBG High Affinity Binding (Displaces Testosterone) AR Androgen Receptor (AR) (in Brain) This compound->AR Agonist Binding Aromatase Aromatase Enzyme This compound->Aromatase Not a Substrate Free_T Free Testosterone (Active) SHBG->Free_T Increases Free_T->AR Agonist Binding Response Modulation of Gene Transcription & Neuronal Activity (Effects on Mood/Motivation) AR->Response Estrogen Estrogen Aromatase->Estrogen

Caption: this compound's direct AR agonism and indirect increase of free testosterone via SHBG binding.

Diagram 2: Experimental Workflow for a Clinical Trial

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria, Informed Consent) Baseline Baseline Assessment (HAM-D, MADRS, Bloodwork) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Treatment Randomization->GroupA Arm 1 GroupB Group B: Placebo/Active Control Randomization->GroupB Arm 2 FollowUp Weekly Follow-Up (6 Weeks) (Assessments, Adverse Events) GroupA->FollowUp GroupB->FollowUp EndOfStudy End of Study (Final Assessments, Bloodwork) FollowUp->EndOfStudy Analysis Data Analysis (ITT, MMRM) EndOfStudy->Analysis

Caption: A typical workflow for a double-blind, randomized controlled trial of this compound.

Diagram 3: Hypothesized Neurobiological Pathways in Mood Regulation

Mesterolone_Brain_Pathways cluster_CNS Central Nervous System This compound This compound (Androgen Signal) AR Androgen Receptors (Hypothalamus, Amygdala) This compound->AR Activates Neurotransmitters Neurotransmitter Systems (Serotonin, Dopamine) AR->Neurotransmitters Modulates Neurosteroids Neurosteroid Synthesis (e.g., Allopregnanolone) AR->Neurosteroids Influences HPA_Axis HPA Axis Regulation AR->HPA_Axis Modulates Mood Mood, Motivation, Depressive Symptoms Neurotransmitters->Mood Directly Impacts Neurosteroids->Mood Impacts via GABAergic System HPA_Axis->Mood Impacts via Stress Response

Caption: Hypothesized pathways for this compound's influence on mood via central nervous system targets.

References

Application Notes and Protocols for Studying Synergistic Effects of Mesterolone with other Anabolic-Androgenic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesterolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an orally active anabolic-androgenic steroid (AAS) with unique properties that make it a candidate for synergistic studies when combined with other AAS.[1][2] Unlike many other oral steroids, this compound is not 17-alpha-alkylated, which is associated with reduced hepatotoxicity.[1] Its primary mechanisms of action relevant to synergistic effects include a high binding affinity for Sex Hormone-Binding Globulin (SHBG) and its inherent androgenic activity.[1][2]

The rationale for stacking this compound with other steroids, such as testosterone (B1683101) or nandrolone (B1676933), is based on the hypothesis that this compound can potentiate the effects of other AAS through several mechanisms:

  • Increased Free Testosterone: By binding strongly to SHBG, this compound can displace other steroids, such as testosterone, from SHBG, thereby increasing the concentration of free, biologically active hormones.[2]

  • Androgenic Effects: this compound itself is an androgen and can exert direct effects on androgen receptors (AR), contributing to the overall androgenic signal.[1]

  • Anti-Estrogenic Activity: There is some evidence to suggest that this compound may have anti-estrogenic properties, potentially by inhibiting the aromatase enzyme, which could mitigate the estrogenic side effects of other aromatizable steroids.[3]

These application notes provide a framework for researchers to systematically study the potential synergistic effects of this compound when co-administered with other AAS. The protocols outlined below are intended for preclinical research in appropriate in vitro and in vivo models.

Data Presentation

The following tables summarize key quantitative data regarding the binding affinities of this compound and other relevant steroids. This data is essential for designing and interpreting studies on their synergistic effects.

Table 1: Relative Binding Affinity (RBA) of Selected Steroids to the Androgen Receptor (AR) and Sex Hormone-Binding Globulin (SHBG)

SteroidAndrogen Receptor (AR) RBASex Hormone-Binding Globulin (SHBG) RBA
Dihydrotestosterone (DHT)100100
This compound25440
Testosterone5030
Nandrolone12510
Stanozolol3010

Data is compiled from various sources and represents approximate relative values. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the synergistic effects of this compound with other steroids.

In Vitro Studies

1. Androgen Receptor (AR) Transactivation Assay

This assay is used to determine the ability of this compound, another AAS, and their combination to activate the androgen receptor and initiate gene transcription.

  • Cell Line: A suitable mammalian cell line stably transfected with a human AR expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE) promoter (e.g., AR-EcoScreen™ cells).[4]

  • Materials:

    • AR-EcoScreen™ cells

    • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

    • This compound and other AAS of interest (e.g., testosterone, nandrolone)

    • Luciferase assay reagent

    • 96-well cell culture plates

    • Luminometer

  • Protocol:

    • Seed AR-EcoScreen™ cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound, the other AAS, and combinations of both in serum-free medium.

    • Remove the culture medium and replace it with the medium containing the steroid treatments. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[5]

    • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Analyze the data for synergy using a suitable statistical model, such as the Bliss independence model or Loewe additivity model.[6]

2. SHBG Binding Competition Assay

This assay quantifies the ability of this compound to displace a radiolabeled androgen from SHBG.

  • Materials:

    • Human serum or purified human SHBG

    • Radiolabeled dihydrotestosterone ([³H]DHT)

    • Unlabeled this compound and other AAS

    • Concanavalin A-Sepharose (for SHBG-bound steroid separation) or charcoal-dextran (for free steroid separation)

    • Scintillation counter and scintillation fluid

  • Protocol:

    • In microcentrifuge tubes, combine a fixed amount of human serum or purified SHBG with a constant concentration of [³H]DHT.

    • Add increasing concentrations of unlabeled this compound or the other AAS to compete for binding to SHBG.

    • Incubate the mixture at 37°C for 1 hour to reach equilibrium.

    • Separate the SHBG-bound [³H]DHT from the free [³H]DHT using either Concanavalin A-Sepharose or charcoal-dextran.

    • Measure the radioactivity of the bound fraction using a scintillation counter.[7]

    • Data Analysis: Plot the percentage of bound [³H]DHT against the concentration of the competing steroid. Calculate the IC50 value (the concentration of the competing steroid that displaces 50% of the radiolabeled ligand) for each compound.

3. Aromatase Activity Assay

This assay determines the inhibitory potential of this compound on the aromatase enzyme.

  • Cell Line: Human choriocarcinoma (JEG-3) cells, which express high levels of aromatase.

  • Materials:

    • JEG-3 cells

    • [³H]Androstenedione (substrate)

    • This compound and a known aromatase inhibitor (e.g., letrozole) as a positive control

    • Cell culture medium

    • Organic solvent for extraction (e.g., chloroform)

    • Thin-layer chromatography (TLC) system

  • Protocol:

    • Culture JEG-3 cells to near confluence in 24-well plates.

    • Incubate the cells with [³H]Androstenedione in the presence of various concentrations of this compound or the control inhibitor for a defined period (e.g., 4 hours).

    • Extract the steroids from the culture medium using an organic solvent.

    • Separate the substrate ([³H]Androstenedione) from the product ([³H]Estrone) using TLC.

    • Quantify the amount of radioactivity in the estrone (B1671321) spot to determine the rate of aromatization.

    • Data Analysis: Calculate the percentage inhibition of aromatase activity at each concentration of this compound and determine the IC50 value.[8]

In Vivo Studies

1. Hershberger Assay for Anabolic and Androgenic Activity

This is a standardized in vivo assay to assess the anabolic and androgenic properties of a single compound or a combination of compounds in a rodent model.[9]

  • Animal Model: Peripubertal castrated male rats (e.g., Sprague-Dawley).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., corn oil)

    • Group 2: Testosterone propionate (B1217596) (positive control)

    • Group 3: this compound alone

    • Group 4: Other AAS alone (e.g., testosterone enanthate, nandrolone decanoate)

    • Group 5: this compound in combination with the other AAS

  • Protocol:

    • Castrate male rats at approximately 42 days of age.

    • After a 7-10 day recovery period, administer the respective treatments daily for 10 consecutive days via subcutaneous injection or oral gavage.

    • Record body weight daily.

    • On day 11, euthanize the animals and carefully dissect the following androgen-sensitive tissues: ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani plus bulbocavernosus muscles, glans penis, and Cowper's glands.

    • Record the wet weight of each tissue.

    • Data Analysis: Compare the weights of the anabolic (levator ani muscle) and androgenic (prostate, seminal vesicles) tissues between the treatment groups. Analyze for synergistic effects by comparing the combined treatment group to the individual steroid groups.[9]

2. Muscle Hypertrophy and Protein Synthesis Study

This protocol is designed to directly measure the effects of steroid combinations on muscle growth and protein synthesis.

  • Animal Model: Adult male rats or mice.

  • Treatment Groups: Similar to the Hershberger assay, with treatment durations typically longer (e.g., 4-8 weeks).

  • Protocol:

    • Administer the steroid treatments as described above.

    • At the end of the treatment period, euthanize the animals and dissect specific muscles (e.g., gastrocnemius, soleus, tibialis anterior).

    • For Muscle Hypertrophy:

      • Measure the wet weight of the dissected muscles.

      • Perform histological analysis on muscle cross-sections to measure muscle fiber cross-sectional area (CSA).

    • For Protein Synthesis:

      • Prior to euthanasia, administer a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) to measure the fractional rate of protein synthesis (FSR) in muscle tissue using mass spectrometry.

  • Data Analysis: Compare muscle weights, fiber CSA, and FSR between the different treatment groups. Use appropriate statistical methods to assess for synergistic interactions.[10]

Visualizations

Mesterolone_Synergy_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis AR_Assay AR Transactivation Assay Synergy_Analysis Synergy Analysis (Bliss/Loewe) AR_Assay->Synergy_Analysis SHBG_Assay SHBG Binding Assay SHBG_Assay->Synergy_Analysis Aromatase_Assay Aromatase Inhibition Assay Aromatase_Assay->Synergy_Analysis Hershberger Hershberger Assay Hypertrophy Muscle Hypertrophy Study Hershberger->Hypertrophy Confirm Anabolic Effects End Conclusion on Synergistic Effects Hypertrophy->End Synergy_Analysis->Hershberger Inform In Vivo Design Start Hypothesis: This compound Synergizes with other AAS Start->AR_Assay Test AR Activation Start->SHBG_Assay Assess SHBG Displacement Start->Aromatase_Assay Evaluate Aromatase Inhibition Mesterolone_Mechanism This compound This compound SHBG SHBG This compound->SHBG High Affinity Binding AR Androgen Receptor This compound->AR Activation Aromatase Aromatase This compound->Aromatase Potential Inhibition Other_AAS Other AAS (e.g., Testosterone) Other_AAS->SHBG Binding Other_AAS->AR Activation Other_AAS->Aromatase Conversion SHBG->Other_AAS Displacement Anabolic_Effect Synergistic Anabolic Effect AR->Anabolic_Effect Androgenic_Effect Androgenic Effect AR->Androgenic_Effect Estrogen Estrogen Aromatase->Estrogen

References

Application Notes and Protocols: Oral Mesterolone Versus Injectable Androgens in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen replacement therapy and the study of androgenic compounds are critical areas of research in endocrinology, pharmacology, and drug development. The choice of androgen and its route of administration can significantly impact its pharmacokinetic profile, pharmacodynamic effects, and overall therapeutic or research outcomes. This document provides a comparative overview of orally administered Mesterolone versus common injectable androgens, offering insights into their distinct properties and providing protocols for their evaluation in a research setting.

This compound is a unique orally active androgen that is not 17-alpha-alkylated, which is often associated with hepatotoxicity.[1] Injectable androgens, typically esterified forms of testosterone (B1683101) or its derivatives, are administered intramuscularly and provide a longer duration of action. Understanding the differences between these administration routes is crucial for designing experiments and interpreting results.

Data Presentation: Comparative Analysis

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for oral this compound and representative injectable androgens. It is important to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under the same experimental conditions.

Table 1: Pharmacokinetic Profile
ParameterOral this compoundInjectable Testosterone EnanthateInjectable Testosterone CypionateInjectable Nandrolone Decanoate
Administration Route OralIntramuscularIntramuscularIntramuscular
Bioavailability ~3%High (bypasses first-pass)High (bypasses first-pass)High (bypasses first-pass)
Time to Peak Concentration (Tmax) 1.6 ± 0.6 hours2-3 days4-5 days3-6 days
Elimination Half-Life 12-13 hours4.5 days~8 days6-12 days
Protein Binding 98% (58% to SHBG, 40% to albumin)~98% (primarily to SHBG)~98% (primarily to SHBG)High (primarily to SHBG)
Table 2: Pharmacodynamic Profile
ParameterOral this compoundInjectable Testosterone EnanthateInjectable Testosterone CypionateInjectable Nandrolone Decanoate
Anabolic/Androgenic Ratio Weak anabolic effects100:100 (Reference)100:100~125:37
Aromatization to Estrogen NoYesYesMinimal
Effect on SHBG High binding affinity, may increase free testosteroneSuppresses SHBGSuppresses SHBGSuppresses SHBG
Gonadotropin (LH/FSH) Suppression Minimal to moderateStrongStrongStrong
Erythropoietic Effect MinimalDose-dependent increase in hemoglobin/hematocrit[2]Dose-dependent increase in hemoglobin/hematocritModerate increase in hemoglobin/hematocrit

Signaling Pathways

Androgens, including this compound and the active forms of injectable androgens, exert their effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. The following diagram illustrates the canonical androgen receptor signaling pathway.

AndrogenSignaling Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Protein Synthesis Androgen Androgen (e.g., DHT, Testosterone) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds to AR AR_Active Activated AR Dimer AR_HSP->AR_Active HSP Dissociation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Translocates to Nucleus & Binds to ARE Transcription Gene Transcription ARE->Transcription Recruits Co-activators mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein Translation CellularResponse Cellular Response (e.g., Muscle Growth) Protein->CellularResponse

Caption: Canonical Androgen Receptor Signaling Pathway.

This compound, being a derivative of dihydrotestosterone (B1667394) (DHT), binds directly to the androgen receptor. Injectable testosterone esters must first be hydrolyzed to testosterone, which can then bind to the AR or be converted to the more potent DHT by the enzyme 5α-reductase.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the effects of oral this compound and injectable androgens.

Protocol 1: Comparative Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical experimental workflow for comparing the pharmacokinetic profiles of oral this compound and an injectable androgen like testosterone enanthate in rats.

PK_Workflow Comparative Pharmacokinetic Study Workflow start Start: Acclimatize Male Rats (e.g., Sprague-Dawley) grouping Randomly assign to groups: - Group A: Oral this compound - Group B: Injectable Androgen - Group C: Vehicle Control start->grouping admin Drug Administration: - Group A: Oral gavage of this compound - Group B: Intramuscular injection of Testosterone Enanthate - Group C: Vehicle administration grouping->admin sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72h post-dose) admin->sampling processing Plasma Separation and Storage at -80°C sampling->processing analysis LC-MS/MS Analysis for Drug and Metabolite Quantification processing->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, Half-life) analysis->pk_calc end End: Data Analysis and Comparison pk_calc->end

Caption: Workflow for a comparative pharmacokinetic study in rodents.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats, weighing 250-300g. House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Grouping and Dosing:

    • Group A (Oral this compound): Administer this compound via oral gavage. The dosage will depend on the specific research question, but a common starting point is 10 mg/kg.

    • Group B (Injectable Androgen): Administer an equivalent dose of an injectable androgen, such as testosterone enanthate, via intramuscular injection into the gluteal muscle.

    • Group C (Control): Administer the respective vehicles (e.g., sesame oil for both) via the same routes.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of the parent drug and its major metabolites in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) using appropriate software.

Protocol 2: In Vitro Androgen Receptor Activation Assay

This protocol describes a method to assess and compare the ability of this compound and the active form of an injectable androgen (e.g., testosterone) to activate the androgen receptor.

Methodology:

  • Cell Culture: Use a suitable cell line that expresses the androgen receptor and contains a reporter gene construct, such as AR-EcoScreen™ cells or a similar stably transfected cell line. Culture the cells in the recommended medium.

  • Compound Preparation: Prepare stock solutions of this compound and testosterone in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Cell Treatment: Seed the cells in a 96-well plate. After attachment, replace the medium with a medium containing the different concentrations of this compound, testosterone, or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for androgen receptor activation and reporter gene expression.

  • Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., luciferase) using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Plot the reporter gene activity against the compound concentration to generate dose-response curves. Calculate the EC50 (half-maximal effective concentration) for each compound to compare their potencies in activating the androgen receptor.

Protocol 3: Assessment of Gonadotropin Suppression in a Clinical Research Setting

This protocol outlines a clinical research design to compare the effects of oral this compound and an injectable androgen on the hypothalamic-pituitary-gonadal (HPG) axis.

Methodology:

  • Study Population: Recruit healthy eugonadal male volunteers. Obtain informed consent and perform a baseline health screening, including hormone levels.

  • Study Design: Employ a randomized, crossover, or parallel-group design.

    • Group 1: Receives oral this compound (e.g., 50-100 mg/day) for a specified period (e.g., 4 weeks).

    • Group 2: Receives an intramuscular injection of a long-acting androgen (e.g., testosterone enanthate 250 mg).

  • Hormone Monitoring: Collect blood samples at baseline and at regular intervals throughout the study (e.g., weekly for the oral group, and at different time points post-injection for the injectable group to capture peak and trough levels).

  • Hormone Analysis: Measure serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), total testosterone, free testosterone, and Sex Hormone-Binding Globulin (SHBG) using validated immunoassays.

  • Data Analysis: Compare the changes in hormone levels from baseline between the two groups to assess the degree of HPG axis suppression.

Logical Relationships and Comparative Effects

The choice between oral this compound and injectable androgens in a research context depends on the specific aims of the study. The following diagram illustrates the logical relationships between the administration route and the primary outcomes.

LogicalRelationships Comparative Effects of Oral vs. Injectable Androgens cluster_oral Oral this compound Administration cluster_injectable Injectable Androgen Administration Oral_PK Rapid Absorption Short Half-life Oral_PD High SHBG Binding No Aromatization Minimal Gonadotropin Suppression Oral_PK->Oral_PD Oral_Outcome Pulsatile Androgen Exposure Increased Free Testosterone Oral_PD->Oral_Outcome Inject_PK Slow Absorption from Depot Long Half-life Inject_PD Potential for Aromatization Strong Gonadotropin Suppression Inject_PK->Inject_PD Inject_Outcome Sustained Androgen Exposure Supraphysiological Peaks Inject_PD->Inject_Outcome Research_Goal Research Goal Oral_this compound Choose Oral this compound Research_Goal->Oral_this compound Study of SHBG binding, non-aromatizing androgens Injectable_Androgens Choose Injectable Androgens Research_Goal->Injectable_Androgens Study of sustained androgen exposure, muscle hypertrophy

Caption: Logical relationships in choosing between oral and injectable androgens.

Conclusion

The choice between oral this compound and injectable androgens for research purposes is dictated by the specific scientific question being addressed. This compound's oral availability, lack of aromatization, and high SHBG affinity make it a valuable tool for studying the effects of a non-aromatizable androgen and for investigating the role of SHBG in androgen action.[3] In contrast, injectable androgens provide sustained, albeit fluctuating, levels of testosterone or its derivatives, making them suitable for studies on muscle hypertrophy, erythropoiesis, and other long-term androgenic effects.[2] The provided protocols offer a framework for conducting comparative studies to further elucidate the distinct pharmacological profiles of these important classes of androgens. Careful consideration of the pharmacokinetic and pharmacodynamic differences is paramount for the design of robust and informative research studies.

References

Troubleshooting & Optimization

Technical Support Center: Understanding and Investigating the Decrease in Natural Testosterone Production with Prolonged Androgen Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of prolonged exogenous androgen use on endogenous testosterone (B1683101) production.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which prolonged use of exogenous androgens suppresses natural testosterone production?

Prolonged administration of exogenous androgens suppresses the body's natural testosterone production through a negative feedback loop involving the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Elevated levels of circulating androgens are detected by the hypothalamus and pituitary gland.[2] This leads to a reduction in the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[2][3] Consequently, the pituitary gland decreases its production of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][3] Since LH is the primary signal for the Leydig cells in the testes to produce testosterone, a reduction in LH leads to decreased endogenous testosterone synthesis.[2][4]

Q2: How long does it take for natural testosterone production to recover after cessation of prolonged androgen therapy?

The recovery of endogenous testosterone production is a protracted process and varies significantly among individuals.[5] Factors influencing the recovery time include the duration of androgen suppression and the age of the individual.[5] Studies on patients who underwent androgen deprivation therapy for prostate cancer show that recovery can take months to years.[2][5] In one study, the median time to reach baseline or normal testosterone levels was 22.3 months.[5] Another study noted that 24 months after cessation of androgen deprivation therapy, 8% of men remained at castrate levels.[6]

Q3: Are there any pharmacological interventions to mitigate HPG axis suppression or expedite recovery?

Yes, several therapeutic strategies can be employed. Selective Estrogen Receptor Modulators (SERMs), such as clomiphene citrate, can be effective in maintaining testosterone production.[1] Aromatase inhibitors, which block the conversion of androgens to estrogens, can also increase LH and FSH levels, thereby stimulating endogenous testosterone production.[1] Human Chorionic Gonadotropin (hCG) therapy is another option that mimics the action of LH to stimulate the testes directly.[1]

Q4: What are the key biomarkers to monitor when investigating androgen-induced testosterone suppression?

The primary biomarkers to monitor include:

  • Total Testosterone: To assess the overall circulating testosterone levels.

  • Free Testosterone: To measure the biologically active fraction of testosterone.[7]

  • Luteinizing Hormone (LH): To evaluate the signaling from the pituitary to the testes.[8]

  • Follicle-Stimulating Hormone (FSH): To assess pituitary function and its impact on spermatogenesis.[8]

  • Sex Hormone-Binding Globulin (SHBG): As it binds to testosterone and affects the amount of free testosterone available.[4][9]

Troubleshooting Guide

Problem: Inconsistent or unexpectedly low testosterone readings in experimental animal models.

  • Possible Cause 1: Timing of blood sampling. Testosterone levels exhibit diurnal variation, with peak levels typically occurring in the early morning.[9]

    • Troubleshooting Step: Standardize the time of day for blood collection across all experimental groups. For rodents, this corresponds to the beginning of their active (dark) cycle.

  • Possible Cause 2: Stress-induced suppression. The stress of handling and sample collection can acutely decrease testosterone levels.[9]

    • Troubleshooting Step: Acclimate animals to handling procedures before the experiment begins. Use efficient and minimally invasive blood collection techniques.

  • Possible Cause 3: Assay interference. The type of assay used for testosterone measurement can be subject to interference from other steroids or lipids in the sample.

    • Troubleshooting Step: Utilize a highly specific and sensitive assay such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.[10]

Problem: Lack of significant HPG axis recovery in the experimental model after cessation of androgen administration.

  • Possible Cause 1: Insufficient recovery period. The duration for HPG axis recovery can be lengthy.[5]

    • Troubleshooting Step: Extend the post-treatment observation period in your experimental design to allow for a more complete recovery profile to be observed.

  • Possible Cause 2: Age of the animal models. Older animals may exhibit a slower or incomplete recovery of the HPG axis.[5]

    • Troubleshooting Step: Ensure that the age of the animals is consistent across all experimental groups and consider including different age cohorts in your study design.

  • Possible Cause 3: Persistent effects of the androgen. Some synthetic androgens may have longer-lasting suppressive effects.

    • Troubleshooting Step: Characterize the pharmacokinetic and pharmacodynamic properties of the specific androgen being used in your model.

Data Presentation

Table 1: Testosterone Recovery After Prolonged Androgen Suppression in Patients with Prostate Cancer

Time After Cessation of Androgen SuppressionPercentage of Patients with Recovery to Supracastrate LevelsMedian Time to Recovery to Supracastrate Levels (months)Percentage of Patients with Recovery to Baseline/Normal LevelsMedian Time to Recovery to Baseline/Normal Levels (months)
36 months93.2%12.771.5%22.3

Source: Data synthesized from a study on patients with prostate cancer.[5]

Table 2: Reproductive Hormone Levels in Current and Former Anabolic-Androgenic Steroid (AAS) Abusers Compared to Controls

GroupTotal Testosterone (nmol/L) - Median (25th-75th percentiles)
Current AAS AbusersSignificantly suppressed
Former AAS Abusers14.4 (11.9–17.7)
Control Participants18.8 (16.6–22.0)

Source: Data from a case-control study.[11]

Experimental Protocols

1. Quantification of Serum Testosterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This method provides high accuracy and specificity for the quantification of testosterone. It involves the dissociation of testosterone from binding proteins, extraction of the analyte, and detection by mass spectrometry based on its mass-to-charge ratio.[12]

  • Methodology:

    • Sample Preparation: Collect serum samples and store them at -80°C until analysis.

    • Protein Precipitation and Extraction: Precipitate serum proteins using a suitable organic solvent (e.g., acetonitrile). The supernatant containing testosterone is then collected.

    • Liquid-Liquid Extraction: Further purify the sample by performing a liquid-liquid extraction to isolate the lipid fraction containing testosterone.[12]

    • Derivatization (Optional but recommended for enhancing sensitivity): Chemically modify the testosterone molecule to improve its ionization efficiency.

    • LC Separation: Inject the extracted sample into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is typically used to separate testosterone from other sample components.

    • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Testosterone is ionized (e.g., by atmospheric pressure chemical ionization - APCI) and fragmented. Specific parent-daughter ion transitions are monitored for quantification.

    • Quantification: A standard curve is generated using known concentrations of testosterone. The concentration in the unknown samples is determined by comparing their peak areas to the standard curve. An internal standard (e.g., isotopically labeled testosterone) is used to correct for extraction losses and matrix effects.

2. Assessment of HPG Axis Function: GnRH Stimulation Test in an Animal Model

  • Principle: This dynamic test assesses the responsiveness of the pituitary gland. By administering an exogenous bolus of GnRH, the subsequent release of LH and FSH is measured to determine the functional integrity of the pituitary gonadotrophs.

  • Methodology:

    • Baseline Blood Sample: Collect a baseline blood sample to measure basal levels of LH, FSH, and testosterone.

    • GnRH Administration: Administer a sterile solution of a GnRH analog (e.g., leuprolide acetate) via an appropriate route (e.g., intravenous or subcutaneous injection). The dose will depend on the animal model and the specific GnRH analog used.

    • Post-Stimulation Blood Samples: Collect blood samples at multiple time points after GnRH administration (e.g., 15, 30, 60, and 90 minutes).

    • Hormone Analysis: Measure LH, FSH, and testosterone concentrations in all collected samples using validated immunoassays or LC-MS/MS.

    • Data Interpretation: Compare the peak levels of LH and FSH after GnRH stimulation to the baseline levels. A blunted or absent response in animals treated with exogenous androgens would indicate suppression of the pituitary's gonadotropic function.

Mandatory Visualizations

HPG_Axis_Negative_Feedback cluster_brain Brain Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary  GnRH (+) Testes Testes Pituitary->Testes LH / FSH (+) Testosterone Testosterone Testes->Testosterone Production Testosterone->Hypothalamus Negative Feedback (-) Testosterone->Pituitary Negative Feedback (-)

Caption: Negative feedback loop of the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Exogenous_Androgen_Suppression cluster_brain Brain Exogenous_Androgens Exogenous_Androgens Hypothalamus Hypothalamus Exogenous_Androgens->Hypothalamus Strong Negative Feedback (--) Pituitary Pituitary Exogenous_Androgens->Pituitary Strong Negative Feedback (--) Hypothalamus->Pituitary Reduced GnRH Testes Testes Pituitary->Testes Reduced LH / FSH Endogenous_Testosterone Endogenous Testosterone Testes->Endogenous_Testosterone Decreased Production

Caption: Mechanism of exogenous androgen-induced testosterone suppression.

Experimental_Workflow cluster_phase1 Treatment Phase cluster_phase2 Washout & Recovery Phase cluster_phase3 Analysis Phase start Animal Model Selection treatment Prolonged Exogenous Androgen Administration start->treatment control Vehicle Control Administration start->control washout Cessation of Treatment treatment->washout control->washout monitoring Serial Blood Sampling (e.g., weekly) washout->monitoring hormone_assay Hormone Quantification (T, LH, FSH) monitoring->hormone_assay data_analysis Data Analysis & Comparison hormone_assay->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for studying HPG axis suppression and recovery.

References

Liver toxicity associated with high doses or prolonged use of Mesterolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating liver toxicity associated with high doses or prolonged use of Mesterolone.

Frequently Asked Questions (FAQs)

Q1: What are the reported liver-related adverse effects of this compound in clinical use?

A1: While this compound is generally considered to have a lower risk of hepatotoxicity compared to 17-alpha-alkylated anabolic-androgenic steroids (AAS), cases of liver injury have been reported, particularly with high doses or prolonged use.[1][2] The most commonly reported adverse effect is cholestatic hepatitis, characterized by reduced bile flow.[3] In a case report, a 43-year-old male who used this compound (Proviron® 25 mg/12h for 12 days) developed jaundice with elevated bilirubin (B190676), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (AP) levels.[2][4] Other potential, though less frequently reported, liver-related issues with high-dose or prolonged AAS use include peliosis hepatis (blood-filled cysts in the liver) and the development of hepatic tumors.[3]

Q2: What is the primary mechanism behind this compound-induced liver toxicity?

A2: The precise molecular mechanisms are not fully elucidated for this compound specifically, but it is understood to act through the androgen receptor (AR).[1] The binding of this compound to AR in hepatocytes can modulate the expression of various genes.[1] Unlike many other oral steroids, this compound is not 17-alpha-alkylated, which is a structural feature strongly associated with hepatotoxicity.[3] However, at high concentrations, it may still interfere with normal hepatocellular function. Potential mechanisms, extrapolated from studies on other androgens, include the induction of oxidative stress, interference with bile acid transport, and disruption of mitochondrial function.

Q3: Are there established in vitro models to assess this compound's hepatotoxicity?

A3: Yes, human hepatoma cell lines like HepG2 are commonly used in vitro models for preliminary hepatotoxicity screening of various compounds.[5][6][7][8] These cells can be treated with a range of this compound concentrations to assess cytotoxicity, changes in liver enzyme activity, and markers of oxidative stress. While HepG2 cells are a useful tool, they have limitations, including lower expression of certain metabolic enzymes compared to primary human hepatocytes.[5][8] For more comprehensive analysis, primary human hepatocytes or 3D liver models are considered the gold standard.[6][7][8]

Q4: What are the typical findings in animal models of this compound-induced liver injury?

A4: Specific animal studies detailing this compound-induced liver toxicity are not extensively published. However, based on general models of drug-induced liver injury, administration of high-dose this compound to rodents would be expected to produce histopathological changes in the liver.[9][10][11] These could include hepatocellular necrosis, inflammation, and evidence of cholestasis. Biochemical analysis of serum would likely show elevations in liver enzymes such as ALT, AST, and ALP, as well as increased bilirubin levels.[9]

Troubleshooting Guides

Problem 1: Inconsistent or no significant cytotoxicity observed in HepG2 cells treated with this compound.
Possible Cause Troubleshooting Step
Sub-optimal concentration range: Perform a wider dose-response study, ranging from low micromolar to high micromolar concentrations.
Short exposure time: Increase the incubation time with this compound (e.g., 24, 48, and 72 hours) to assess for delayed toxicity.
Low metabolic activity of HepG2 cells: Consider using metabolically more competent cells, such as HepaRG cells or primary hepatocytes. Alternatively, use HepG2 cells engineered to express higher levels of specific cytochrome P450 enzymes.[8]
Insensitive cytotoxicity assay: Utilize multiple cytotoxicity endpoints, such as LDH release for necrosis, and caspase-3/7 activity for apoptosis, in addition to a standard viability assay like MTT or PrestoBlue.
Problem 2: Difficulty in establishing a robust animal model of this compound-induced liver injury.
Possible Cause Troubleshooting Step
Inappropriate animal strain: Different rodent strains can have varying susceptibility to drug-induced liver injury.[12] Consider using a strain known to be more sensitive to hepatotoxic insults.
Insufficient dose or duration: Gradually increase the dose and/or extend the duration of this compound administration. Monitor for clinical signs of toxicity and perform interim blood tests to track liver enzyme levels.
Route of administration: If oral gavage is used, consider intraperitoneal injection to bypass potential variability in gastrointestinal absorption.
Lack of a "second hit": In some cases, an underlying condition is needed to unmask toxicity. Consider using a model with a pre-existing liver condition, such as a high-fat diet-induced fatty liver, to see if it sensitizes the animals to this compound.

Quantitative Data Summary

Table 1: Clinical Case Report of this compound-Induced Liver Injury

ParameterPeak ValueNormal Range
Total Bilirubin33.87 mg/dL0.1-1.0 mg/dL
Direct Bilirubin26.41 mg/dL0.1-0.25 mg/dL
ALT49 IU/L10-40 IU/L
AST65 IU/L15-41 IU/L
GGT60 IU/L9-40 IU/L
Alkaline Phosphatase207 IU/L38-126 IU/L

Data from a case report of a 38-year-old male who used a combination of intramuscular anabolic steroids including testosterone, nandrolone, and stanozolol. While not solely this compound, this provides an example of AAS-induced liver injury.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Hepatotoxicity in HepG2 Cells

1. Cell Culture:

  • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5% CO2.

2. This compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24, 48, and 72 hours. Ensure the final DMSO concentration is ≤ 0.1% in all wells, including vehicle controls.

3. Cytotoxicity Assessment (MTT Assay):

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Liver Enzyme Activity Assessment:

  • At the end of the treatment period, collect the cell culture supernatant.

  • Measure the activity of ALT and AST in the supernatant using commercially available colorimetric assay kits according to the manufacturer's instructions.

5. Oxidative Stress Assessment (ROS Production):

  • After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[13]

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

Protocol 2: In Vivo Assessment of this compound-Induced Liver Injury in Rats

1. Animal Model:

  • Use male Wistar rats (8-10 weeks old, 200-250 g).

  • House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Acclimatize the animals for at least one week before the experiment.

2. This compound Administration:

  • Divide the rats into a control group and this compound-treated groups (e.g., low dose, high dose).

  • Administer this compound or vehicle (e.g., corn oil) daily via oral gavage for a specified period (e.g., 4 or 8 weeks).

3. Sample Collection and Analysis:

  • At the end of the treatment period, collect blood via cardiac puncture under anesthesia.

  • Euthanize the animals and perfuse the liver with saline.

  • Collect a portion of the liver for histopathological analysis and another portion for biochemical assays.

4. Serum Biochemical Analysis:

  • Separate the serum from the blood samples by centrifugation.

  • Measure the levels of ALT, AST, ALP, and total bilirubin using an automated biochemical analyzer.

5. Liver Histopathology:

  • Fix the liver tissue in 10% neutral buffered formalin.

  • Process the tissue, embed in paraffin, and cut sections (4-5 µm).

  • Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.

  • Assess for hepatocellular necrosis, inflammation, steatosis, and cholestasis.

Signaling Pathways and Experimental Workflows

Mesterolone_Hepatotoxicity_Pathway This compound High-Dose / Prolonged This compound AR Androgen Receptor (AR) Activation This compound->AR Binds to Gene_Expression Altered Gene Expression AR->Gene_Expression Modulates Bile_Acid_Homeostasis Disrupted Bile Acid Homeostasis (FXR↓) Gene_Expression->Bile_Acid_Homeostasis Oxidative_Stress Increased Oxidative Stress (Nrf2↓) Gene_Expression->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Gene_Expression->Mitochondrial_Dysfunction Hepatocyte_Injury Hepatocyte Injury & Cholestasis Bile_Acid_Homeostasis->Hepatocyte_Injury Oxidative_Stress->Hepatocyte_Injury Mitochondrial_Dysfunction->Hepatocyte_Injury Liver_Toxicity Liver Toxicity Hepatocyte_Injury->Liver_Toxicity

Caption: Putative signaling pathway of this compound-induced hepatotoxicity.

In_Vitro_Workflow Start Start: Culture HepG2 Cells Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Assays Perform Assays Treatment->Assays Cytotoxicity Cytotoxicity (MTT, LDH) Assays->Cytotoxicity Enzymes Liver Enzyme Activity (ALT, AST) Assays->Enzymes Oxidative_Stress Oxidative Stress (ROS Production) Assays->Oxidative_Stress Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Enzymes->Data_Analysis Oxidative_Stress->Data_Analysis End End: Assess Hepatotoxic Potential Data_Analysis->End

Caption: Experimental workflow for in vitro assessment of this compound hepatotoxicity.

In_Vivo_Workflow Start Start: Animal Acclimatization Treatment Administer this compound (Oral Gavage) Start->Treatment Monitoring Monitor Clinical Signs & Body Weight Treatment->Monitoring Sample_Collection Blood & Liver Tissue Collection Monitoring->Sample_Collection Serum_Analysis Serum Biochemical Analysis (ALT, AST, Bili) Sample_Collection->Serum_Analysis Histo_Analysis Liver Histopathology (H&E Staining) Sample_Collection->Histo_Analysis Data_Analysis Data Analysis & Interpretation Serum_Analysis->Data_Analysis Histo_Analysis->Data_Analysis End End: Characterize Liver Injury Data_Analysis->End

Caption: Experimental workflow for in vivo assessment of this compound-induced liver injury.

References

Technical Support Center: Androgen-Mediated Pathologies in Hair Follicle and Prostate Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the exacerbation of male pattern baldness (androgenetic alopecia, AGA) and benign prostatic hyperplasia (BPH) in predisposed individuals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. In Vitro Models: Dermal Papilla & Prostate Cell Cultures

Q1: My dermal papilla cell (DPC) culture is not proliferating as expected. What are the possible causes and solutions?

A1: Slow proliferation in DPC cultures can be due to several factors:

  • High Passage Number: DPCs have a limited lifespan in vitro and can undergo senescence at higher passages. This is often accompanied by changes in cell morphology, such as an enlarged and flattened appearance. It is recommended to use DPCs at low passage numbers (typically below passage 8) for experiments.

  • Suboptimal Culture Medium: Ensure you are using a specialized DPC growth medium, which is typically low-serum and contains specific growth factors necessary for maintaining the DPC phenotype.

  • Androgen-Induced Senescence: Androgens like dihydrotestosterone (B1667394) (DHT) can induce premature senescence in DPCs from balding scalps, a process potentially mediated by the DNA damage-p16INK4a axis.[1][2][3] If your experiment involves androgen treatment, consider this as a potential cause of reduced proliferation.

  • Contamination: Low-level microbial contamination (e.g., mycoplasma) can significantly impact cell health and proliferation without being immediately obvious. Regularly test your cultures for mycoplasma.

Q2: I am seeing inconsistent results in my 5-alpha reductase (5-AR) inhibition assay using prostate cell lysates. What could be the issue?

A2: Inconsistent 5-AR activity can stem from:

  • Enzyme Stability: The 5-AR enzyme can be unstable. Ensure that prostate tissue or cell pellets are snap-frozen immediately after collection and that lysates are prepared and kept on ice.

  • Cofactor Concentration: The activity of 5-AR is dependent on NADPH concentration. Ensure that NADPH is freshly prepared and used at an optimal concentration in your assay buffer.

  • Substrate Concentration: The concentration of testosterone (B1683101) can affect the reaction kinetics. Use a concentration that is appropriate for the enzyme source and allows for the detection of inhibitory effects.

  • Assay Method: Different methods (e.g., radioimmunoassay, HPLC, LC-MS/MS) have varying sensitivities and specificities. Ensure your chosen method is validated for your experimental setup.

Q3: I am having trouble with cell culture contamination. What are the common sources and how can I prevent them?

A3: Contamination is a frequent issue in cell culture. Here are the common types and prevention strategies:

  • Bacterial Contamination: Often characterized by a sudden drop in pH (media turns yellow) and turbidity. Prevention includes strict aseptic technique, use of sterile reagents and media, and regular cleaning of incubators and biosafety cabinets.

  • Fungal (Yeast and Mold) Contamination: Visible as fuzzy growths (mold) or small, budding particles (yeast). Prevention is similar to that for bacteria, with extra care to avoid airborne spores.

  • Mycoplasma Contamination: This is a significant problem as it is not visible by standard microscopy and can alter cell physiology. Regular testing using PCR-based or ELISA-based kits is crucial. Quarantine all new cell lines until they are tested and confirmed to be negative.

  • Chemical Contamination: Can arise from impurities in water, media, or from detergents used to clean labware. Use high-purity water and reagents, and thoroughly rinse all reusable equipment.

II. In Vivo Models: Rodent and Xenograft Studies

Q1: The testosterone-induced alopecia in my mouse model is not consistent across all animals. How can I improve the reliability of this model?

A1: Variability in testosterone-induced alopecia models can be influenced by several factors:

  • Animal Strain: Different mouse strains can have varying sensitivities to androgens. Ensure you are using a consistent and appropriate strain, such as C57BL/6 or BALB/c mice.

  • Testosterone Dosage and Administration: The dose and route of testosterone administration (e.g., subcutaneous injection) should be precise and consistent. Inconsistent dosing can lead to variable androgen levels and, consequently, variable hair loss.

  • Age of Animals: The age of the mice can impact their hormonal status and response to exogenous androgens. Use animals of a consistent age for all experiments.

  • Hair Cycle Synchronization: The stage of the hair follicle cycle at the time of testosterone administration can significantly affect the outcome. Inducing anagen (the growth phase) by depilation before starting testosterone treatment can help synchronize the hair follicles and lead to more consistent results.

Q2: My human hair follicle xenografts on nude mice are showing poor survival and/or are not producing hair. What are the potential reasons and solutions?

A2: Successful xenografting of human hair follicles requires careful technique:

  • Graft Quality: The viability of the dissected hair follicles is critical. Ensure minimal mechanical damage during isolation and keep the follicles in an appropriate transport medium on ice.

  • Grafting Technique: The depth and orientation of the implanted follicles are important for their survival and subsequent hair growth. Grafts should be placed into the subcutaneous fat layer.

  • Host Animal Health: The overall health of the nude mice is crucial. Immunodeficient mice are susceptible to infections, which can negatively impact graft survival. Maintain a sterile environment and monitor the animals closely.

  • Time for Hair Growth: It can take several weeks to months for grafted human follicles to produce visible hair. Be patient and allow sufficient time for hair growth to occur.

  • Host Immune Response: While nude mice are T-cell deficient, they still have some innate immune responses. In some cases, a low-level immune reaction can still lead to graft rejection. Using more severely immunodeficient strains might be necessary for some studies.

Quantitative Data Summary

The following tables summarize key quantitative data related to DHT levels, the efficacy of 5-alpha reductase inhibitors, and the correlation between AGA and prostate volume.

Table 1: Dihydrotestosterone (DHT) Levels in Scalp and Prostate Tissue

TissueConditionDHT Concentration (ng/g tissue)Reference
ScalpBaldHigher than non-bald scalp[4][5]
ScalpNon-baldLower than bald scalp[4][5]
ProstateBenign Prostatic Hyperplasia (BPH)1.86[6]
ProstateProstate Cancer2.55 - 5.41[6]
ProstateNormalNo significant difference from BPH[6]

Table 2: Efficacy of 5-Alpha Reductase Inhibitors on DHT Suppression

InhibitorDosageTissue/Fluid% DHT ReductionReference
Finasteride (B1672673)1 mg/daySerum~70%[7]
Finasteride1 mg/dayScalp~60%[7]
Finasteride (Topical)0.25% solutionScalp~50-70%[8][9]
Finasteride (Topical)0.25% solutionPlasma~68-75%[8][9]
Dutasteride (B1684494)0.5 mg/daySerum>90%[10][11]
Dutasteride0.5 mg/dayScalp~51%[12]
Dutasteride0.5 mg/dayIntraprostatic~97-99%[10]

Table 3: Comparison of Finasteride and Dutasteride Efficacy

ParameterFinasteride (1 mg/day)Dutasteride (0.5 mg/day)Reference
5-AR Isoenzyme InhibitionType IIType I and Type II[10][11][13]
Serum DHT Reduction~65-70%~90-95%[10]
Scalp DHT Reduction~65-70%~90-95%[10]
Intraprostatic DHT Reduction~85%~97-99%[10]

Experimental Protocols

Protocol 1: In Vitro Culture of Human Dermal Papilla Cells (DPCs)
  • Isolation: DPCs are isolated from human scalp skin samples by microdissection of the hair follicles.

  • Culture Medium: Culture cells in a specialized DPC medium supplemented with fetal bovine serum (typically 10-20%) and antibiotics.

  • Plating: Plate the isolated dermal papillae in a culture dish and allow them to adhere. Cells will migrate out from the explants.

  • Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When the cells reach 80-90% confluency, detach them using a trypsin-EDTA solution, neutralize the trypsin, centrifuge the cells, and resuspend them in fresh medium for plating in new flasks.

Protocol 2: Assay for 5-Alpha Reductase (5-AR) Activity in Prostate Tissue
  • Homogenization: Homogenize fresh or frozen prostate tissue in a buffered solution on ice.

  • Incubation Mixture: Prepare an incubation mixture containing the prostate homogenate, a source of NADPH (cofactor), and radiolabeled or non-labeled testosterone (substrate).

  • Reaction: Initiate the enzymatic reaction by adding the testosterone and incubate at 37°C for a defined period.

  • Extraction: Stop the reaction and extract the steroids using an organic solvent like ethyl acetate.

  • Analysis: Separate and quantify the amount of testosterone and its metabolite, DHT, using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The 5-AR activity is determined by the rate of DHT formation.

Protocol 3: Quantification of DHT in Tissue Samples by LC-MS/MS
  • Tissue Homogenization: Homogenize a known weight of tissue in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., DHT-d3) to the homogenate.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the steroids from the tissue matrix.

  • Derivatization (Optional): To enhance sensitivity, the extracted steroids can be chemically derivatized.

  • LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. The compounds are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios.

  • Quantification: The concentration of DHT in the original sample is calculated by comparing the peak area of the analyte to that of the internal standard.

Visualizations: Signaling Pathways and Experimental Workflows

Androgen_Receptor_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Hair_Follicle Hair Follicle (DPCs) cluster_Prostate Prostate Epithelium Testosterone Testosterone Five_AR 5α-Reductase Testosterone->Five_AR DHT DHT Five_AR->DHT Conversion AR_HSP AR-HSP Complex DHT->AR_HSP Binding AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer ARE Androgen Response Element AR_dimer->ARE Binding Target_Genes Target Gene Transcription ARE->Target_Genes Cellular_Effects Cellular Effects Target_Genes->Cellular_Effects HF_Effects ↓ Proliferation ↑ Senescence (p16INK4a) ↓ Hair Growth Cellular_Effects->HF_Effects Prostate_Effects ↑ Proliferation ↓ Apoptosis ↑ Growth (BPH) Cellular_Effects->Prostate_Effects

Caption: Androgen Receptor Signaling Pathway in Hair Follicle and Prostate Cells.

Experimental_Workflow_5AR_Inhibition cluster_InVitro In Vitro Assay cluster_InVivo In Vivo Model Tissue_Prep Prostate Tissue Homogenization Incubation Incubation with Testosterone & Inhibitor Tissue_Prep->Incubation Extraction Steroid Extraction Incubation->Extraction Analysis LC-MS/MS Analysis (DHT Quantification) Extraction->Analysis Result1 Result1 Analysis->Result1 Determine IC50 Animal_Model Testosterone-Induced Alopecia Mouse Model Treatment Topical/Systemic Inhibitor Treatment Animal_Model->Treatment Observation Observation of Hair Growth/Loss Treatment->Observation Tissue_Collection Scalp/Prostate Tissue Collection Observation->Tissue_Collection DHT_Measurement DHT Measurement in Tissue Tissue_Collection->DHT_Measurement Result2 Result2 DHT_Measurement->Result2 Assess in vivo Efficacy

Caption: General Experimental Workflow for Screening 5-Alpha Reductase Inhibitors.

References

Addressing Mesterolone's low anabolic effect in experimental designs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the pharmacological properties of Mesterolone, with a specific focus on addressing its characteristically low anabolic effect in experimental designs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound's observed anabolic effect in skeletal muscle so low, despite it being a potent androgen receptor (AR) agonist?

A: this compound's weak anabolic activity is primarily attributed to its rapid inactivation within skeletal muscle tissue.[1] Like dihydrotestosterone (B1667394) (DHT), this compound is a substrate for the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which is abundant in muscle. This enzyme quickly converts this compound into inactive diol metabolites that do not effectively bind to and activate the androgen receptor.[1][2] In contrast, testosterone (B1683101) is a very poor substrate for 3α-HSD, allowing it to remain active in muscle tissue and exert a stronger anabolic effect.[1]

Q2: How can I experimentally demonstrate the metabolic inactivation of this compound in skeletal muscle?

A: A robust approach involves comparing this compound's effects in parallel cell culture systems.

  • Cell Line Comparison: Utilize a standard skeletal muscle cell line (e.g., C2C12) that expresses 3α-HSD and compare its response (e.g., measuring protein synthesis or myogenic differentiation markers) to a cell line genetically engineered to lack 3α-HSD expression. A significantly greater anabolic response in the knockout cell line would demonstrate the enzyme's role in inactivating this compound.

  • Enzyme Inhibition: Treat a skeletal muscle cell culture with this compound in the presence and absence of a potent 3α-HSD inhibitor. An enhanced anabolic effect in the presence of the inhibitor would provide strong evidence that enzymatic inactivation limits this compound's activity.

Q3: this compound has a very high affinity for Sex Hormone-Binding Globulin (SHBG). How does this impact experimental design?

A: this compound's high affinity for SHBG (approximately 440% that of DHT in one study) is a critical experimental variable.[1][2][3]

  • Confounding Variable: In in vivo models or in vitro systems using serum, this compound can displace endogenous testosterone from SHBG.[1][4] This increases the concentration of free, biologically active testosterone, which can produce an anabolic effect that is incorrectly attributed to this compound itself.[4][5]

  • Experimental Control: To isolate this compound's direct effects, researchers should:

    • Measure both total and free testosterone levels throughout the experiment.

    • Utilize SHBG-free media in in vitro studies.

    • Employ orchidectomized (castrated) animal models to eliminate the influence of endogenous testosterone production.[6]

Q4: What are the best in vitro models to assess this compound's direct anabolic potential, bypassing its metabolic inactivation?

A: To measure direct AR-mediated effects without the confounding factor of metabolic breakdown, consider the following:

  • AR Reporter Gene Assays: Use cell lines (e.g., U2-OS, CHO) stably transfected with an androgen receptor and a reporter gene (like luciferase) linked to an androgen-responsive promoter.[7][8] These assays measure direct AR transactivation and are not dependent on downstream metabolic processes or protein synthesis, providing a clear readout of a compound's ability to activate the receptor.[6][9]

  • AR Binding Assays: Perform competitive binding assays using a radiolabeled androgen (e.g., [3H]methyltrienolone) and cytosol preparations from target tissues to quantify this compound's direct affinity for the AR.[2][10]

  • Genetically Modified Cell Lines: As mentioned in Q2, using muscle cell lines with 3α-HSD knocked out is an effective strategy.

Q5: Are there specific muscle fiber types that are more responsive to this compound?

A: Yes, evidence suggests a differential response based on muscle fiber type. A study in avian models demonstrated that this compound induced hypertrophy in glycolytic fibers (pectoralis major) but not in oxidative fibers (anterior latissimus dorsi).[11] However, satellite cell proliferation was induced in both muscle types.[11] This suggests that experimental designs should include analysis of multiple muscles with different fiber type compositions and assess hypertrophy, satellite cell activation, and myonuclear accretion as separate endpoints.[11][12]

Troubleshooting Guide for this compound Experiments

Problem Potential Cause Recommended Solution / Experimental Approach
No significant muscle hypertrophy observed in in vivo models. 1. Rapid inactivation by 3α-HSD in muscle tissue.[1]2. Insufficient dosage or duration.3. Choice of muscle for analysis (e.g., oxidative vs. glycolytic fibers).[11]1. Co-administer with a 3α-HSD inhibitor to prevent inactivation.2. Perform a dose-response study.3. Analyze and compare effects on both a predominantly glycolytic muscle (e.g., gastrocnemius) and an oxidative muscle (e.g., soleus).
Conflicting results between in vitro AR binding affinity and in vivo anabolic effects. 1. In vitro binding assays do not account for pharmacokinetics or metabolic inactivation in vivo.[13]2. The compound may be a potent AR activator despite lower binding affinity.[13]1. Complement binding assays with functional assays like AR reporter gene assays to measure transactivation potential.2. Use an integrated approach: start with in vitro screening and validate findings using a controlled in vivo model like the Hershberger assay.[6][7]
Difficulty isolating this compound's direct effects from its SHBG-mediated indirect effects. This compound's high SHBG affinity displaces endogenous testosterone, elevating free testosterone levels and causing a secondary anabolic effect.[1][4][5]1. In in vivo studies, use castrated male rats to remove endogenous testosterone.[6]2. In in vitro studies, use serum-free or charcoal-stripped serum media to eliminate SHBG.3. Always measure free and total testosterone alongside other endpoints to quantify the indirect effect.

Quantitative Data Summary

Table 1: Comparative Binding Affinities of this compound and Other Androgens

CompoundRelative Binding Affinity (RBA) for Androgen Receptor¹Relative Binding Affinity (RBA) for SHBG²
Methyltrienolone (B1676529) (MT)1.00 (Reference)Not Applicable
This compound (1α-methyl-DHT) 0.08 - 0.25 ~4.00
Dihydrotestosterone (DHT)~0.25 - 0.601.00 (Reference)
Testosterone (T)0.330.19
19-Nortestosterone (Nandrolone)0.53Low
Methenolone0.44Weak Competitor
Stanozolol< 0.05Weak Competitor

¹Data compiled from studies in rat skeletal muscle and prostate cytosol, relative to methyltrienolone (MT).[2][3][10][14] The range for this compound reflects differences observed between tissues.[3] ²Data compiled from studies using human SHBG, relative to dihydrotestosterone (DHT).[2][3] this compound is a significantly more potent competitor for SHBG than DHT.[3][10]

Visualizations: Pathways and Workflows

Mesterolone_Mechanism cluster_blood Bloodstream cluster_muscle Skeletal Muscle Cell Mest This compound SHBG SHBG Mest->SHBG High Affinity Binding Mest_Cell This compound Mest->Mest_Cell Enters Cell Testo_Free Free Testosterone (Active) SHBG->Testo_Free Displaces Testosterone Testo_Bound Testosterone-SHBG (Bound/Inactive) AR Androgen Receptor (AR) Anabolic Anabolic Effects (Protein Synthesis) AR->Anabolic -> Weak Signal HSD 3α-HSD Enzyme Inactive Inactive Metabolites HSD->Inactive Mest_Cell->AR Binds Mest_Cell->HSD Rapid Metabolism

Caption: this compound's dual pathway: AR binding and rapid inactivation by 3α-HSD.

Experimental_Workflow cluster_direct Direct Effect Pathway cluster_indirect Indirect Effect Pathway start Goal: Assess this compound's Anabolic Effect q1 Isolate DIRECT vs. INDIRECT effects? start->q1 direct Focus on Direct AR Action q1->direct Yes indirect Account for SHBG Interaction q1->indirect No invivo In Vivo Model (Castrated Animal) direct->invivo q2 Bypass 3α-HSD Inactivation? direct->q2 invivo_intact In Vivo Model (Intact Animal) indirect->invivo_intact invitro In Vitro Model (e.g., AR Reporter Assay) hsd_yes Use 3α-HSD KO Cells or Inhibitor q2->hsd_yes Yes hsd_no Use Standard Muscle Cells (e.g., C2C12) q2->hsd_no No hsd_yes->invitro hsd_no->invitro measure Measure Free/Total Testosterone and SHBG Levels invivo_intact->measure

Caption: Workflow for designing experiments on this compound's anabolic effects.

Logical_Relationships Mest This compound DHT DHT Derivative Mest->DHT AR AR Agonist Mest->AR SHBG High SHBG Affinity Mest->SHBG HSD 3α-HSD Substrate Mest->HSD Andro Strong Androgenic Effect AR->Andro Leads to Anabolic Weak Anabolic Effect (in muscle) SHBG->Anabolic Masks Direct Effect HSD->Anabolic Primary Cause of

Caption: Logical map of this compound's key pharmacological properties.

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor (AR) Activation Assay

This protocol outlines a cell-based reporter gene assay to quantify the direct ability of this compound to activate the androgen receptor, independent of metabolic factors.

Objective: To determine the AR transactivation potential of this compound relative to a reference androgen (e.g., DHT).

Materials:

  • Human cell line stably expressing the human AR and a luciferase reporter gene driven by an androgen-responsive element (e.g., AR CALUX® U2-OS cells).

  • Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

  • This compound, Dihydrotestosterone (DHT).

  • Luciferase assay reagent.

  • 96-well clear-bottom white plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Plate the AR reporter cells in a 96-well plate at a density of ~10,000 cells/well in culture medium containing CS-FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound and the reference compound DHT in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration in all wells is constant and non-toxic (e.g., ≤0.1%).

  • Dosing: Remove the seeding medium from the cells. Add 100 µL of fresh medium containing the various concentrations of this compound, DHT, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Remove the medium from the wells and wash gently with PBS.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.

    • Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (vehicle control) from all readings.

    • Plot the luminescence signal against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration) and maximal efficacy for each compound.

    • Compare the EC₅₀ and maximal response of this compound to that of DHT to determine its relative potency and efficacy.

Protocol 2: In Vivo Hershberger Assay for Anabolic and Androgenic Activity

This protocol is the standard in vivo method for assessing and differentiating the anabolic (myotrophic) and androgenic properties of a steroid.[6][15]

Objective: To quantify the anabolic effect of this compound on a skeletal muscle (levator ani) and its androgenic effect on sex accessory tissues (ventral prostate, seminal vesicles).

Materials:

  • Peripubertal male rats (e.g., Sprague-Dawley or Wistar), approximately 21 days old.

  • This compound, Testosterone Propionate (TP) as a positive control.

  • Vehicle (e.g., corn oil).

  • Surgical tools for castration.

  • Analytical balance.

Methodology:

  • Acclimation and Castration:

    • Acclimate the rats for several days.

    • At approximately 42 days of age, surgically castrate all animals under anesthesia to remove the source of endogenous androgens. Allow a 7-day recovery period.

  • Group Allocation and Dosing:

    • Randomly assign animals to treatment groups (n=6-8 per group): Vehicle Control, Positive Control (TP at various doses), and this compound (at various doses).

    • Administer the assigned compound daily for 10 consecutive days via subcutaneous injection or oral gavage.

  • Necropsy and Tissue Collection:

    • On day 11 (24 hours after the final dose), euthanize the animals.

    • Carefully dissect and remove the following tissues: levator ani muscle (LAm), ventral prostate (VP), seminal vesicles (SV), glans penis (GP), and bulbocavernosus muscles (BCM).

    • Remove any adhering fat or connective tissue and blot the tissues dry.

    • Record the wet weight of each tissue immediately using an analytical balance.

  • Data Analysis:

    • Calculate the mean tissue weight for each group.

    • Normalize tissue weights to body weight if significant body weight differences exist between groups.

    • Compare the tissue weights of the this compound-treated groups to the vehicle control group using statistical analysis (e.g., ANOVA followed by Dunnett's test).

    • The anabolic (myotrophic) activity is determined by the increase in LAm/BCM weight. The androgenic activity is determined by the increase in VP, SV, and GP weights.

    • Calculate the "anabolic/androgenic ratio" by dividing the relative response of the levator ani by the relative response of the ventral prostate, often compared to the ratio derived from the testosterone-treated group. A low ratio indicates weak anabolic activity relative to androgenic activity.

References

Overcoming Mesterolone's suppression of natural testosterone production in studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mesterolone Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on overcoming this compound's suppression of natural testosterone (B1683101) production during experimental studies.

Troubleshooting Guides & FAQs

► Understanding this compound's Suppressive Action

Q1: How does this compound suppress natural testosterone production?

A1: this compound, an anabolic-androgenic steroid (AAS), suppresses the body's natural testosterone production through a negative feedback mechanism on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1] Exogenous androgens like this compound signal the hypothalamus and pituitary gland to reduce the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] Since LH is the primary signal for the testes to produce testosterone, a decrease in LH leads to reduced endogenous testosterone synthesis.[4]

Q2: Is this compound's suppressive effect significant?

A2: While sometimes considered "mildly" suppressive compared to other potent anabolic steroids, prolonged use of this compound can lead to a notable decrease in natural testosterone production.[1][5] Even at therapeutic doses, some studies have observed a significant drop in plasma testosterone levels, although the impact on LH and FSH can vary.[6][7] It's crucial for researchers to assume that any exogenous androgen, including this compound, will have a suppressive effect on the HPG axis.

► Strategies to Counteract Suppression & Restore HPG Axis Function

Q3: What is Post-Cycle Therapy (PCT) and why is it necessary in this compound studies?

A3: Post-Cycle Therapy (PCT) is a protocol implemented after the cessation of AAS use to help restore the body's natural hormonal balance, particularly testosterone production.[8][9] Following a this compound cycle, the HPG axis is suppressed, and a PCT regimen can help to expedite the recovery of LH and FSH secretion, thereby stimulating the testes to produce testosterone again.[10] This is critical for preventing prolonged periods of low testosterone (hypogonadism) in study subjects.[11]

Q4: What are the primary pharmacological agents used in PCT for this compound-induced suppression?

A4: The most commonly studied and utilized agents for PCT fall into two main categories:

  • Selective Estrogen Receptor Modulators (SERMs): Clomiphene citrate (B86180) and tamoxifen (B1202) are the most prominent SERMs used in PCT.[9] They work by blocking estrogen receptors in the hypothalamus and pituitary gland. This action mitigates the negative feedback effect of estrogen, leading to an increased release of LH and FSH.[10][12][13]

  • Human Chorionic Gonadotropin (hCG): hCG is a hormone that mimics the action of LH.[14] It directly stimulates the Leydig cells in the testes to produce testosterone.[4] This can be particularly useful in preventing testicular atrophy during a cycle and kick-starting testosterone production at the beginning of PCT.[4]

Q5: Can this compound be used as part of a PCT protocol?

A5: The use of this compound during PCT is controversial.[15] While it may help with libido and mood due to its androgenic properties, as an exogenous androgen, it can interfere with the complete recovery of the HPG axis.[15][16] Therefore, it is generally not recommended as a primary component of a recovery protocol.

► Experimental Design & Monitoring

Q6: How should I design an experiment to study the recovery from this compound-induced suppression?

A6: A well-designed study would involve the following key stages:

  • Baseline Measurement: Collect baseline data on hormone levels (Total Testosterone, Free Testosterone, LH, FSH, and Estradiol) and other relevant markers before this compound administration.

  • This compound Administration Phase: Administer this compound at the desired dosage and for the specified duration.

  • Washout Period: After the last dose of this compound, allow for a washout period for the compound to clear from the system before starting PCT.

  • PCT Phase: Implement the chosen PCT protocol (e.g., clomiphene citrate, tamoxifen, hCG, or a combination).

  • Monitoring and Follow-up: Regularly monitor hormone levels and other markers throughout the PCT phase and for a follow-up period to assess the extent and timeline of HPG axis recovery.

Q7: What are the key parameters to monitor during a study on this compound suppression and recovery?

A7: The following parameters should be monitored through regular blood tests:

  • Hormonal Panel:

    • Total Testosterone

    • Free Testosterone

    • Luteinizing Hormone (LH)

    • Follicle-Stimulating Hormone (FSH)

    • Estradiol (B170435) (E2)

    • Sex Hormone-Binding Globulin (SHBG)[17]

  • Semen Analysis (if fertility is a research focus):

    • Sperm count

    • Motility

    • Morphology[7]

  • General Health Markers:

    • Lipid profile

    • Liver function tests

Data Presentation: Quantitative Data Summary

Agent Common Dosage Range Typical Duration of Use in PCT Primary Mechanism of Action Expected Hormonal Changes Key References
Clomiphene Citrate 50-100 mg/day4-6 weeksBlocks estrogen receptors in the hypothalamus and pituitary, increasing GnRH, LH, and FSH release.↑ LH, ↑ FSH, ↑ Testosterone[8][10][12][13]
Tamoxifen Citrate 20-40 mg/day4-6 weeksBlocks estrogen receptors in the hypothalamus and pituitary, increasing LH and FSH release.↑ LH, ↑ FSH, ↑ Testosterone[9][18]
Human Chorionic Gonadotropin (hCG) 500-2500 IU 2-3 times per weekOften used for a shorter duration at the beginning of PCT or during the cycle.Mimics LH, directly stimulating the testes to produce testosterone.↑ Testosterone, ↑ Estradiol (due to aromatization of testosterone)[4][14][19]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Clomiphene Citrate for HPG Axis Recovery Post-Mesterolone Administration

  • Subject Recruitment: Recruit healthy male subjects with baseline hormone levels within the normal range.

  • Baseline Assessment: Collect blood samples to measure baseline levels of Total Testosterone, Free Testosterone, LH, FSH, and Estradiol.

  • This compound Administration: Administer a standardized dose of this compound (e.g., 50-100 mg/day) for a fixed period (e.g., 8-12 weeks).

  • Washout Period: After the final dose of this compound, implement a washout period of 5-7 days.

  • PCT Initiation and Monitoring:

    • Treatment Group: Administer Clomiphene Citrate at a dose of 50 mg/day for 4 weeks.

    • Control Group: Administer a placebo for 4 weeks.

    • Collect blood samples at weekly intervals during the 4-week PCT phase to monitor hormone levels.

  • Follow-up: Continue to monitor hormone levels at 2 and 4 weeks post-PCT to assess the stability of the recovery.

  • Data Analysis: Compare the rate and extent of hormonal recovery between the Clomiphene Citrate group and the placebo group using appropriate statistical methods.

Visualizations

HPG_Axis_Suppression cluster_CNS Central Nervous System cluster_Gonads Gonads Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH Testes Testes Testosterone Testosterone (Endogenous) Testes->Testosterone This compound This compound (Exogenous Androgen) This compound->Hypothalamus - (Suppression) This compound->Pituitary - (Suppression) Testosterone->Hypothalamus - (Negative Feedback) Testosterone->Pituitary - GnRH->Pituitary + LH_FSH->Testes +

Caption: this compound's suppression of the HPG axis.

PCT_Mechanism cluster_CNS Central Nervous System cluster_Gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + (Restored Signal) LH_FSH LH & FSH Pituitary->LH_FSH + Testes Testes Testosterone Testosterone Testes->Testosterone ↑ Production SERMs SERMs (e.g., Clomiphene) SERMs->Hypothalamus Blocks Estrogen Receptors SERMs->Pituitary Blocks Estrogen Receptors hCG hCG hCG->Testes + (Mimics LH) Estrogen Estrogen Estrogen->Hypothalamus - (Negative Feedback) Estrogen->Pituitary - LH_FSH->Testes + Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment & Recovery Baseline Baseline Hormone Assessment This compound This compound Administration Baseline->this compound Washout Washout Period This compound->Washout PCT PCT Protocol (e.g., SERMs/hCG) Washout->PCT FollowUp Follow-up Hormone Monitoring PCT->FollowUp

References

Technical Support Center: Mitigating Cardiovascular Risks of Mesterolone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Mesterolone in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular risks associated with this compound administration in animal models?

A1: this compound, an anabolic-androgenic steroid (AAS), has been shown to induce several adverse cardiovascular effects in animal models. These include a pro-atherogenic lipid profile, characterized by increased total cholesterol, triglycerides, low-density lipoprotein cholesterol (LDL-c), and very-low-density lipoprotein cholesterol (VLDL-c).[1][2] It can also lead to pathological cardiac hypertrophy (an increase in heart muscle mass), elevated blood pressure, and increased plasma levels of troponin T, a biomarker for cardiac injury.[1][3]

Q2: How can I mitigate the adverse lipid profile changes caused by this compound in my animal model?

A2: Aerobic exercise is a well-documented strategy to counteract the negative effects of this compound on lipid profiles.[1][3] Studies have shown that regular treadmill exercise can increase high-density lipoprotein cholesterol (HDL-c) while decreasing LDL-c, VLDL-c, and triglycerides in mice treated with this compound.[1][4] Additionally, exploring dietary interventions, such as supplementation with antioxidants like vitamin E, silymarin, or fenugreek seed extract, may offer protective effects on the lipid profile and reduce oxidative stress.[5][6]

Q3: My animals are exhibiting signs of cardiac hypertrophy. How can I determine if it is a pathological or physiological adaptation?

A3: Distinguishing between pathological and physiological cardiac hypertrophy is crucial. Pathological hypertrophy, often induced by AAS, is associated with fibrosis, apoptosis (cell death), and cardiac dysfunction.[7] In contrast, physiological hypertrophy, such as that induced by exercise, is an adaptive response with normal or enhanced cardiac function. Molecular markers can help differentiate the two. For instance, the expression of brain natriuretic peptide (BNP), angiotensin-converting enzyme (ACE), and endothelin-1 (B181129) (ET-1) mRNA is significantly higher in pathological hypertrophy compared to physiological hypertrophy in rats.[8]

Q4: What are the expected changes in cardiac biomarkers like troponin and BNP with this compound administration?

A4: this compound administration has been shown to increase plasma troponin T levels in sedentary mice, indicating myocardial injury.[1] Elevated cardiac troponin I has also been observed in rats treated with other anabolic steroids.[5] While direct evidence for this compound's effect on BNP is less clear, pro-inflammatory cytokines, which can be elevated in response to cardiac stress, are known to upregulate BNP expression at both the transcriptional and translational levels.[8] Therefore, an increase in BNP could be anticipated with this compound-induced cardiac stress.

Q5: Can behavioral changes in animals, such as increased aggression, affect cardiovascular readings?

A5: Yes, behavioral changes can influence cardiovascular parameters. Stress, including that which might arise from increased aggression or handling of animals, can lead to elevated heart rate, blood pressure, and heart rate variability.[9] It is therefore important to include a proper acclimatization period in your experimental protocol and to handle animals consistently to minimize stress-induced fluctuations in cardiovascular measurements.

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality Rate in this compound-Treated Animals

  • Possible Cause: Arrhythmias induced by a combination of this compound and experimental stressors. Anabolic steroids have been shown to increase the incidence of fatal arrhythmias associated with cardiac ischemia in rats.[10]

  • Troubleshooting Steps:

    • Review Dosing: Ensure the this compound dose is appropriate for the animal model and aligns with established literature. High doses can exacerbate cardiotoxicity.

    • Monitor for Stress: Minimize environmental stressors such as noise, improper handling, and temperature fluctuations.

    • Consider Co-morbidities: If using a model with pre-existing cardiovascular conditions, the arrhythmogenic effects of this compound may be amplified.

    • Telemetry Monitoring: If feasible, use telemetry to continuously monitor electrocardiograms (ECG) to detect arrhythmias.

Issue 2: High Variability in Blood Pressure and Lipid Profile Data

  • Possible Cause: Inconsistent drug administration, dietary variations, or insufficient acclimatization of the animals.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure consistent timing and method of this compound administration.

    • Control Diet: Use a standardized chow for all animal groups to avoid dietary variables influencing lipid profiles.

    • Acclimatization: Allow for an adequate period of acclimatization for the animals to their housing and any experimental equipment (e.g., blood pressure cuffs) before starting measurements.

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.

Issue 3: Lack of a Cardioprotective Effect from Exercise Intervention

  • Possible Cause: The intensity or duration of the exercise protocol may be insufficient to counteract the deleterious effects of this compound.

  • Troubleshooting Steps:

    • Verify Protocol Intensity: Ensure the treadmill speed and duration are sufficient to elicit a training effect. Refer to established protocols for rodents.

    • Consistency is Key: The exercise regimen should be performed consistently (e.g., 5 days a week).

    • Timing of Intervention: The timing of the exercise intervention in relation to this compound administration may be critical. Starting exercise before or concurrently with this compound may be more effective.

    • Assess Other Markers: Even if lipid profiles do not fully normalize, exercise may still have beneficial effects on other markers like cardiac hypertrophy and fibrosis.

Quantitative Data Summary

Table 1: Effect of this compound and Exercise on Cardiomyocyte Area in Mice

GroupTreatmentCardiomyocyte Area (% increase from Sedentary Control)
Sedentary ControlVehicle-
Sedentary this compoundThis compoundNot significantly different from Sedentary Control
Exercised ControlVehicle + Exercise40%
Exercised this compoundThis compound + Exercise65%

Data adapted from Fontana et al., 2008.[1]

Table 2: Effect of this compound and Exercise on Plasma Lipids in Mice (mg/dL)

ParameterSedentary ControlSedentary this compoundExercised ControlExercised this compound
Total Cholesterol86.5 ± 1.8Increased (p=0.00004)Increased (p=0.02)-
Triglycerides92.5 ± 0.7127.65 (38% increase)64.75 (30% decrease)78.6 (15% decrease)
HDL-c-DecreasedIncreasedIncreased
LDL-c-IncreasedDecreasedDecreased
VLDL-c-IncreasedDecreasedDecreased

Data adapted from Fontana et al., 2008.[1]

Experimental Protocols

1. This compound-Induced Cardiotoxicity Model in Mice

  • Animal Model: Transgenic mice with a human-like lipid profile (e.g., expressing cholesteryl ester transfer protein on an LDL receptor knockout background) are recommended.[1]

  • This compound Administration: Administer this compound at a dose of 2 µg/g body weight via oral gavage. The vehicle control group should receive the vehicle alone (e.g., gum arabic).[1]

  • Duration: A 3-week administration period is sufficient to observe significant cardiovascular changes.[1]

  • Cardiovascular Assessment:

    • Lipid Profile: Collect blood samples for analysis of total cholesterol, triglycerides, HDL-c, LDL-c, and VLDL-c.

    • Blood Pressure: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method.

    • Cardiac Hypertrophy: At the end of the study, euthanize the animals and excise the hearts. Measure the left ventricle weight to body weight ratio. Perform histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining) to measure cardiomyocyte cross-sectional area.

    • Cardiac Injury: Analyze plasma for cardiac troponin T levels.

2. Aerobic Exercise Intervention Protocol

  • Apparatus: A rodent treadmill.

  • Acclimatization: Acclimatize mice to the treadmill for one week with low-intensity running (e.g., 15 m/min for 20 minutes/day).[1]

  • Training Protocol:

    • Frequency: 5 days per week for 6 weeks.[1]

    • Intensity and Duration: Gradually increase the speed and duration of the running sessions. A high-intensity protocol can reach up to 17.4 m/min for 60 minutes.[1]

  • Combined Treatment: For the exercise intervention group, this compound or vehicle is administered during the final 3 weeks of the 6-week exercise program.[1]

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_data Data Collection and Analysis animal_selection Animal Selection (e.g., Transgenic Mice) acclimatization Acclimatization (1 week) animal_selection->acclimatization grouping Random Grouping (n=4 groups) acclimatization->grouping sedentary_control Sedentary Control (Vehicle) grouping->sedentary_control sedentary_this compound Sedentary this compound grouping->sedentary_this compound exercised_control Exercised Control (Vehicle) grouping->exercised_control exercised_this compound Exercised this compound grouping->exercised_this compound bp_monitoring Blood Pressure (Weekly) sedentary_control->bp_monitoring sedentary_this compound->bp_monitoring exercised_control->bp_monitoring exercised_this compound->bp_monitoring blood_sampling Blood Sampling (Lipid Profile, Troponin) bp_monitoring->blood_sampling histopathology Histopathology (Cardiac Hypertrophy) blood_sampling->histopathology molecular_analysis Molecular Analysis (mRNA expression) histopathology->molecular_analysis

Caption: Experimental workflow for investigating this compound-induced cardiotoxicity and mitigation by exercise.

Mesterolone_Cardiotoxicity_Pathway cluster_this compound This compound cluster_cellular Cellular Effects cluster_outcomes Cardiovascular Outcomes This compound This compound pi3k_akt PI3K/Akt Pathway (Dysregulation) This compound->pi3k_akt tnf_alpha TNF-α Signaling (Activation) This compound->tnf_alpha oxidative_stress Oxidative Stress This compound->oxidative_stress dyslipidemia Dyslipidemia This compound->dyslipidemia hypertrophy Pathological Cardiac Hypertrophy pi3k_akt->hypertrophy apoptosis Cardiomyocyte Apoptosis pi3k_akt->apoptosis tnf_alpha->apoptosis oxidative_stress->apoptosis endothelial_dysfunction Endothelial Dysfunction oxidative_stress->endothelial_dysfunction hypertrophy->apoptosis

Caption: Signaling pathways implicated in this compound-induced cardiotoxicity.

Mitigation_Strategies cluster_mitigation Mitigation Strategies cluster_outcomes Improved Cardiovascular Health This compound This compound-Induced Cardiovascular Risks exercise Aerobic Exercise This compound->exercise antioxidants Antioxidant Supplementation This compound->antioxidants diet Dietary Fat Modification This compound->diet improved_lipids Improved Lipid Profile exercise->improved_lipids reduced_hypertrophy Reduced Pathological Hypertrophy exercise->reduced_hypertrophy reduced_apoptosis Reduced Apoptosis antioxidants->reduced_apoptosis diet->improved_lipids

Caption: Potential strategies to mitigate this compound's cardiovascular risks.

References

Optimizing Mesterolone dosage to minimize adverse effects in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesterolone. The information provided is intended to help optimize experimental design and minimize adverse effects during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic, orally active androgen and a derivative of dihydrotestosterone (B1667394) (DHT). Its primary mechanism of action involves binding to and activating androgen receptors (AR).[1][2] Unlike some other androgens, this compound does not convert to estrogen because it is not a substrate for the aromatase enzyme.[3] It also exhibits a high affinity for sex hormone-binding globulin (SHBG), which can lead to an increase in free testosterone (B1683101) concentrations by displacing testosterone from SHBG.[3]

Q2: What are the common dosage ranges for this compound in preclinical and clinical research?

Dosage ranges for this compound vary significantly between preclinical animal studies and human clinical research. It is crucial to select a dosage appropriate for the research question and model system.

  • Preclinical (Rodent Models): A frequently cited dosage in mouse studies is 2 µg/g of body weight.[4]

  • Clinical (Human Studies): Therapeutic dosages for conditions like male hypogonadism typically range from 75 mg to 150 mg per day.[5] In some studies, dosages as high as 150 mg/day have been used.[6]

Q3: What are the key adverse effects to monitor in this compound research?

Researchers should be vigilant for a range of potential adverse effects, particularly at higher dosages. Key areas of concern include:

  • Cardiovascular Effects: this compound can negatively impact lipid profiles by increasing LDL and decreasing HDL cholesterol.[7] It has also been associated with cardiac hypertrophy.[7]

  • Hepatotoxicity: Although this compound is not 17α-alkylated and is considered to have low potential for liver damage, cases of drug-induced liver injury have been reported.[8] Monitoring liver enzymes such as ALT and AST is recommended.

  • Hormonal Imbalances: this compound can suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and endogenous testosterone, especially at higher doses.[9]

  • Prostate Health: As an androgen, this compound may influence prostate tissue. However, one study with a 50 mg/day dose did not find a significant change in prostate-specific antigen (PSA) levels.[10]

Q4: How can I minimize the adverse effects of this compound in my experiments?

Minimizing adverse effects is critical for the welfare of research subjects and the validity of experimental results. Consider the following strategies:

  • Dose-Response Studies: Conduct pilot studies with a range of dosages to identify the lowest effective dose that achieves the desired biological effect with minimal side effects.

  • Careful Monitoring: Implement a comprehensive monitoring plan that includes regular assessment of cardiovascular, hepatic, and hormonal parameters.

  • Control Groups: Always include appropriate control groups (e.g., vehicle-treated) to accurately attribute observed effects to this compound.

Troubleshooting Guides

Issue: Unexpected Cardiovascular Changes Observed

If you observe significant changes in lipid profiles (e.g., increased LDL, decreased HDL) or signs of cardiac hypertrophy in your animal models, consider the following:

  • Verify Dosage: Double-check your dosage calculations and administration protocol to rule out dosing errors.

  • Assess Baseline Health: Ensure that the baseline cardiovascular health of your animal models was normal before the start of the experiment.

  • Consider a Lower Dose: If the observed effects are severe, a reduction in the this compound dosage may be necessary for future experiments.

  • Implement Cardiovascular Monitoring: Incorporate regular monitoring of blood pressure, heart rate, and cardiac function (e.g., via echocardiography) into your experimental design.

Issue: Signs of HPG Axis Suppression

If you suspect HPG axis suppression (e.g., decreased testicular size, altered hormone levels), follow these steps:

  • Hormone Level Analysis: Measure serum levels of LH, FSH, and testosterone to confirm suppression.

  • Dose and Duration: HPG axis suppression is often dose- and duration-dependent. Consider whether the dose or the length of administration can be modified.

  • Recovery Period: If your experimental design allows, include a recovery period after this compound administration to assess whether HPG axis function returns to baseline.

Data Presentation

Table 1: Summary of this compound Effects on Lipid Profile in a Preclinical Mouse Model

ParameterControl (Vehicle)This compound (2 µg/g body weight)
Total CholesterolBaselineIncreased
TriglyceridesBaselineIncreased
LDL-cBaselineIncreased
VLDL-cBaselineIncreased
HDL-cBaselineNo significant change

Data summarized from a study in transgenic mice.[4][7]

Table 2: Reported Effects of this compound on Hormonal Parameters in Human Studies

ParameterDosageOutcome
LH & FSH100-150 mg/dayNo depression of low/normal levels; depression of elevated levels in 25% of cases.[5]
Total Testosterone50 mg/dayDecreased.[10]
Free Testosterone50 mg/dayNo significant change.[10]
PSA50 mg/dayNo significant change.[10]

Experimental Protocols

Protocol 1: Assessment of Cardiac Function in Mice via Echocardiography

This protocol provides a general guideline for performing echocardiography in mice to assess cardiac structure and function.

Materials:

  • High-frequency ultrasound system with a linear array transducer (15-40 MHz)

  • Anesthesia machine with isoflurane (B1672236)

  • Heating pad to maintain body temperature

  • Hair removal cream

  • Ultrasound gel

Procedure:

  • Animal Preparation: The day before the procedure, remove the chest fur of the mouse using a chemical depilatory agent to ensure optimal image quality.

  • Anesthesia: Anesthetize the mouse using isoflurane (1-2% for maintenance). Monitor the heart rate and respiration throughout the procedure.

  • Positioning: Place the mouse in a supine position on a heating pad to maintain its body temperature at 37°C.

  • Image Acquisition:

    • Apply a generous amount of ultrasound gel to the chest.

    • Obtain two-dimensional (2D) images of the heart in both parasternal long-axis and short-axis views.

    • From the short-axis view, at the level of the papillary muscles, acquire M-mode images to measure left ventricular (LV) wall thickness (anterior and posterior) and internal dimensions during systole and diastole.

  • Data Analysis: Use the M-mode measurements to calculate parameters such as ejection fraction, fractional shortening, and LV mass.

Protocol 2: Analysis of Serum Lipid Profile in Rodents

This protocol outlines the steps for collecting and analyzing blood samples to determine the serum lipid profile in rodents.

Materials:

  • Blood collection tubes (e.g., microcentrifuge tubes with or without anticoagulant)

  • Centrifuge

  • Pipettes and tips

  • Commercial assay kits for total cholesterol, HDL, LDL, and triglycerides

  • Spectrophotometer or plate reader

Procedure:

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before blood collection to reduce variability in lipid levels.

  • Blood Collection: Collect blood via a suitable method (e.g., cardiac puncture, tail vein).

  • Serum/Plasma Separation:

    • For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.

    • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately.

  • Sample Storage: Store the collected serum or plasma at -80°C until analysis.

  • Lipid Measurement:

    • Thaw the samples on ice.

    • Follow the instructions provided with the commercial assay kits to measure the concentrations of total cholesterol, HDL, LDL, and triglycerides.

    • Use a spectrophotometer or plate reader to measure the absorbance or fluorescence as per the kit's protocol.

  • Data Analysis: Calculate the lipid concentrations based on the standard curve generated from the assay.

Mandatory Visualizations

Caption: this compound signaling pathway.

Preclinical_Toxicology_Workflow cluster_planning Phase 1: Study Design & Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Post-Mortem & Data Analysis Dose_Selection Dose Range Finding Studies (e.g., single dose escalation) Endpoints Define Toxicological Endpoints (Cardiovascular, Hepatic, Hormonal) Dose_Selection->Endpoints Animal_Model Selection of Appropriate Animal Model (e.g., rodent) Animal_Model->Dose_Selection Dosing Repeated Dose Administration (e.g., 28-day study) Endpoints->Dosing Monitoring In-life Monitoring (Clinical signs, body weight) Dosing->Monitoring Sample_Collection Interim Blood Collection (e.g., for hormone analysis) Monitoring->Sample_Collection Necropsy Terminal Necropsy & Organ Weight Sample_Collection->Necropsy Histopathology Histopathological Examination (e.g., Liver, Heart, Prostate) Necropsy->Histopathology Biochemistry Serum Biochemistry (Lipids, Liver Enzymes) Necropsy->Biochemistry Data_Analysis Statistical Analysis & Reporting Histopathology->Data_Analysis Biochemistry->Data_Analysis

Caption: Preclinical toxicology workflow for an androgenic steroid.

References

Identifying and managing Mesterolone-induced hormonal imbalances in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying and managing hormonal imbalances during experiments involving Mesterolone.

Quick Navigation

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

FAQs

What is the primary mechanism of action of this compound?

This compound is a synthetic, orally active androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1] Its mechanism of action involves several key processes:

  • Androgen Receptor Agonism : this compound binds to and activates androgen receptors (AR) in various tissues.[1] This initiates a cascade of events leading to changes in gene expression, promoting androgenic effects.

  • High Affinity for Sex Hormone-Binding Globulin (SHBG) : this compound exhibits a very high affinity for SHBG, a protein that binds to sex hormones like testosterone (B1683101), rendering them inactive. By binding to SHBG, this compound displaces testosterone, thereby increasing the concentration of free, biologically active testosterone.

  • Resistance to Aromatization : Unlike testosterone and some other androgens, this compound is not converted to estrogen by the enzyme aromatase. This property minimizes estrogen-related side effects.

What are the expected hormonal changes following this compound administration?

The hormonal response to this compound can be complex and sometimes contradictory across studies, depending on the dosage, duration of administration, and the species being studied. However, some general patterns have been observed:

  • Testosterone : this compound administration can lead to a significant decrease in total plasma testosterone levels.[2][3] This is thought to be due to the negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.

  • Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) : The effect on gonadotropins can be variable. Some studies report no significant change in LH and FSH levels,[2] while others have observed a suppression, particularly at higher doses.[4] In some cases, LH has been shown to increase.[2] One study in rats showed a significant decrease in FSH.[5]

  • Estradiol (B170435) : Since this compound is not aromatized to estrogen, it is not expected to directly increase estradiol levels.

How can I monitor hormonal imbalances during my experiment?

Regular monitoring of key hormone levels is crucial. The recommended method is through Enzyme-Linked Immunosorbent Assay (ELISA) on serum or plasma samples. Key hormones to monitor include:

  • Total Testosterone

  • Free Testosterone

  • Luteinizing Hormone (LH)

  • Follicle-Stimulating Hormone (FSH)

  • Estradiol (to rule out unexpected estrogenic effects)

Blood samples should be collected at baseline before this compound administration and at regular intervals throughout the experiment.

Troubleshooting Guide

Issue: Unexpected decrease in testosterone levels.
  • Possible Cause : This is a potential, and in some studies, an expected outcome of this compound administration due to negative feedback on the HPG axis, leading to reduced endogenous testosterone production.[3]

  • Troubleshooting Steps :

    • Verify Dosage : Double-check that the administered dose of this compound is correct and consistent with your experimental design.

    • Assess LH and FSH levels : A concomitant decrease or lack of increase in LH would support the hypothesis of HPG axis suppression.

    • Consider Duration : Prolonged administration is more likely to lead to significant suppression of endogenous testosterone.

    • Review Literature : Compare your findings with published studies using similar models and dosages to determine if your results are within the expected range of variability.

Issue: No significant change or a decrease in LH and FSH despite low testosterone.
  • Possible Cause : This seemingly contradictory finding can be a characteristic effect of this compound. While low testosterone would typically trigger an increase in LH and FSH, this compound's androgenic activity can directly suppress the pituitary's production of these gonadotropins, overriding the feedback from low testosterone.[4]

  • Troubleshooting Steps :

    • Confirm Assay Accuracy : Rule out any issues with your LH and FSH ELISA kits by running quality controls and ensuring proper assay procedure.

    • Evaluate Free Testosterone : Although total testosterone may be low, this compound's high affinity for SHBG could be increasing free testosterone levels, which may contribute to the negative feedback on the pituitary.

    • Consider Direct Pituitary Action : this compound may exert a direct inhibitory effect on the pituitary gonadotrophs, independent of testosterone levels.

Issue: Observation of gynecomastia in male subjects.
  • Possible Cause : Although this compound itself does not aromatize to estrogen, gynecomastia can still occur.[6] This could be due to a significant alteration in the androgen-to-estrogen ratio. While this compound doesn't convert to estrogen, the suppression of endogenous testosterone, which is a precursor for a portion of circulating estradiol, can be accompanied by complex hormonal shifts. In some instances, other androgens that can be aromatized might increase, or tissue sensitivity to estrogens might be altered.

  • Troubleshooting Steps :

    • Measure Estradiol Levels : Quantify serum estradiol levels to determine if they are elevated.

    • Co-administration of an Aromatase Inhibitor (AI) : If estradiol levels are high, consider the co-administration of a non-steroidal aromatase inhibitor like anastrozole (B1683761) or letrozole. This should be done cautiously and with careful dose titration to avoid excessive estrogen suppression.[7]

    • Management in Animal Models : In research animals, if gynecomastia becomes severe and affects the animal's welfare, surgical removal (mastectomy) may be considered in consultation with veterinary staff.[8][9]

Issue: Inconsistent or unexpected ELISA results.
  • Possible Cause : ELISA assays are sensitive and prone to variability if not performed meticulously.[5][10] Common issues include high background, low sensitivity, and poor reproducibility.[5][10]

  • Troubleshooting Steps :

    • Review Assay Protocol : Ensure strict adherence to the manufacturer's protocol for the specific ELISA kit being used. Pay close attention to incubation times and temperatures.[5]

    • Check Reagent Preparation and Storage : Verify that all reagents were prepared correctly and stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of standards and antibodies.[5]

    • Optimize Washing Steps : Inadequate washing is a common cause of high background. Increase the number of wash cycles or the soaking time.[5][10]

    • Pipetting Technique : Ensure accurate and consistent pipetting. Use calibrated pipettes and new tips for each sample and reagent.[10]

    • Standard Curve Issues : If the standard curve is poor, remake the standards and ensure accurate dilutions.[10]

    • Plate Reader Settings : Confirm that the plate reader is set to the correct wavelength for the substrate used.

Data Presentation

The following table summarizes the quantitative effects of this compound on key hormones as reported in a study on adult male Sprague-Dawley rats.

HormoneControl Group (Mean ± SEM)This compound-Treated Group (Mean ± SEM)Percentage Changep-valueReference
Testosterone2.7 ng/mL1.0 ng/mL-63%< 0.05[5]
FSH3.7 mIU/mL1.0 mIU/mL-73%< 0.05[5]
Sperm Count1.4 x 10^6/mL1.0 x 10^6/mL-28%< 0.05[5]
Sperm MotilityNot specifiedNot specified-56%< 0.05[5]

Experimental Protocols

Hormone Analysis via ELISA

The following are generalized protocols for competitive ELISA for Testosterone, LH, FSH, and Estradiol in rat serum. Researchers should always refer to the specific instructions provided with their ELISA kit.

Sample Collection and Preparation:

  • Collect whole blood via an appropriate method (e.g., cardiac puncture, tail vein).

  • Allow the blood to clot at room temperature for 2 hours or overnight at 4°C.[11]

  • Centrifuge at 1000 x g for 20 minutes to separate the serum.[11]

  • Aliquot the serum and store at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.[11]

General ELISA Procedure (Competitive Assay):

  • Prepare Reagents : Bring all reagents and samples to room temperature before use. Prepare standard dilutions and wash buffers as per the kit instructions.[12]

  • Add Standards and Samples : Pipette a specific volume (e.g., 50 µL) of standards and samples into the appropriate wells of the antibody-coated microplate.[11]

  • Add Biotinylated Hormone/Enzyme Conjugate : Add the biotinylated hormone or enzyme conjugate to each well. This will compete with the hormone in the sample for binding to the antibody on the plate.[11]

  • Incubate : Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at 37°C).[11]

  • Wash : Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the wash buffer.[12]

  • Add Streptavidin-HRP (if applicable) : If using a biotinylated antibody, add Streptavidin-HRP to each well and incubate.

  • Wash : Repeat the washing step.

  • Add Substrate : Add the TMB substrate solution to each well. A color change will develop.[12]

  • Incubate : Incubate in the dark for a specified time (e.g., 15-30 minutes).[3]

  • Stop Reaction : Add the stop solution to each well to terminate the reaction. The color will change (e.g., from blue to yellow).[12]

  • Read Plate : Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.[12]

  • Calculate Results : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the hormone in the samples.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and HPG Axis Interaction

Mesterolone_Mechanism cluster_Cellular Cellular Mechanism cluster_HPG Hypothalamic-Pituitary-Gonadal (HPG) Axis This compound This compound SHBG SHBG This compound->SHBG High Affinity Binding Testosterone_Free Free Testosterone This compound->Testosterone_Free Displaces Testosterone Androgen_Receptor Androgen Receptor (AR) This compound->Androgen_Receptor Binds Aromatase Aromatase Enzyme This compound->Aromatase Does NOT bind/inhibit Hypothalamus Hypothalamus This compound->Hypothalamus - Negative Feedback Pituitary Anterior Pituitary This compound->Pituitary - Negative Feedback Testosterone_Bound Bound Testosterone SHBG->Testosterone_Bound Testosterone_Free->Aromatase Substrate for AR_Complex This compound-AR Complex Androgen_Receptor->AR_Complex Nucleus Nucleus AR_Complex->Nucleus Translocation Gene_Expression Androgenic Gene Expression Nucleus->Gene_Expression Activates Estrogen Estrogen Aromatase->Estrogen Hypothalamus->Pituitary + GnRH Testes Testes Pituitary->Testes + LH + FSH Endogenous_Testosterone Endogenous Testosterone Testes->Endogenous_Testosterone Produces GnRH GnRH LH LH FSH FSH Endogenous_Testosterone->Hypothalamus - Negative Feedback Endogenous_Testosterone->Pituitary - Negative Feedback

Caption: this compound's cellular actions and its influence on the HPG axis.

Experimental Workflow for Hormonal Analysis

Experimental_Workflow Start Start: Experimental Design Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Sampling Baseline Blood Sampling (T0) Animal_Acclimation->Baseline_Sampling Mesterolone_Admin This compound Administration Baseline_Sampling->Mesterolone_Admin Serum_Separation Serum Separation via Centrifugation Baseline_Sampling->Serum_Separation Interim_Sampling Interim Blood Sampling (e.g., T1, T2...) Mesterolone_Admin->Interim_Sampling Interim_Sampling->Interim_Sampling Final_Sampling Final Blood Sampling (Tend) Interim_Sampling->Final_Sampling Interim_Sampling->Serum_Separation Final_Sampling->Serum_Separation Sample_Storage Sample Storage (-80°C) Serum_Separation->Sample_Storage ELISA_Assay Hormone Quantification (ELISA) Sample_Storage->ELISA_Assay Data_Analysis Data Analysis and Interpretation ELISA_Assay->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: Workflow for monitoring hormonal changes in this compound experiments.

References

Strategies to counteract potential negative feedback on the hypothalamic-pituitary-gonadal axis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothalamic-pituitary-gonadal (HPG) axis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments aimed at counteracting negative feedback on the HPG axis.

Issue 1: HPG Axis Suppression with Exogenous Androgen Administration

  • Question: We are administering a novel selective androgen receptor modulator (SARM) in our rat model and observing significant suppression of luteinizing hormone (LH) and testosterone (B1683101). How can we mitigate this suppressive effect while still assessing the anabolic activity of our compound?

  • Answer: Suppression of the HPG axis is an expected consequence of administering exogenous androgens or SARMs due to the negative feedback loop.[1][2] To counteract this, several strategies can be employed:

    • Co-administration with a SERM: Selective Estrogen Receptor Modulators (SERMs) like clomiphene citrate (B86180) or tamoxifen (B1202) can be used. They act as estrogen receptor antagonists in the hypothalamus and pituitary, which blocks the negative feedback from estrogens and can help maintain gonadotropin (LH and FSH) secretion.[1][3][4]

    • Post-Cycle Therapy (PCT): If the goal is to assess recovery, a PCT protocol can be implemented after the SARM treatment period. This typically involves administering a SERM to help restart endogenous testosterone production.[1][5]

    • Dose-Response Studies: Determine the lowest effective dose of your SARM that provides the desired anabolic effect with the least amount of HPG axis suppression.

    • Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule might allow for partial recovery of the HPG axis between doses.

Issue 2: Selecting the Appropriate Agent to Modulate HPG Axis Feedback

  • Question: We are designing a study to investigate the role of estrogen feedback in male HPG axis regulation. Should we use a SERM or an aromatase inhibitor?

  • Answer: The choice between a SERM and an aromatase inhibitor (AI) depends on the specific research question.

    • Aromatase Inhibitors (AIs): AIs like anastrozole (B1683761) and letrozole (B1683767) block the conversion of androgens to estrogens.[4][6] This leads to a decrease in systemic estrogen levels, which in turn reduces estrogen-mediated negative feedback on the hypothalamus and pituitary, resulting in increased LH, FSH, and consequently, testosterone production.[3][4][6] AIs are useful for studying the direct effects of reduced estrogen synthesis. However, they are generally not recommended as a standalone treatment for functional hypogonadism due to potential adverse effects on bone mineral density.[4][7]

    • Selective Estrogen Receptor Modulators (SERMs): SERMs selectively block estrogen receptors in specific tissues. In the context of the HPG axis, they antagonize estrogen receptors in the hypothalamus and pituitary, preventing the negative feedback of circulating estrogens.[1][3] This also leads to an increase in LH and FSH. SERMs are a potential alternative to testosterone replacement therapy, but more research is needed on their long-term safety and efficacy.[7]

    For your study, if the aim is to understand the impact of systemic estrogen deprivation on the HPG axis, an AI would be more appropriate. If the goal is to block estrogen signaling at the level of the hypothalamus and pituitary while systemic estrogen levels might be less of a concern, a SERM would be the better choice.

Issue 3: Unexpected "Flare" Effect with GnRH Analogue Treatment

  • Question: In our primate model, we initiated treatment with a GnRH agonist and observed an initial spike in LH and testosterone before the expected suppression. Why did this happen and how can it be avoided?

  • Answer: This initial surge in gonadotropins and sex steroids is a known "flare" effect of GnRH agonists.[8] GnRH agonists work by continuously stimulating the GnRH receptors on the pituitary gland.[8] This initially mimics the natural pulsatile release of GnRH, leading to an increase in LH and FSH secretion.[8][9] However, with sustained stimulation, the GnRH receptors become desensitized and downregulated, which eventually leads to profound suppression of the HPG axis.[8][9]

    To avoid this flare effect, you can:

    • Use a GnRH Antagonist: GnRH antagonists competitively block the GnRH receptor, leading to a rapid and direct suppression of LH and FSH without an initial stimulatory phase.[9][10][11]

    • Co-administer an Anti-androgen: In a clinical setting, an anti-androgen is often given for a short period before and during the initial phase of GnRH agonist therapy to block the effects of the testosterone surge.[11]

Issue 4: HPG Axis Recovery After Anabolic Steroid Use

  • Question: We are conducting an observational study on individuals who have discontinued (B1498344) anabolic-androgenic steroid (AAS) use. What is the expected timeline for HPG axis recovery, and what factors can influence this?

  • Answer: The recovery of the HPG axis after discontinuing AAS is highly variable.[12] For some, recovery can begin within weeks to months, especially with the aid of Post-Cycle Therapy (PCT).[1] For long-term users, however, it may take months to years, and in some instances, full recovery may not be achieved, necessitating hormone replacement therapy.[1]

    Factors influencing recovery include:

    • Duration and Dose of AAS Use: Longer and higher-dose cycles are associated with more profound and prolonged suppression.[5][13]

    • Type of AAS Used: Different steroids have varying degrees of suppressive effects.

    • Individual Factors: Age and baseline hormonal health play a role.[1]

    • Use of PCT: A properly implemented PCT protocol using agents like clomiphene citrate or tamoxifen can aid in a faster recovery by stimulating the HPG axis.[1][5]

Quantitative Data Summary

Table 1: Hormonal Recovery After a 3-Month Cessation of Anabolic Androgenic Steroids (AAS) with Post-Cycle Therapy (PCT)

HormoneLevel During AAS Use (Median [IQR])Level After 3 Months of Cessation with PCT (Median [IQR])
Luteinizing Hormone (LH)0.2 mIU/ml [0.04; 0.47]4.12 mIU/ml [2.58; 5.84]
Total Testosterone (Tt)4.34 ng/ml [1.05; 8.81]4.55 ng/ml [3.76; 6.24]

Data adapted from a study on male AAS users.[5][14] A three-month cessation of AAS with PCT resulted in the restoration of the HPG axis in 79.5% of the subjects.[5][13][14] However, in 20.5% of cases, recovery did not occur within this timeframe.[5][13][14]

Key Experimental Protocols

Protocol 1: Assessing HPG Axis Recovery After SARM Administration in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least one week prior to the start of the experiment.

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: SARM administration.

    • Group 3: SARM administration followed by a recovery period.

    • Group 4: SARM administration followed by PCT (e.g., clomiphene citrate).

  • Drug Administration:

    • Administer the SARM (dissolved in a suitable vehicle) daily via oral gavage for a predetermined period (e.g., 4 weeks).

    • For the PCT group, begin administration of the SERM after the SARM treatment period.

  • Blood Sampling:

    • Collect baseline blood samples before the start of treatment.

    • Collect blood samples at regular intervals during the treatment and recovery periods (e.g., weekly). Blood can be collected via tail vein or saphenous vein.

    • At the end of the study, collect terminal blood samples via cardiac puncture.

  • Hormonal Analysis:

    • Centrifuge blood samples to separate serum and store at -80°C until analysis.

    • Measure serum concentrations of LH, FSH, and testosterone using commercially available ELISA or RIA kits validated for rats.

  • Tissue Collection:

    • At necropsy, collect testes and seminal vesicles and weigh them.

  • Data Analysis:

    • Compare hormone levels and organ weights between the different groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

HPG_Axis_Negative_Feedback Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Gonads Gonads (Testes/Ovaries) Pituitary->Gonads  LH & FSH (+) Sex_Hormones Sex Hormones (Testosterone/Estrogen) Gonads->Sex_Hormones  Production Sex_Hormones->Hypothalamus Negative Feedback (-) Sex_Hormones->Pituitary Negative Feedback (-)

Caption: The Hypothalamic-Pituitary-Gonadal (HPG) axis negative feedback loop.

SERM_AI_Mechanism Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Testes Testes Pituitary->Testes LH (+) Testosterone Testosterone Testes->Testosterone Aromatase Aromatase Testosterone->Aromatase Estradiol Estradiol Estradiol->Hypothalamus Negative Feedback (-) Estradiol->Pituitary Negative Feedback (-) Aromatase->Estradiol SERMs SERMs SERMs->Hypothalamus Block SERMs->Pituitary Block AIs Aromatase Inhibitors AIs->Aromatase Inhibit

Caption: Mechanism of action of SERMs and Aromatase Inhibitors on the HPG axis.

Kisspeptin_Pathway KNDy_Neurons KNDy Neurons (Kisspeptin, NKB, Dynorphin) Kisspeptin Kisspeptin KNDy_Neurons->Kisspeptin NKB Neurokinin B KNDy_Neurons->NKB Dynorphin Dynorphin KNDy_Neurons->Dynorphin GnRH_Neuron GnRH Neuron Pituitary Anterior Pituitary GnRH_Neuron->Pituitary GnRH Pulsatile Release Kisspeptin->GnRH_Neuron (+) NKB->KNDy_Neurons (+) Dynorphin->KNDy_Neurons (-) Sex_Steroids Sex Steroids Sex_Steroids->KNDy_Neurons Feedback

Caption: The role of Kisspeptin and KNDy neurons in regulating GnRH secretion.

References

Validation & Comparative

A Comparative Analysis of the Androgenic Effects of Mesterolone and Dihydrotestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the androgenic properties of Mesterolone and Dihydrotestosterone (DHT). By examining their mechanisms of action, receptor binding affinities, and in vivo androgenic activities, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these two potent androgens. All quantitative data is supported by experimental evidence, and detailed methodologies for key assays are provided.

Executive Summary

This compound, a synthetic androgen, is a 1-methylated derivative of Dihydrotestosterone (DHT), the primary active metabolite of testosterone.[1] Both compounds exert their effects by binding to and activating the androgen receptor (AR), initiating a cascade of downstream signaling events that lead to the expression of androgen-responsive genes.[2][3] While structurally similar, their subtle molecular differences result in distinct pharmacological profiles, particularly concerning their binding affinities for the androgen receptor and sex hormone-binding globulin (SHBG), and their overall in vivo androgenic potency. DHT is generally considered a more potent androgen than this compound.[4]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters comparing this compound and DHT, based on available experimental data.

ParameterThis compound (1α-methyl-DHT)Dihydrotestosterone (DHT)Reference Compound
Relative Binding Affinity (RBA) to Androgen Receptor (Rat Prostate) 0.250.46Methyltrienolone (MT) = 1.00
Relative Binding Affinity (RBA) to Androgen Receptor (Rat Skeletal Muscle) 0.080.01Methyltrienolone (MT) = 1.00
Relative Binding Affinity (RBA) to Sex Hormone-Binding Globulin (SHBG) ~4.01.00Dihydrotestosterone (DHT) = 1.00

Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984).[5]

Mechanism of Action and Signaling Pathway

Both this compound and DHT are agonists of the androgen receptor.[3] Upon entering a target cell, they bind to the AR located in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated androgen-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes responsible for mediating the androgenic effects.

AndrogenSignaling cluster_cell Target Cell cluster_nucleus Nucleus Androgen This compound or DHT AR Androgen Receptor (AR) Androgen->AR Binding AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Target Gene Transcription ARE->Gene Initiation mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Androgenic_Effects Androgenic Effects Protein->Androgenic_Effects HershbergerWorkflow start Start castration Castration of Immature Male Rats start->castration acclimatization Acclimatization Period castration->acclimatization dosing 10-Day Dosing (Vehicle, this compound, DHT, Positive Control) acclimatization->dosing necropsy Necropsy (24h after last dose) dosing->necropsy dissection Dissection of Androgen-Dependent Tissues necropsy->dissection weighing Tissue Weighing dissection->weighing analysis Statistical Analysis of Tissue Weights weighing->analysis end End analysis->end

References

Mesterolone's Engagement with the Androgen Receptor: A Comparative Analysis Against Other Synthetic Androgens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between synthetic androgens and the androgen receptor (AR) is paramount. This guide provides a detailed comparison of mesterolone's ability to activate the AR relative to other synthetic androgens, supported by experimental data and methodologies.

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), exhibits a unique profile in its interaction with the androgen receptor. Its activity is shaped by both its binding affinity and its subsequent ability to induce transcriptional changes. This comparative analysis delves into the quantitative aspects of these interactions, offering a clear perspective on this compound's standing among other synthetic androgens.

Androgen Receptor Binding Affinity

The initial and crucial step in androgen action is the binding of the ligand to the androgen receptor. The affinity of this binding is a key determinant of a compound's potency. The relative binding affinity (RBA) of various androgens for the AR has been determined through competitive binding assays.

Table 1: Relative Binding Affinity of this compound and Other Synthetic Androgens for the Androgen Receptor (AR) and Sex Hormone-Binding Globulin (SHBG)

CompoundRelative Binding Affinity for AR (%)Relative Binding Affinity for SHBG (%)
Methyltrienolone (R1881)100-
Testosterone1938
5α-Dihydrotestosterone (DHT)45100
This compound 25 420
Nandrolone498
Methenolone2116
Stanozolol57

Data adapted from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[1][2][3][4]

Notably, while this compound demonstrates a moderate binding affinity for the androgen receptor, it possesses a remarkably high affinity for sex hormone-binding globulin (SHBG).[1][2][3][4] This characteristic can lead to an increase in the bioavailability of other androgens by displacing them from SHBG.

Androgen Receptor Transactivation

Beyond binding, the efficacy of an androgen is determined by its ability to activate the AR and initiate the transcription of target genes. This is often quantified by the half-maximal effective concentration (EC50) in reporter gene assays.

Table 2: Comparative Androgen Receptor Transactivation Activity of Various Androgens

CompoundCell LineReporter AssayEC50 (nM)
Dihydrotestosterone (DHT)U2OSAR CALUX0.13
TestosteroneU2OSAR CALUX0.66
NandroloneU2OSAR CALUX-
This compoundCV-1MMTV-LuciferaseSimilar to DHT
NortestosteroneCV-1MMTV-LuciferaseSimilar to DHT
FluoxymesteroneCV-1MMTV-Luciferase-

Data for DHT and Testosterone from Sonneveld, E., et al. (2005). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Toxicological Sciences, 84(2), 284-298. Data for this compound and Nortestosterone from a study on a mutant AR where their transactivation was compared to DHT.[5]

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams illustrate the canonical androgen receptor signaling pathway and a typical experimental workflow for determining AR activation.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization cluster_nucleus cluster_nucleus AR->cluster_nucleus Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein

Canonical Androgen Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., PC-3, LNCaP) transfection Transfection with AR Expression Vector & Luciferase Reporter Plasmid cell_culture->transfection treatment Incubate cells with varying concentrations of Synthetic Androgens transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Luciferase Assay (Substrate Addition) lysis->luciferase_assay luminescence Measure Luminescence luciferase_assay->luminescence data_analysis Generate Dose-Response Curve & Calculate EC50 luminescence->data_analysis

References

A Comparative Guide to the Anti-Estrogenic Properties of Mesterolone in Combination with Aromatizable Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mesterolone and other common anti-estrogenic agents when used in conjunction with aromatizable steroids. The focus is on providing objective, data-driven insights into their respective mechanisms and potencies, supported by experimental protocols and visual representations of key biological pathways.

Introduction to Estrogen Management in Steroid Use

The use of aromatizable androgenic-anabolic steroids (AAS), such as testosterone (B1683101) and its derivatives, can lead to an increase in estrogen levels in the body. This conversion is catalyzed by the enzyme aromatase. Elevated estrogen levels can result in undesirable side effects, including gynecomastia, water retention, and fat accumulation. To mitigate these effects, anti-estrogenic compounds are often co-administered. These agents primarily fall into two categories: Aromatase Inhibitors (AIs), which block the synthesis of estrogen, and Selective Estrogen Receptor Modulators (SERMs), which block the action of estrogen at the receptor level in specific tissues. This compound, a synthetic androgen, is often cited for its anti-estrogenic properties, although the quantitative extent of these effects is not as well-documented as for dedicated anti-estrogenic drugs.

Comparative Analysis of Anti-Estrogenic Compounds

This section compares the anti-estrogenic properties of this compound with three widely used alternatives: Anastrozole (B1683761) and Letrozole (Aromatase Inhibitors), and Tamoxifen (a Selective Estrogen Receptor Modulator).

Mechanism of Action and Potency

This compound is reported to exert its anti-estrogenic effects through a dual mechanism: mild inhibition of the aromatase enzyme and potential competition at the estrogen receptor level. However, specific quantitative data on its potency in these areas is limited in publicly available scientific literature. In contrast, the alternatives have well-defined and quantified mechanisms of action.

Table 1: In Vitro Potency of Aromatase Inhibitors

CompoundTypeIC50 Value (Aromatase Inhibition)Reference
This compound Steroidal AndrogenNot reported in reviewed literature-
Anastrozole Non-Steroidal AI~10-20 nM[1]
Letrozole Non-Steroidal AI~1.1-2.5 nM[1]
Exemestane Steroidal AI~15-30 nM[1]

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Table 2: Estrogen Receptor Binding Affinity

CompoundTypeBinding Affinity (Ki) for Estrogen Receptor AlphaReference
This compound Steroidal AndrogenDoes not appear to bind[2]
Tamoxifen SERM~1-5 nM[2]
Anastrozole Non-Steroidal AIDoes not bind[3]
Letrozole Non-Steroidal AIDoes not bind[3]

Ki (Inhibition constant) indicates the binding affinity of a compound to a receptor. A lower Ki value signifies a higher binding affinity.

In Vivo Efficacy: Estrogen Reduction

Clinical data provides insight into the real-world effectiveness of these compounds in reducing systemic estrogen levels.

Table 3: Clinically Observed Estrogen Reduction

CompoundDosagePercent Reduction in Estradiol (B170435) LevelsReference
This compound 100-150 mg/dayNot quantitatively reported in comparative trials[4]
Anastrozole 1 mg/day~80-85%[5]
Letrozole 2.5 mg/day~85-95%[6]
Tamoxifen 20-40 mg/dayDoes not significantly reduce systemic estradiol levels[2]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to validate them, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

EstrogenSignaling cluster_Aromatization Aromatization cluster_CellularAction Cellular Action Aromatizable_Steroid Aromatizable Steroid (e.g., Testosterone) Aromatase Aromatase Enzyme Aromatizable_Steroid->Aromatase Conversion Estrogen Estrogen (Estradiol) Aromatase->Estrogen Conversion Estrogen_Receptor Estrogen Receptor (ER) Estrogen->Estrogen_Receptor Binding ERE Estrogen Response Element (in DNA) Estrogen_Receptor->ERE Activation & DNA Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Biological_Response Biological Response (e.g., Gynecomastia) Gene_Transcription->Biological_Response

Figure 1: Simplified Estrogen Signaling Pathway.

ExperimentalWorkflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation Aromatase_Assay Aromatase Inhibition Assay (Determine IC50) Animal_Model Animal Model with Aromatizable Steroid Aromatase_Assay->Animal_Model Inform ER_Binding_Assay Estrogen Receptor Competitive Binding Assay (Determine Ki) ER_Binding_Assay->Animal_Model Inform Reporter_Gene_Assay Yeast Estrogen Screen (YES) (Assess Estrogenic/Anti-estrogenic Activity) Reporter_Gene_Assay->Animal_Model Inform Hormone_Measurement Measure Serum Estradiol Levels Animal_Model->Hormone_Measurement Tissue_Analysis Analyze Target Tissues (e.g., Mammary Gland) Animal_Model->Tissue_Analysis

Figure 2: General Experimental Workflow for Validating Anti-Estrogenic Properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vitro assays used to determine the anti-estrogenic properties of a compound.

Aromatase Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the aromatase enzyme.

Methodology:

  • Enzyme Source: Human recombinant aromatase (CYP19A1) expressed in insect cells or human placental microsomes.

  • Substrate: A fluorogenic substrate that becomes highly fluorescent upon conversion by aromatase.

  • Procedure:

    • Prepare a reaction mixture containing the aromatase enzyme in a suitable buffer.

    • Add varying concentrations of the test compound (e.g., this compound) and a positive control (e.g., Letrozole).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and an NADPH regenerating system.

    • Incubate at 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the estrogen receptor (ER).

Methodology:

  • Receptor Source: Rat uterine cytosol or purified human estrogen receptor alpha (ERα).

  • Radioligand: Tritiated estradiol ([³H]-E2).

  • Procedure:

    • Incubate a fixed concentration of the estrogen receptor and [³H]-E2 with varying concentrations of the unlabeled test compound.

    • Separate the bound from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Plot the percentage of specific binding of [³H]-E2 against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-E2.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Yeast Estrogen Screen (YES) Assay

Objective: To assess the ability of a test compound to act as an estrogen agonist or antagonist.

Methodology:

  • Organism: Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of an estrogen response element (ERE).

  • Procedure for Antagonist Activity:

    • Culture the yeast cells in a suitable medium.

    • Expose the yeast cells to a fixed, sub-maximal concentration of estradiol in the presence of varying concentrations of the test compound.

    • Incubate for a set period to allow for receptor binding, reporter gene expression, and production of the reporter enzyme (β-galactosidase).

    • Add a chromogenic substrate for β-galactosidase (e.g., CPRG).

    • Measure the color change spectrophotometrically.

    • A decrease in color development in the presence of the test compound compared to estradiol alone indicates anti-estrogenic activity.

Conclusion

While this compound is often anecdotally reported to possess anti-estrogenic properties when used with aromatizable steroids, there is a notable lack of publicly available, quantitative in vitro and in vivo data to substantiate the potency of these effects. In contrast, aromatase inhibitors like Anastrozole and Letrozole have demonstrated high potency in inhibiting estrogen synthesis, supported by low IC50 values and significant reductions in clinical estradiol levels. Tamoxifen, a SERM, offers a different therapeutic approach by blocking estrogen's effects in specific tissues without lowering systemic estrogen levels.

For research and drug development purposes, the selection of an anti-estrogenic agent should be based on a thorough understanding of its mechanism of action, potency, and the specific requirements of the experimental or clinical context. The detailed experimental protocols provided in this guide offer a framework for the rigorous validation of the anti-estrogenic properties of novel or existing compounds. Further research is warranted to quantitatively characterize the anti-estrogenic effects of this compound to allow for a more direct comparison with established anti-estrogenic drugs.

References

Mesterolone and Testosterone: A Comparative Analysis of Their Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of Mesterolone and Testosterone (B1683101) on gene expression. While both are androgens that exert their effects through the androgen receptor, their distinct molecular structures and metabolic fates lead to differential regulation of gene networks. This analysis is based on available experimental data and aims to provide a clear understanding of their respective mechanisms of action at the genomic level.

Introduction

Testosterone is the primary male sex hormone, playing a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. This compound is a synthetic androgen, a derivative of dihydrotestosterone (B1667394) (DHT), which is a more potent metabolite of testosterone.[1] A key difference between the two is that this compound is resistant to aromatization, the process that converts testosterone into estrogen.[1] This fundamental difference, along with structural variations, suggests that their impact on gene expression may vary significantly, influencing their therapeutic applications and side-effect profiles.

Comparative Gene Expression Analysis

Direct comparative high-throughput studies on the global gene expression profiles of this compound versus Testosterone are limited in publicly available literature. However, given that this compound is a DHT derivative, we can infer some of its differential effects by examining studies that compare Testosterone and DHT.

One study in human adipocytes found that DHT, but not Testosterone, significantly enhanced the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines, including MCP-1, IL-1β, IL-6, and TNF-α.[2] This suggests that androgens that are not converted to estrogen, like this compound, may have a more pronounced pro-inflammatory effect in certain cell types.

In human prostate cancer cells (LNCaP), both Testosterone and DHT were shown to regulate the expression of a range of genes involved in cell proliferation and metabolism. Both hormones increased the expression of genes such as prostate-specific antigen (PSA), IGF-I, and IGF-I receptor, while decreasing the expression of the androgen receptor (AR) itself, ERβ, IGF-II, and IGFBP-3.[3] The responses to Testosterone and DHT were noted to be distinct from those induced by DHEA and estradiol (B170435).[3]

A study focusing on steroidogenesis in human adrenocortical carcinoma cells reported that this compound did not affect the mRNA expression levels of key steroidogenic enzymes such as 3β-HSD2, CYP17A1, CYP21A2, CYP11B1, and CYP11B2.[4] This indicates that in this specific context, this compound's influence may be more related to post-transcriptional regulation or direct enzyme inhibition rather than altering gene transcription.[4]

Testosterone, on the other hand, has been extensively studied for its effects on gene expression in various tissues. In mouse skeletal muscle, testosterone was found to negatively regulate 91 genes and positively regulate 68 genes.[2] These genes are involved in critical pathways such as nutrient accumulation, glucose metabolism, and protein turnover.[2] For instance, testosterone negatively regulated the insulin (B600854) signaling suppressor Grb10 and positively regulated the insulin-sensitive glucose and amino acid transporters, Glut3 and SAT2.[2]

The table below summarizes the known differential effects on gene expression based on the available literature.

Gene/Gene FamilyEffect of this compound/DHTEffect of TestosteroneTissue/Cell TypeReference
Inflammatory Cytokines (MCP-1, IL-1β, IL-6, TNF-α) Enhanced LPS-induced expression (DHT)No significant effect on LPS-induced expressionHuman Adipocytes[2]
Prostate-Specific Antigen (PSA) Increased expression (DHT)Increased expressionHuman Prostate Cancer Cells (LNCaP)[3]
IGF-I, IGF-I Receptor Increased expression (DHT)Increased expressionHuman Prostate Cancer Cells (LNCaP)[3]
Androgen Receptor (AR) Decreased expression (DHT)Decreased expressionHuman Prostate Cancer Cells (LNCaP)[3]
Steroidogenic Enzymes (e.g., CYP17A1) No effect on mRNA expression-Human Adrenocortical Carcinoma Cells[4]
Grb10 (Insulin Signaling Suppressor) -Negative regulationMouse Skeletal Muscle[2]
Glut3, SAT2 (Nutrient Transporters) -Positive regulationMouse Skeletal Muscle[2]

Signaling Pathways and Experimental Workflow

The differential effects of this compound and Testosterone on gene expression are rooted in their interaction with the androgen receptor and the subsequent signaling cascades.

Signaling_Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound AR Androgen Receptor (AR) M->AR T Testosterone Aromatase Aromatase T->Aromatase Metabolism T->AR E2 Estradiol Aromatase->E2 HSP Heat Shock Proteins AR->HSP Binding & Release ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding Gene Target Gene Expression ARE->Gene Modulation

Figure 1: Androgen signaling pathways for this compound and Testosterone.

The experimental workflow for a comparative analysis of this compound and Testosterone on gene expression typically involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_treatment Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_data Data Analysis A Cell Seeding B Treatment: - Vehicle Control - this compound - Testosterone A->B C RNA Extraction B->C D RNA Quality Control C->D E Microarray or RNA-Sequencing D->E F Quantitative RT-PCR (Validation) E->F G Data Preprocessing & Normalization E->G H Differential Gene Expression Analysis G->H H->F Target Selection I Pathway & Gene Ontology Analysis H->I

Figure 2: A typical experimental workflow for comparative transcriptomic analysis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for analyzing androgen-regulated gene expression.

Cell Culture and Hormone Treatment
  • Cell Line: Human cell lines such as LNCaP (prostate cancer) or primary human adipocytes are commonly used.[2][3]

  • Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Deprivation: Prior to hormone treatment, cells are typically cultured in a steroid-depleted medium (e.g., using charcoal-stripped FBS) for 24-48 hours to minimize the influence of endogenous steroids.

  • Treatment: Cells are then treated with this compound, Testosterone, or a vehicle control (e.g., ethanol (B145695) or DMSO) at desired concentrations for a specified period (e.g., 24-72 hours).

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method according to the manufacturer's instructions.

  • DNase Treatment: To remove any contaminating genomic DNA, an on-column DNase digestion or a separate DNase treatment step is performed.

  • RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. RNA integrity is evaluated using an Agilent Bioanalyzer or equivalent, with an RNA Integrity Number (RIN) of >8 generally considered acceptable for downstream applications.

Microarray Analysis
  • cDNA and cRNA Synthesis: Total RNA is reverse transcribed into cDNA, which is then used as a template for in vitro transcription to synthesize biotin-labeled cRNA.

  • Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing probes for thousands of genes.

  • Scanning and Data Acquisition: After washing, the microarray is scanned to detect the fluorescence intensity of the hybridized probes, which is proportional to the amount of cRNA bound and thus the gene expression level.

RNA-Sequencing (RNA-Seq)
  • Library Preparation: A sequencing library is prepared from the total RNA, which typically involves rRNA depletion or mRNA enrichment, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: The prepared library is then sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted to quantify gene expression.

Quantitative Real-Time PCR (qRT-PCR) for Validation
  • cDNA Synthesis: A portion of the total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

  • Primer Design: Gene-specific primers are designed for the target genes of interest and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

  • Real-Time PCR: The qPCR reaction is performed using a SYBR Green or probe-based detection method in a real-time PCR instrument.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

While this compound and Testosterone both function as androgens, their differential metabolism and structure lead to distinct effects on gene expression. The non-aromatizable nature of this compound, a DHT derivative, may contribute to a different inflammatory and metabolic gene regulation profile compared to Testosterone. Further direct comparative transcriptomic studies are necessary to fully elucidate the nuanced differences in their genomic actions. The experimental protocols outlined provide a robust framework for conducting such investigations, which are crucial for the development of more targeted and safer androgen-based therapies.

References

Assessing the relative binding affinity of Mesterolone to androgen receptors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the relative binding affinity of Mesterolone to the androgen receptor, benchmarked against key physiological androgens. This guide provides a comparative analysis of this compound's binding characteristics, supported by quantitative data and detailed experimental methodologies.

Comparative Binding Affinity Data

The binding affinity of this compound and other androgens to the androgen receptor (AR) is a critical determinant of their biological activity. The following table summarizes the relative binding affinities (RBA) from competitive binding assays. It is important to note that the reference compound and tissue source can influence these values.

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (B1676529) (MT) in Rat ProstateRelative Binding Affinity (RBA) vs. Dihydrotestosterone (B1667394) (DHT) in Human SHBG
This compound 25~400
Dihydrotestosterone (DHT) 46100
Testosterone Not explicitly ranked against MT, but lower than DHT.[1]19
Methyltrienolone (MT) 100Not Applicable

Data presented is compiled from studies on rat prostate tissue and human Sex Hormone-Binding Globulin (SHBG).[1] this compound (1α-methyl-dihydrotestosterone) demonstrates a notable affinity for the androgen receptor.[1][2][3] In studies using rat prostate cytosol, its RBA was found to be 25 when compared to the synthetic androgen methyltrienolone (MT) as the reference (RBA = 100).[1] In the same assay, the primary male androgen, dihydrotestosterone (DHT), exhibited an RBA of 46.[1] While testosterone's affinity was lower than that of DHT, a precise RBA value relative to MT was not provided in this specific study.[1]

Interestingly, this compound shows an exceptionally high affinity for Sex Hormone-Binding Globulin (SHBG), approximately four times that of DHT.[1] This strong binding to SHBG can displace endogenous testosterone, thereby increasing the levels of free, biologically active testosterone.

Experimental Protocols

The determination of relative binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for conducting such an assay to assess the binding of this compound to the androgen receptor.

Objective: To determine the in vitro binding affinity of this compound and other androgens to the androgen receptor using a competitive binding assay with tritiated dihydrotestosterone ([³H]-DHT).

Materials:

  • Test Compounds: this compound, Dihydrotestosterone (DHT), Testosterone

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT)

  • Androgen Receptor Source: Cytosol extract from rat ventral prostate or recombinant human androgen receptor.

  • Buffers:

    • Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, Dithiothreitol, Glycerol)

    • Wash Buffer

  • Separation Agent: Dextran-coated charcoal or Hydroxyapatite (HAP) slurry

  • Scintillation Cocktail

  • Equipment:

    • Homogenizer

    • High-speed refrigerated centrifuge

    • Scintillation counter

    • Pipettes

    • Incubation tubes

Procedure:

  • Receptor Preparation:

    • Rat ventral prostates are excised, minced, and homogenized in ice-cold assay buffer.

    • The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosol fraction containing the androgen receptors.

    • The protein concentration of the cytosol is determined using a standard protein assay.

  • Competitive Binding Assay:

    • A fixed concentration of [³H]-DHT (typically at or near its Kd value) is incubated with the androgen receptor preparation.

    • Increasing concentrations of the unlabeled competitor compounds (this compound, DHT, Testosterone) are added to the incubation tubes.

    • Control tubes are included for total binding (only [³H]-DHT and receptor) and non-specific binding ( [³H]-DHT, receptor, and a high concentration of unlabeled DHT).

    • The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., overnight).

  • Separation of Bound and Free Radioligand:

    • Dextran-coated charcoal or HAP slurry is added to the incubation tubes to adsorb the unbound [³H]-DHT.

    • The tubes are centrifuged to pellet the adsorbent.

  • Quantification:

    • The supernatant, containing the receptor-bound [³H]-DHT, is transferred to scintillation vials.

    • Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

    • The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of the reference compound (e.g., DHT).[4]

Visualizing the Androgen Receptor Signaling Pathway

The binding of an androgen to its receptor initiates a cascade of events leading to changes in gene expression. The following diagram illustrates this canonical signaling pathway.

Caption: Canonical Androgen Receptor Signaling Pathway.

References

A Comparative Analysis of Mesterolone and Testosterone for the Treatment of Androgen Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, mechanisms of action, and safety profiles of mesterolone and testosterone (B1683101) in the management of androgen deficiency. The information presented is supported by experimental data to assist researchers and clinicians in understanding the distinct therapeutic roles of these two androgens.

Mechanism of Action and Signaling Pathways

Both testosterone and this compound exert their effects by binding to the androgen receptor (AR). However, their subsequent metabolic fates and downstream signaling differ significantly, impacting their clinical efficacy.

Testosterone is the primary male androgen and functions as a prohormone. Upon entering a target cell, it can bind directly to the androgen receptor. Alternatively, it can be converted by two key enzymes:

  • 5α-reductase: Converts testosterone into dihydrotestosterone (B1667394) (DHT), a more potent androgen that binds to the AR with higher affinity.[1]

  • Aromatase: Converts testosterone into estradiol (B170435), an estrogen, which mediates effects on bone health and other tissues.[2]

This dual-pathway action means testosterone's effects are a composite of androgenic and estrogenic signaling.[3][4]

This compound is a synthetic, orally active derivative of dihydrotestosterone (DHT).[5][6] Its key characteristics include:

  • No Aromatization: It cannot be converted to estrogen, meaning it exerts purely androgenic effects and does not cause estrogen-related side effects like gynecomastia.[5][7]

  • Resistance to 5α-reductase: As a DHT derivative, it is already 5α-reduced.[8]

  • High SHBG Affinity: this compound binds with very high affinity to Sex Hormone-Binding Globulin (SHBG), which can displace endogenous testosterone from SHBG, thereby increasing the concentration of free, biologically active testosterone.[5][8]

  • Poor Anabolic Activity in Muscle: Despite its androgenic nature, this compound is considered a poor anabolic agent because it is rapidly inactivated by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue.[8]

The following diagram illustrates the distinct signaling pathways.

G cluster_T Testosterone Pathway cluster_M This compound Pathway T Testosterone AR_T Androgen Receptor T->AR_T Direct Action Aromatase Aromatase T->Aromatase FiveAlpha 5α-reductase T->FiveAlpha T_Effects Androgenic Effects (Muscle, Libido) AR_T->T_Effects Estradiol Estradiol (Estrogen) Aromatase->Estradiol DHT DHT (Potent Androgen) FiveAlpha->DHT AR_DHT Androgen Receptor DHT->AR_DHT ER Estrogen Receptor Estradiol->ER DHT_Effects Potent Androgenic Effects (Prostate, Skin) AR_DHT->DHT_Effects E2_Effects Estrogenic Effects (Bone, Gynecomastia) ER->E2_Effects M This compound (DHT Derivative) AR_M Androgen Receptor M->AR_M SHBG SHBG M->SHBG High Affinity Binding M_Effects Androgenic Effects (Libido, CNS) (Weak Anabolic) AR_M->M_Effects Bound_T Bound Testosterone SHBG->Bound_T Free_T Free Testosterone SHBG->Free_T Displaces T

Caption: Comparative signaling pathways of Testosterone and this compound.

Comparative Efficacy in Androgen Deficiency

Clinical data reveals significant differences in the efficacy of testosterone and this compound in treating the cardinal symptoms of androgen deficiency. Testosterone generally demonstrates superior and more comprehensive benefits.

ParameterTestosteroneThis compoundSupporting Data Summary
Libido & Sexual Function Marked Improvement Minor to No ImprovementA double-blind trial found testosterone undecanoate significantly superior to this compound in improving libido (p<0.001), erections (p<0.01), and ejaculations (p<0.05).[9]
Bone Mineral Density (BMD) Significant Increase Negligible Effect In a 6-month trial with hypogonadal men, various testosterone esters increased BMD by +3.4% to +7.0%, while this compound only produced a +0.8% change.[10]
Lean Body Mass / Anabolic Effect Strong Anabolic Effect Weak/Poor Anabolic Effect Testosterone is well-established to increase muscle mass.[1] this compound is known to be a poor anabolic agent due to its rapid inactivation in muscle tissue.[5][8]
Mental State / Mood Significant Improvement No Significant ImprovementThe same double-blind trial showed testosterone was significantly better for improving mental state (p<0.001).[9] A separate placebo-controlled study found this compound ineffective for depression.[11]
Gonadotropin (LH/FSH) Suppression High Low to Moderate Testosterone strongly suppresses LH and FSH via negative feedback.[2] this compound has a less pronounced suppressive effect, particularly on low or normal baseline levels.[12][13]

Experimental Protocol: Head-to-Head Comparison in Hypogonadism

This section details the methodology from a key study that directly compared the clinical efficacy of an oral testosterone preparation with this compound.

Study Reference: Luisi, M., & Franchi, F. (1980). Double-blind group comparative study of testosterone undecanoate and this compound in hypogonadal male patients. Journal of Endocrinological Investigation, 3(3), 305-308.[9]

  • Objective: To compare the effects of testosterone undecanoate (TU) and this compound (M) on sexual activity and mental state in men with hypogonadism.

  • Study Design: A double-blind, randomized, group-comparative clinical trial.

  • Participant Population: 26 male patients diagnosed with hypogonadism.

    • Testosterone Undecanoate Group: n=12

    • This compound Group: n=14

  • Intervention:

    • Group 1: Oral Testosterone Undecanoate.

    • Group 2: Oral this compound.

    • (Dosages were not explicitly detailed in the abstract but were administered over a 4-week period).

  • Outcome Measures: Key variables related to sexual activity (libido, erections, ejaculations) and overall mental state were scored by clinicians.

  • Statistical Analysis: The non-parametric randomization test for two independent groups was used to evaluate the statistical significance of the differences in scores between the treatment groups.

The workflow for such a clinical trial is visualized below.

G Screening Patient Screening (n=26 Hypogonadal Males) Randomization Randomization (Double-Blind) Screening->Randomization Group_T Group 1: Testosterone Undecanoate (n=12) Randomization->Group_T Arm A Group_M Group 2: this compound (n=14) Randomization->Group_M Arm B Treatment 4-Week Treatment Period Group_T->Treatment Group_M->Treatment Assessment Outcome Assessment (Scoring of Libido, Erections, Ejaculations, Mental State) Treatment->Assessment Analysis Statistical Analysis (Non-parametric Test) Assessment->Analysis Results Results Comparison Analysis->Results

Caption: Workflow of a randomized controlled trial comparing two androgens.

Pharmacokinetic and Side Effect Profiles

The structural differences between testosterone and this compound also lead to distinct pharmacokinetic and safety profiles.

FeatureTestosterone (Oral Undecanoate)This compound
Administration Route Oral, Intramuscular, TransdermalOral
Bioavailability (Oral) Low, formulation dependent~3%[8]
Metabolism Aromatization to Estradiol, 5α-reduction to DHT[2]No aromatization or 5α-reduction[8]
SHBG Binding Affinity ModerateVery High (~440% that of DHT)[8]
Elimination Half-Life Variable (Oral TU: ~3-4 hours)12-13 hours[8]
Side EffectTestosteroneThis compound
Gynecomastia Risk Present (due to aromatization)[5]No Risk (non-aromatizable)[5]
Hepatotoxicity (Oral) Risk with 17α-alkylated forms (e.g., methyltestosterone); lower with undecanoate.[14]Low to No Risk (not 17α-alkylated)[8][14]
Lipid Profile Variable; can improve cholesterol in some cases.[15]Negative Impact (Increases LDL, decreases HDL)[16]
Prostate Effects Standard androgen risk; requires monitoring.Standard androgen risk; requires monitoring.
Suppression of HPTA High Lower than Testosterone [12]

Conclusion

The evidence indicates that testosterone and this compound have fundamentally different profiles and are not interchangeable for the treatment of androgen deficiency.

  • Testosterone serves as a comprehensive and effective replacement therapy, successfully treating the full spectrum of androgen deficiency symptoms, including loss of libido, bone density, and muscle mass. Its conversion to both DHT and estradiol contributes to its wide range of physiological effects.[9][10]

  • This compound is a weak androgen with poor anabolic effects and is largely ineffective as a monotherapy for reversing the primary symptoms of clinical hypogonadism.[9][10] Its primary pharmacological characteristics are its lack of aromatization and its high affinity for SHBG.[5][8] These properties may give it a niche role in specific scenarios, such as mitigating estrogenic side effects of other steroids or attempting to increase free testosterone, but it is not a suitable first-line or sole treatment for androgen deficiency.

References

Evaluating the Synergistic Effects of Mesterolone in Combination with Other Anabolic Steroids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesterolone, a synthetic androgen derived from dihydrotestosterone (B1667394) (DHT), is often utilized in combination with other anabolic-androgenic steroids (AAS) with the aim of enhancing their efficacy. This guide provides a comprehensive evaluation of the synergistic effects of this compound when co-administered with other AAS, focusing on its mechanisms of action, comparative performance metrics, and detailed experimental protocols. The primary synergistic actions of this compound are attributed to its high binding affinity for Sex Hormone-Binding Globulin (SHBG) and its mild anti-estrogenic properties. By binding to SHBG, this compound increases the bioavailability of other co-administered steroids.[1][2] Its anti-estrogenic activity can help mitigate the side effects of aromatizing steroids.[3][4] This document synthesizes available data to provide a clear comparison for research and drug development purposes.

Mechanisms of Synergistic Action

This compound's synergistic effects are primarily mediated through two key mechanisms: interaction with Sex Hormone-Binding Globulin (SHBG) and modulation of the aromatase enzyme.

High Binding Affinity for Sex Hormone-Binding Globulin (SHBG)

SHBG is a glycoprotein (B1211001) that binds to androgens and estrogens in the bloodstream, rendering them biologically inactive.[1] this compound exhibits a particularly high binding affinity for SHBG.[5][6] By preferentially binding to SHBG, this compound displaces other anabolic steroids, such as testosterone (B1683101), from SHBG. This leads to an increase in the concentration of free, unbound testosterone, which is the biologically active form that can interact with androgen receptors to exert its anabolic effects.[2]

Mechanism of this compound's Synergism via SHBG Binding This compound This compound SHBG Sex Hormone-Binding Globulin (SHBG) This compound->SHBG High Affinity Binding Testosterone_Bound Bound Testosterone (Inactive) This compound->Testosterone_Bound Displaces SHBG->Testosterone_Bound Binds Testosterone Testosterone_Free Free Testosterone (Active) Testosterone_Bound->Testosterone_Free Increases Pool of Androgen_Receptor Androgen Receptor Testosterone_Free->Androgen_Receptor Binds to Anabolic_Effects Anabolic Effects (e.g., Protein Synthesis) Androgen_Receptor->Anabolic_Effects Activates

This compound's displacement of testosterone from SHBG.
Anti-Estrogenic Effects

Certain anabolic steroids, like testosterone, can be converted into estrogen by the enzyme aromatase. This can lead to estrogenic side effects such as gynecomastia and water retention. This compound is not a substrate for the aromatase enzyme and therefore does not convert to estrogen.[4][5] Furthermore, it is suggested to act as a mild aromatase inhibitor, thereby reducing the conversion of other aromatizable steroids into estrogen.[3] This anti-estrogenic action helps to maintain a more favorable androgen-to-estrogen ratio, which can contribute to a leaner physique by reducing water retention.

This compound's Anti-Estrogenic Mechanism Aromatizable_Steroids Aromatizable Steroids (e.g., Testosterone) Aromatase Aromatase Enzyme Aromatizable_Steroids->Aromatase Substrate for Estrogen Estrogen Aromatase->Estrogen Converts to Estrogenic_Side_Effects Estrogenic Side Effects (Gynecomastia, Water Retention) Estrogen->Estrogenic_Side_Effects Causes This compound This compound This compound->Aromatase Inhibits

Inhibition of aromatase by this compound.

Comparative Performance Data

While direct comparative studies quantifying the synergistic effects of this compound on muscle hypertrophy are limited, we can extrapolate potential outcomes based on its mechanisms of action and data from studies combining other anabolic steroids.

A study on the effects of testosterone, nandrolone (B1676933), and their combination in pigs provides a valuable model for understanding synergistic anabolic effects. The study demonstrated that the combination of these steroids led to significant increases in muscle fiber diameter and area.[7][8]

Table 1: Hypothetical Comparative Effects of this compound in a Testosterone Cycle

ParameterTestosterone Only (Hypothetical)Testosterone + this compound (Projected)Percentage Improvement with this compound
Muscle Fiber Diameter Increase +32%[7]+40-45%~25-40%
Muscle Fiber Area Increase +112%[7]+130-140%~16-25%
Free Testosterone Levels Baseline x 5Baseline x 7-840-60%
Testosterone to Estrogen Ratio DecreasedMaintained or Slightly IncreasedSignificant Improvement

Note: The data in this table is projected based on the known mechanisms of this compound and the results from the testosterone and nandrolone combination study in pigs.[7] Direct experimental data from a controlled study with this compound is needed for definitive quantification.

Table 2: Comparative Binding Affinities and Anabolic/Androgenic Ratios

CompoundRelative Binding Affinity for SHBG (DHT = 100%)Anabolic:Androgenic Ratio
This compound ~82-440%[5][6]100-150 : 30-40
Testosterone ~50%100 : 100
Nandrolone Low125 : 37
Stanozolol High320 : 30

Experimental Protocols

To rigorously evaluate the synergistic effects of this compound, a controlled in vivo study is necessary. The following protocols are proposed based on established methodologies in animal models.[9][10][11]

Animal Model and Experimental Design
  • Animal Model: Male Wistar rats (castrated to eliminate endogenous testosterone production).

  • Acclimatization: Animals should be acclimated for at least one week prior to the experiment.

  • Experimental Groups (n=10 per group):

    • Control (Sham): Vehicle administration (e.g., sesame oil).

    • Testosterone Enanthate (TE) Only: 3 mg/kg/week.[12]

    • This compound Only: 10 mg/kg/day (oral gavage).

    • TE + this compound: 3 mg/kg/week TE and 10 mg/kg/day this compound.

  • Duration: 8 weeks.

Experimental Workflow for Evaluating this compound's Synergism Start Start: Castrated Male Wistar Rats Grouping Random Assignment to 4 Groups (n=10 each) Start->Grouping Control Group 1: Vehicle (Sham) Grouping->Control TE_Only Group 2: Testosterone Enanthate (TE) Only Grouping->TE_Only Mesterolone_Only Group 3: This compound Only Grouping->Mesterolone_Only Combination Group 4: TE + this compound Grouping->Combination Treatment 8-Week Treatment Period Control->Treatment TE_Only->Treatment Mesterolone_Only->Treatment Combination->Treatment Data_Collection Data Collection: - Body Weight - Muscle Weight - Blood Samples Treatment->Data_Collection Analysis Analysis: - Histology (Fiber CSA) - Hormone Assays (LC-MS/MS) - Protein Synthesis Assay Data_Collection->Analysis End End: Comparative Data Analysis Analysis->End

Workflow for in vivo evaluation of this compound.
Histological Analysis of Muscle Fiber Cross-Sectional Area

  • Tissue Collection: At the end of the treatment period, the gastrocnemius muscle will be excised, weighed, and frozen in isopentane (B150273) cooled by liquid nitrogen.

  • Cryosectioning: 10 µm thick cross-sections will be cut using a cryostat.

  • Immunohistochemistry: Sections will be stained with antibodies against laminin (B1169045) to delineate the muscle fibers. DAPI will be used to counterstain nuclei.[13]

  • Imaging and Analysis: Images will be captured using a fluorescence microscope, and the cross-sectional area (CSA) of individual muscle fibers will be measured using image analysis software (e.g., ImageJ).[13]

Hormone Level Analysis
  • Sample Collection: Blood samples will be collected at baseline and at the end of the study. Serum will be separated and stored at -80°C.

  • Quantification of Total and Free Testosterone: Serum levels of total and free testosterone will be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high accuracy and sensitivity.[7][14]

  • SHBG Measurement: Serum SHBG levels will be determined using a competitive binding assay or a validated immunoassay.[15]

In Vitro Aromatase Inhibition Assay
  • Enzyme Source: Human placental microsomes are a commonly used source of aromatase.[16]

  • Assay Principle: The assay measures the conversion of a substrate (e.g., androstenedione) to an estrogenic product. The inhibitory effect of this compound is determined by adding it at various concentrations to the reaction mixture.

  • Detection: The product can be quantified using a radiometric assay or a fluorometric assay kit.[17]

  • Data Analysis: The concentration of this compound that inhibits 50% of the aromatase activity (IC50) is calculated.

Competitive Binding Assay for SHBG
  • Principle: This assay measures the ability of this compound to compete with a radiolabeled androgen (e.g., [³H]dihydrotestosterone) for binding to SHBG.

  • Procedure: A fixed amount of radiolabeled androgen and SHBG are incubated with varying concentrations of this compound.

  • Separation and Quantification: The bound and free radioligand are separated, and the radioactivity is measured.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the binding affinity of this compound for SHBG.

Conclusion

The available evidence strongly suggests that this compound possesses synergistic properties when combined with other anabolic steroids, primarily through its high binding affinity for SHBG and its anti-estrogenic effects. These mechanisms lead to an increase in the bioavailability of co-administered steroids and a reduction in estrogenic side effects. However, there is a notable lack of direct, quantitative experimental data to fully elucidate the magnitude of these synergistic effects on muscle hypertrophy and other performance metrics. The experimental protocols outlined in this guide provide a framework for conducting rigorous preclinical studies to generate such data, which is essential for informed research and development in this field.

References

A Comparative Study of the Metabolic Fate of Mesterolone and Other Androgens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of Mesterolone and other selected androgens: Testosterone, Nandrolone (B1676933), Drostanolone (B1670957), Oxandrolone, and Stanozolol. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Executive Summary

The metabolic fate of anabolic androgenic steroids (AAS) is a critical determinant of their therapeutic efficacy, side-effect profile, and detection in sports doping. This guide focuses on a comparative analysis of this compound, a synthetic androgen, against the endogenous androgen Testosterone and other synthetic AAS. Key metabolic parameters, including plasma half-life, metabolic clearance rate, and major urinary metabolites, are presented to highlight the structural and metabolic differences that influence their pharmacological profiles.

Comparative Quantitative Data

The following tables summarize key pharmacokinetic parameters for this compound and other selected androgens. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Pharmacokinetic Parameters of Selected Androgens

AndrogenPlasma Half-LifeMetabolic Clearance Rate (MCR)Oral Bioavailability
This compound 12-13 hours[1][2][3]4.4 ± 1.6 mL/min/kg[1][4]~3%[3]
Testosterone ~10-100 min (intravenous)516 ± 108 L/m²/day (men)Low
Nandrolone <4.3 hours (as Nandrolone)1.55 L/h/kg[5]Low
Drostanolone ~2 days (as propionate (B1217596) ester)[6]Not available0-2%[6]
Oxandrolone 9.4-10.4 hours[2]Not available97%[2]
Stanozolol 9 hours (oral)Not availableHigh

Table 2: Major Urinary Metabolites and Excretion Profile

AndrogenMajor Urinary MetabolitesPercentage of Dose Excreted in UrineNotes
This compound 1α-methyl-androsterone (conjugated)[1][4]~80% (as metabolites)[1][4]The main metabolite accounts for 55-70% of renally excreted metabolites[1][4].
Testosterone Androsterone, Etiocholanolone (as glucuronides and sulfates)~90% (as metabolites)Extensive first-pass metabolism.
Nandrolone 19-norandrosterone, 19-noretiocholanolone (B1255105) (conjugated)[7][8]Variable, metabolites detectable for months[9]Excretion is prolonged with ester formulations.
Drostanolone 3α-hydroxy-2α-methyl-5α-androstan-17-one (conjugated)[10]Not availableMetabolites can be detected for up to 29 days[10][11].
Oxandrolone Unchanged Oxandrolone, 16β-hydroxyoxandrolone[6]~28% (unchanged)[2]A significant portion is excreted unchanged.
Stanozolol 3'-hydroxystanozolol[7]~3% of administered dose[1][7]Low urinary excretion of the parent drug and its primary metabolite.

Experimental Protocols

The following protocols are synthesized from various sources to provide a representative methodology for the comparative analysis of androgen metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a typical procedure to study the phase I metabolism of androgens.

  • Materials:

    • Human Liver Microsomes (HLM)

    • Androgen standards (this compound, Testosterone, etc.)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

  • Procedure:

    • Prepare a reaction mixture containing HLM, phosphate buffer, and the androgen of interest in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant for metabolites using LC-MS/MS.

GC-MS Analysis of Urinary Steroid Metabolites

This protocol describes a general method for the detection and quantification of androgen metabolites in urine.

  • Sample Preparation:

    • Hydrolysis: To a urine sample, add a buffer (e.g., acetate (B1210297) buffer, pH 5.2) and β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate the metabolites. Incubate at 55°C for 3 hours.

    • Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., diethyl ether or a mixture of pentane (B18724) and ethyl acetate).

    • Purification: The organic layer is separated, washed, and dried.

  • Derivatization:

    • The dried residue is derivatized to increase the volatility and thermal stability of the steroids for GC-MS analysis. A common method is a two-step derivatization:

      • Methoximation: React with methoxyamine hydrochloride in pyridine (B92270) to protect keto groups.

      • Silylation: React with a silylating agent (e.g., MSTFA/NH4I/ethanethiol) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: HP-1 or equivalent capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium.

      • Injection Mode: Splitless.

      • Temperature Program: Start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 320°C) to elute all analytes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Full scan for metabolite identification or Selected Ion Monitoring (SIM) for targeted quantification.

Signaling Pathways and Metabolic Workflows

The biological effects of androgens are mediated through the androgen receptor (AR). The metabolic fate of these steroids is intrinsically linked to their ability to interact with the AR and other enzymes.

Androgen Receptor Signaling Pathway

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_complex Binding AR_active Activated AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Biological Effects) mRNA->Protein

General Experimental Workflow for In Vitro Androgen Metabolism

ExperimentalWorkflow start Start: Androgen Substrate incubation Incubation with Human Liver Microsomes (HLM) + NADPH regenerating system start->incubation termination Reaction Termination (e.g., with Acetonitrile) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis end End: Metabolite Profile analysis->end

Comparative Metabolic Pathways of this compound and Testosterone

MetabolicPathways cluster_this compound This compound Metabolism cluster_testosterone Testosterone Metabolism This compound This compound Metabolite_M1 1α-methyl-androsterone (Main Metabolite) This compound->Metabolite_M1 Reduction/Oxidation Metabolite_M2 1α-methyl-5α-androstane-3α,17β-diol This compound->Metabolite_M2 Reduction Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase Androsterone Androsterone Testosterone->Androsterone Reduction Etiocholanolone Etiocholanolone Testosterone->Etiocholanolone Reduction DHT->Androsterone 3α/β-HSD

References

Mesterolone's Hepatic Safety Profile: A Comparative Analysis Against 17-Alpha Alkylated Oral Anabolic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatic impact of Mesterolone against other common oral anabolic-androgenic steroids (AAS), supported by a review of available clinical data. The primary differentiator in hepatotoxicity lies in the chemical structure of these compounds, specifically the presence or absence of a C17-alpha alkylated (17-aa) group.

This compound (1α-methyl-dihydrotestosterone) is a notable exception among orally administered AAS as it lacks the 17-aa modification. This structural feature is fundamental to its significantly reduced potential for liver toxicity. In contrast, 17-aa steroids such as Methandrostenolone (B1676361), Stanozolol, and Oxymetholone are chemically engineered to resist first-pass hepatic metabolism, a modification that grants them high oral bioavailability but concurrently confers a significant risk of hepatotoxicity, including cholestasis, peliosis hepatis, and hepatic tumors.[1][2][3]

Comparative Analysis of Liver Function Parameters

The following table summarizes quantitative data on liver enzyme elevations from various studies and case reports. It is crucial to note that this data is collated from different sources, with varying dosages, durations, and subject populations. Direct head-to-head comparative trials are scarce in the literature.

SteroidChemical StructureDosageStudy DurationAlanine Aminotransferase (ALT)Aspartate Aminotransferase (AST)Alkaline Phosphatase (ALP)Total Bilirubin (B190676)Source / Citation
Control (Normal Range) N/AN/AN/A7 - 55 U/L 8 - 48 U/L 40 - 129 U/L 0.1 - 1.2 mg/dL [4]
This compound Non-17-aa100-150 mg/day12 monthsNo significant adverse effect reportedNo significant adverse effect reportedNo significant adverse effect reportedNo significant adverse effect reported[5]
This compound (Case Report) Non-17-aa50 mg/day12 daysPeak: 248 U/L (~4.5x ULN)Not ReportedPeak: 116 U/L (Normal)Peak: 6.8 mg/dL (~5.7x ULN)[6]
Oxymetholone 17-aa100-150 mg/day16 weeks>5x baseline elevation in 27-35% of patientsNot specifiedNot specifiedNot specified[7]
Stanozolol (Case Report) 17-aa50 mg/every other day (IM)2 monthsPeak: 135 U/L (~2.4x ULN)Peak: 58 U/L (~1.2x ULN)77 U/L (Normal)Peak: 56.6 mg/dL (~47x ULN)[8][9]
Methandrostenolone (Study) 17-aa10 mg/day6 weeksSignificant increase reported (quantitative data pending full text)Significant increase reported (quantitative data pending full text)Not specifiedNot specified[10][11]

ULN = Upper Limit of Normal. Data for 17-aa steroids often reflects instances of clinical hepatotoxicity, whereas the larger study on this compound reflects therapeutic use with routine monitoring.

Experimental Protocols and Methodologies

The data presented is derived from studies with distinct methodologies. Below are summaries of the protocols employed in the cited research.

Protocol 1: this compound in Idiopathic Oligospermic Men (Varma & Patel, 1988)
  • Objective: To assess the efficacy of this compound on sperm count and hormonal parameters in subfertile men.

  • Subjects: 250 subfertile men with idiopathic oligospermia.

  • Methodology:

    • Screening and Baseline: Subjects underwent initial seminal analysis (3 times) and serum assays for Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), and plasma testosterone (B1683101). Liver function was assessed as part of the safety monitoring.

    • Administration: this compound was administered orally at a dose of 100-150 mg per day.

    • Monitoring: Treatment continued for 12 months. Seminal analysis and hormone levels were repeated at 3, 6, 9, and 12 months. Liver function was monitored throughout the study for adverse effects.

  • Key Finding: The study concluded there was "no significant adverse effect on... liver function" over the 12-month treatment period.[5]

Protocol 2: Oxymetholone for HIV Wasting (Hengge et al., 2003)
  • Objective: To evaluate the efficacy and safety of Oxymetholone for the treatment of HIV-associated wasting.

  • Study Design: Double-blind, randomized, placebo-controlled trial.

  • Subjects: 89 HIV-positive men and women with wasting.

  • Methodology:

    • Randomization: Patients were assigned to one of three groups: Oxymetholone (50 mg three times daily, TID), Oxymetholone (50 mg twice daily, BID), or placebo.

    • Administration: Treatment was administered for 16 weeks.

    • Monitoring: Liver-associated toxicity was a primary safety endpoint. Alanine aminotransferase (ALT) levels were monitored regularly. A significant adverse event was defined as a greater than five-times baseline increase in ALT.

  • Key Finding: A significant percentage of patients in the Oxymetholone groups (35% in TID, 27% in BID) experienced clinically significant ALT elevations, whereas no patients in the placebo group did.[7]

Protocol 3: Case Report of Stanozolol-Induced Cholestasis (Stępień et al., 2015)
  • Subject: A single 19-year-old male using Stanozolol to improve muscle mass.

  • Methodology:

    • History: The patient reported self-administering 50 mg of Stanozolol intramuscularly every other day for 2 months.

    • Clinical Presentation: Admitted to hospital with severe jaundice.

    • Diagnosis and Monitoring: A full panel of liver function tests (Bilirubin, ALT, AST, ALP, GGTP) was conducted upon admission and monitored throughout hospitalization. A liver biopsy was performed to confirm toxic hepatitis and intrahepatic cholestasis. Viral and autoimmune markers were assessed to rule out other causes.

  • Key Finding: The patient presented with exceptionally high bilirubin levels and moderately elevated transaminases, characteristic of AAS-induced cholestatic injury.[8][9]

Visualizing the Mechanisms of Hepatotoxicity

The diagrams below illustrate the key structural differences, a generalized experimental workflow for assessing hepatotoxicity, and the proposed signaling pathway for 17-aa steroid-induced liver injury.

cluster_0 This compound (Non-17-alpha Alkylated) cluster_1 Typical Oral AAS (17-alpha Alkylated) M This compound M_Metabolism Extensive First-Pass Metabolism in Liver M->M_Metabolism Oral Ingestion M_Bio Low Oral Bioavailability (~3%) M_Metabolism->M_Bio M_Liver Minimal Hepatic Strain M_Metabolism->M_Liver AAS e.g., Stanozolol, Methandrostenolone AAS_Metabolism 17-aa Group Inhibits First-Pass Metabolism AAS->AAS_Metabolism Oral Ingestion AAS_Bio High Oral Bioavailability AAS_Metabolism->AAS_Bio AAS_Liver Significant Hepatic Strain (Potential Cholestasis, Toxicity) AAS_Metabolism->AAS_Liver

Fig 1: Structural Impact on Hepatic Metabolism

Start Subject Recruitment (Healthy Volunteers or Specific Patient Population) Screening Screening: - Medical History - Physical Exam - Exclusion of Pre-existing  Liver Conditions Start->Screening Baseline Baseline Measurements: - ALT, AST, GGT, Bilirubin - Other relevant biomarkers Screening->Baseline Randomization Randomization (if applicable) Baseline->Randomization Treatment Drug Administration: - Test Compound (e.g., this compound) - Comparator (e.g., 17-aa AAS) - Placebo Randomization->Treatment Monitoring Periodic Monitoring: - Weekly/Bi-weekly LFTs - Adverse Event Reporting Treatment->Monitoring Duration of Study Endpoint End-of-Study Assessment: - Final LFTs - Statistical Analysis Monitoring->Endpoint

Fig 2: General Experimental Workflow for AAS Hepatotoxicity Trial

AAS 17-aa Steroid Hepatocyte Hepatocyte AAS->Hepatocyte Metabolism BSEP Bile Salt Export Pump (BSEP) Hepatocyte->BSEP Inhibition of Function/Expression ROS Increased Reactive Oxygen Species (ROS) & Oxidative Stress Hepatocyte->ROS Canaliculus Bile Canaliculus BSEP->Canaliculus Impaired Bile Salt Export Cholestasis Intrahepatic Cholestasis (Bile Flow Obstruction) Canaliculus->Cholestasis ROS->Cholestasis Contributes to Cellular Damage

Fig 3: Signaling Pathway of 17-aa Steroid-Induced Cholestasis

Conclusion

Conversely, 17-aa steroids like Oxymetholone and Stanozolol are well-documented to pose a significant risk of liver injury, ranging from asymptomatic elevations in liver enzymes to severe, life-threatening cholestatic jaundice.[7][8][9] While this compound is generally considered hepatically safe, the existence of a rare case report of liver injury underscores the importance of medical supervision and monitoring for idiosyncratic reactions with any therapeutic agent.[6] For drug development professionals, the structural properties of this compound serve as a key example of how modifications distant from the C17 position can maintain oral activity, albeit reduced, without introducing the profound hepatotoxicity associated with 17-alpha alkylation.

References

Safety Operating Guide

Navigating the Disposal of Mesterolone in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of mesterolone, a Schedule III controlled substance, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to an established disposal protocol is not only a matter of best practice but also a legal requirement enforced by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound from a laboratory setting.

Regulatory Framework: DEA and EPA Mandates

This compound is classified as a Schedule III anabolic steroid under the Controlled Substances Act (CSA).[1][2][3][4] This scheduling reflects its accepted medical use and a moderate to low potential for physical and psychological dependence.[4] Consequently, its disposal is stringently regulated by the DEA to prevent diversion and abuse.[5] All transactions involving controlled substances, including disposal, must occur within a "closed system" of distribution, requiring all handlers to be registered with the DEA.[5]

The EPA also regulates the disposal of pharmaceutical waste to prevent environmental contamination.[6][7][8] A key EPA regulation prohibits the sewering of any hazardous pharmaceutical waste, as studies have shown the presence of pharmaceutical compounds in waterways.[6][9] Therefore, flushing this compound down the drain is not a compliant disposal method.

Core Disposal Procedure: The Reverse Distributor

The mandated method for the disposal of unwanted or expired controlled substances from a DEA-registered entity, such as a research laboratory, is through a DEA-registered "reverse distributor."[10][11][12] A reverse distributor is authorized by the DEA to acquire controlled substances from another registrant for the purpose of disposal.[10][11] It is illegal for a non-registrant, including an environmental health and safety (EHS) department, to take possession of DEA-regulated substances for disposal.[11]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting.

Step 1: Identification and Segregation of this compound Waste

  • Identify Waste: Identify all this compound-containing materials that are expired, unwanted, or can no longer be used. This includes pure substances, solutions, and any contaminated lab materials.

  • Segregate: Expired containers of controlled substances must be clearly labeled as "expired" and stored separately from the active stock, but still within a securely locked cabinet or safe.[11]

Step 2: Contacting a DEA-Registered Reverse Distributor

  • Locate a Reverse Distributor: The DEA registrant (the Principal Investigator or license holder) is responsible for identifying and contacting a DEA-registered reverse distributor.[10][12] A list of authorized reverse distributors can be obtained from the local DEA Diversion Field Office.[10]

  • Establish an Account: The registrant will likely need to establish an account with the chosen reverse distributor.[12] Be aware that there are costs associated with these services.[12][13]

Step 3: Documentation and Record-Keeping

  • Maintain Meticulous Records: The DEA requires strict record-keeping for all controlled substances, including their disposal.[13] The registrant must document the transfer of this compound to the reverse distributor.

  • Use Appropriate Forms: For Schedule III substances like this compound, the transfer is typically documented via an invoice.[10][11][13] Schedule I and II substances require a DEA Form 222.[10][11][13]

  • Retain Records: All disposal records must be maintained at the registrant's location for a minimum of two years.[10][11] Some institutions may require a longer retention period (e.g., five years).[13]

Step 4: Packaging and Transfer

  • Follow Reverse Distributor Instructions: The reverse distributor will provide specific instructions for the packaging and transportation of the this compound waste. Follow these instructions carefully to ensure safety and compliance.

  • Secure Transfer: The transfer of the material to the reverse distributor must be conducted securely to prevent any loss or diversion.

Step 5: Disposal of Empty Containers and Contaminated Materials

  • Empty Containers: Empty containers that once held this compound must be triple-rinsed.[10] The rinsate should be collected and disposed of as hazardous waste through your institution's EHS office, as it is no longer a controlled substance but may be considered hazardous waste by the EPA.[10] After rinsing, the container can be disposed of in an appropriate waste container.[10]

  • Contaminated Lab Materials: For lab materials such as gloves, bench paper, or pipette tips that are contaminated with trace amounts of this compound, consult your institution's EHS department for proper disposal procedures. These materials may be considered hazardous waste.

Quantitative Data on this compound Disposal
Parameter Requirement Regulatory Body
DEA Schedule IIIDEA
Primary Disposal Method DEA-Registered Reverse DistributorDEA
Record Retention Period Minimum 2 yearsDEA
Sewering/Drain Disposal ProhibitedEPA

This compound Disposal Workflow

Mesterolone_Disposal_Workflow cluster_prep Preparation & Identification cluster_action Action & Documentation cluster_final Final Disposition start Unwanted or Expired This compound Identified segregate Segregate and Label 'Expired' start->segregate empty_containers Triple-Rinse Empty Containers start->empty_containers For Empty Containers secure_storage Store in Secure, Locked Cabinet segregate->secure_storage contact_rd Contact DEA-Registered Reverse Distributor secure_storage->contact_rd document_transfer Document Transfer (Invoice for Sch. III) contact_rd->document_transfer package Package Material per Reverse Distributor Instructions document_transfer->package transfer Transfer to Reverse Distributor package->transfer record_keeping Retain Disposal Records (min. 2 years) transfer->record_keeping rinsate_disposal Dispose of Rinsate as Hazardous Waste via EHS empty_containers->rinsate_disposal container_disposal Dispose of Rinsed Container rinsate_disposal->container_disposal

Caption: Workflow for the compliant disposal of this compound in a laboratory setting.

By following these procedures, researchers and laboratory personnel can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding their commitment to laboratory safety and regulatory adherence. Always consult your institution's specific policies and EHS department for guidance.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Mesterolone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling of Mesterolone, ensuring the protection of researchers, scientists, and drug development professionals. Adherence to these protocols is imperative for maintaining a safe laboratory environment and ensuring the integrity of your research. This compound is a synthetic androgen and anabolic steroid and is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also suspected of causing cancer and may damage fertility or an unborn child.[3][4]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure risk, a combination of engineering controls and personal protective equipment must be utilized at all times when handling this compound.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne levels.[3]

  • Safety Stations: Accessible safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[6]

Personal Protective Equipment: A comprehensive PPE regimen is required for all personnel handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile)Prevents skin contact. Gloves must be inspected prior to use and changed immediately if contaminated.[5]
Eye Protection Tightly fitting safety goggles with side-shieldsProtects eyes from dust and splashes.[5]
Body Protection Laboratory coat or impervious clothingPrevents contamination of personal clothing.[3][6]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or when handling large quantities that may generate dust.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • The storage area should be a locked facility to prevent unauthorized access.[5]

Handling and Experimental Procedures:

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly after handling.[5]

Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Clean-up:

    • Wear full PPE, including respiratory protection.

    • For powdered spills, carefully collect the material to avoid raising dust.

    • For solutions, absorb with an inert, non-combustible material (e.g., sand, diatomite).[6]

    • Place the collected material into a suitable, labeled container for disposal.[5]

Disposal Plan: Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All this compound waste, including contaminated lab supplies, must be collected in a designated, sealed, and clearly labeled waste container.

  • Disposal Method: The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

  • Prohibitions:

    • DO NOT dispose of this compound down the drain or in the regular trash.[4][5]

    • DO NOT contaminate water, foodstuffs, or feed with this compound waste.[5]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion DO NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][5]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

Mesterolone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Personal Protective Equipment (PPE) B->C D Retrieve this compound from Secure Storage C->D Proceed to Handling E Weigh/Handle Compound in Fume Hood D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces F->G Post-Experiment H Segregate Waste into Labeled Container G->H J Doff and Dispose of Contaminated PPE G->J I Dispose of Waste via Licensed Contractor H->I K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesterolone
Reactant of Route 2
Mesterolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.